Galanin (1-19), human
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C89H130N26O25 |
|---|---|
Molekulargewicht |
1964.1 g/mol |
IUPAC-Name |
2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C89H130N26O25/c1-42(2)23-56(77(127)98-38-72(124)115-22-14-17-66(115)86(136)109-61(28-51-34-93-40-99-51)78(128)102-47(10)76(126)113-73(45(7)8)87(137)97-37-71(123)105-62(30-67(91)119)82(132)111-64(89(139)140)29-52-35-94-41-100-52)106-79(129)57(24-43(3)4)107-81(131)59(26-49-18-20-53(118)21-19-49)104-70(122)36-96-75(125)46(9)101-85(135)65(39-116)112-83(133)63(31-68(92)120)108-80(130)58(25-44(5)6)110-88(138)74(48(11)117)114-84(134)60(103-69(121)32-90)27-50-33-95-55-16-13-12-15-54(50)55/h12-13,15-16,18-21,33-35,40-48,56-66,73-74,95,116-118H,14,17,22-32,36-39,90H2,1-11H3,(H2,91,119)(H2,92,120)(H,93,99)(H,94,100)(H,96,125)(H,97,137)(H,98,127)(H,101,135)(H,102,128)(H,103,121)(H,104,122)(H,105,123)(H,106,129)(H,107,131)(H,108,130)(H,109,136)(H,110,138)(H,111,132)(H,112,133)(H,113,126)(H,114,134)(H,139,140) |
InChI-Schlüssel |
UKPCKEWJIIKMHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of Galanin (1-19) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a widely distributed neuropeptide that plays a crucial role in a multitude of physiological processes, including neurotransmission, hormone secretion, and feeding behavior.[1] The biological effects of galanin are mediated through a family of three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[2] The N-terminal fragments of galanin are of particular interest to the scientific community as they have been shown to be critical for receptor binding and biological activity. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to the N-terminal fragment, Galanin (1-19).
Discovery and History
The journey of galanin research began in 1983 when Professor Viktor Mutt and his colleagues at the Karolinska Institute in Sweden first isolated a novel biologically active peptide from porcine intestinal extracts.[3] They named this 29-amino acid peptide "galanin" due to its N-terminal glycine (B1666218) and C-terminal alanine (B10760859) residues.[3] This initial discovery was made possible by a chemical assay technique that detects peptides with a C-terminal amide structure.[3]
Subsequent research focused on characterizing galanin from various species, revealing a high degree of conservation in the N-terminal region. The first 15 amino acids from the N-terminus are identical in most mammals, highlighting their functional importance.[4]
In 1991, the structure of human galanin was elucidated.[5] Two forms were identified: a full-length 30-residue, non-amidated peptide and a shorter 19-residue peptide corresponding to the N-terminal fragment, Galanin (1-19).[4][5] This discovery was a significant milestone, paving the way for more detailed investigations into the structure-activity relationships of galanin and its fragments.
Quantitative Data on Receptor Binding and Functional Activity
The N-terminal region of galanin is essential for its interaction with galanin receptors. The following tables summarize the binding affinities and functional activities of human Galanin (1-19) and related N-terminal fragments for the three human galanin receptors.
Table 1: Binding Affinities of Human Galanin N-Terminal Fragments
| Ligand | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Source(s) |
| Galanin (1-19) | GalR1 | Radioligand Displacement | - | 0.34 | [4] |
| Galanin (1-16) | GalR1 | Radioligand Displacement | 0.48 | - | [3] |
| Galanin (1-19) | GalR2 | Radioligand Displacement | - | - | Data Not Available |
| Galanin (1-16) | GalR2 | Radioligand Displacement | 1.3 | - | [3] |
| Galanin (1-19) | GalR3 | Radioligand Displacement | - | - | Data Not Available |
| Galanin (1-16) | GalR3 | Radioligand Displacement | 6.8 | - | [3] |
Table 2: Functional Activity of Human Galanin N-Terminal Fragments
| Ligand | Receptor | Functional Assay | EC50 (nM) | IC50 (nM) | Source(s) |
| Galanin (1-29) | GalR1 | cAMP Inhibition | - | 29 | [6] |
| Galanin (1-29) | GalR2 | Calcium Mobilization | 25 | - | [7] |
| Galanin (1-29) | GalR3 | cAMP Inhibition | - | - | Data Not Available |
Signaling Pathways
Galanin receptors couple to different G proteins to initiate downstream signaling cascades.
-
GalR1 and GalR3 primarily couple to the Gi/o family of G proteins.[8] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]
-
GalR2 predominantly couples to the Gq/11 family of G proteins.[9] Activation of GalR2 stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations.[9]
GalR1 and GalR3 (Gi/o-coupled) Signaling Pathway
Caption: GalR1/GalR3 Gi/o-coupled signaling pathway.
GalR2 (Gq/11-coupled) Signaling Pathway
Caption: GalR2 Gq/11-coupled signaling pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled ligands, such as Galanin (1-19), for galanin receptors.
Materials:
-
Cell membranes expressing the galanin receptor of interest (GalR1, GalR2, or GalR3).
-
Radiolabeled galanin (e.g., [125I]-Galanin).
-
Unlabeled Galanin (1-19) or other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competing ligand (Galanin (1-19)).
-
In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled galanin, and varying concentrations of the unlabeled ligand to the wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled galanin.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[10]
cAMP Functional Assay
This protocol is designed to measure the ability of Galanin (1-19) to inhibit adenylyl cyclase activity via Gi/o-coupled receptors (GalR1 and GalR3).
Materials:
-
Cells stably expressing GalR1 or GalR3.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Galanin (1-19) or other test compounds.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Add varying concentrations of the test compound (Galanin (1-19)) to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.[6]
Experimental Workflow: Competitive Radioligand Binding Assay
References
- 1. Galanin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Galanin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization of a functionally enhanced GFP-tagged galanin R2 receptor in PC12 cells: Constitutive and ligand-induced internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Galanin stimulates striatal acetylcholine release via a mechanism unrelated to cholinergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
A Technical Guide to Human Galanin (1-19): Sequence, Signaling, and Experimental Protocols
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human neuropeptide fragment Galanin (1-19), a significant modulator of various physiological processes. This document details its amino acid sequence, explores its complex signaling pathways through its cognate G protein-coupled receptors (GPCRs), presents quantitative pharmacological data, and offers detailed protocols for key experimental assays. This guide is intended to serve as a valuable resource for researchers in neuroscience, endocrinology, and pharmacology, as well as professionals engaged in the development of novel therapeutics targeting the galanin system.
Human Galanin (1-19): Core Molecular Identity
Galanin is a pleiotropic neuropeptide widely expressed in the central and peripheral nervous systems. The N-terminal fragment, Galanin (1-19), is crucial for receptor binding and activation.
Amino Acid Sequence
The primary structure of human Galanin (1-19) is presented below.
| Format | Sequence |
| One-Letter Code | GWTLNSAGYLLGPHAVGNH |
| Three-Letter Code | H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-OH |
Chemical Properties
| Property | Value |
| Molecular Formula | C₈₉H₁₃₀N₂₆O₂₅ |
| Molecular Weight | 1964.17 g/mol |
Pharmacology and Receptor Interactions
Galanin (1-19) exerts its biological effects by acting as an agonist at three distinct galanin receptor subtypes: GalR1, GalR2, and GalR3. These receptors belong to the Class A family of GPCRs and exhibit differential tissue distribution and couple to various intracellular signaling cascades.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the interaction of human Galanin (1-19) with human galanin receptors.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| Human Galanin (1-19) | GalR1 | Radioligand Binding | pIC₅₀ | 9.5 | [1] |
| IC₅₀ | 0.34 nM | [1] |
Further comprehensive quantitative data for human Galanin (1-19) at GalR2 and GalR3, including binding affinities (Ki/Kd) and functional potencies (EC₅₀) for various signaling pathways, requires further investigation through targeted experimental studies.
Signaling Pathways of Galanin Receptors
The activation of GalR1, GalR2, and GalR3 by Galanin (1-19) initiates distinct downstream signaling cascades, leading to diverse cellular responses.
GalR1 and GalR3 Signaling
GalR1 and GalR3 primarily couple to inhibitory G proteins of the Gi/o family.[2][3][4] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] The βγ subunits of the dissociated G protein can also activate other effectors, such as G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels. There is also evidence for the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[5]
GalR2 Signaling
GalR2 signaling is more complex, as it can couple to both Gi/o and Gq/11 G proteins.[6][7] Coupling to Gq/11 activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[8] Similar to GalR1 and GalR3, GalR2 activation can also lead to the inhibition of adenylyl cyclase and stimulation of the MAPK pathway.[7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Galanin (1-19) with its receptors.
Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the binding affinity (Ki) of unlabeled Galanin (1-19) for galanin receptors using a radiolabeled ligand (e.g., [¹²⁵I]-Galanin).
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human galanin receptor of interest (GalR1, GalR2, or GalR3).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
50 µL of unlabeled Galanin (1-19) at various concentrations (typically from 10⁻¹² M to 10⁻⁶ M) or buffer for total binding.
-
50 µL of [¹²⁵I]-Galanin at a constant concentration (typically near its Kd).
-
50 µL of cell membranes (containing a consistent amount of protein, e.g., 10-20 µg).
-
-
For non-specific binding, add a high concentration of unlabeled full-length galanin (e.g., 1 µM) instead of Galanin (1-19).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of unlabeled Galanin (1-19).
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay
This protocol measures the ability of Galanin (1-19) to inhibit adenylyl cyclase activity via Gi/o-coupled receptors (GalR1 and GalR3).
Methodology:
-
Cell Culture and Plating:
-
Use cells stably expressing the galanin receptor of interest (GalR1 or GalR3).
-
Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with various concentrations of Galanin (1-19) for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin.
-
Incubate for a further period (e.g., 15-30 minutes).
-
-
cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the Galanin (1-19) concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP production.
-
Intracellular Calcium Mobilization Assay
This protocol is designed to measure the activation of Gq/11-coupled GalR2, which leads to an increase in intracellular calcium.
Methodology:
-
Cell Culture and Dye Loading:
-
Use cells stably expressing GalR2.
-
Plate the cells in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Measurement of Calcium Flux:
-
Use a fluorescence plate reader equipped with an injector (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject various concentrations of Galanin (1-19) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Calculate the peak fluorescence response for each concentration of Galanin (1-19).
-
Plot the peak response against the logarithm of the Galanin (1-19) concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ for calcium mobilization.
-
MAPK (ERK1/2) Phosphorylation Assay
This protocol assesses the activation of the MAPK pathway following receptor stimulation.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the galanin receptor of interest.
-
Serum-starve the cells for several hours to reduce basal MAPK activity.
-
Treat the cells with various concentrations of Galanin (1-19) for a specific time course (e.g., 5, 10, 15, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized p-ERK1/2 levels against the logarithm of the Galanin (1-19) concentration to determine the EC₅₀ for MAPK activation.
-
This technical guide provides a foundational understanding of human Galanin (1-19) and its role in cellular signaling. The provided protocols offer a starting point for researchers to further investigate the pharmacology and therapeutic potential of this important neuropeptide.
References
- 1. Search results | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. biorxiv.org [biorxiv.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]
- 6. uniprot.org [uniprot.org]
- 7. pnas.org [pnas.org]
- 8. diva-portal.org [diva-portal.org]
The Intricate Path from Precursor to Bioactive Peptides: A Technical Guide to the Post-Translational Processing of Human Progalanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin, a 30-amino acid neuropeptide in humans, is a pleiotropic signaling molecule implicated in a diverse array of physiological and pathophysiological processes, including nociception, inflammation, neuroprotection, and cancer.[1][2] Its bioactivity, along with that of the co-produced Galanin Message-Associated Peptide (GMAP), is contingent on a precise series of post-translational modifications of their common precursor, progalanin. Understanding the molecular choreography of progalanin processing is therefore paramount for elucidating the nuanced roles of the galaninergic system and for the rational design of therapeutics targeting this pathway. This technical guide provides an in-depth exploration of the core aspects of human progalanin processing, from precursor structure to the generation of bioactive peptides and their downstream signaling cascades.
Human Preprogalanin: The Precursor Polypeptide
The journey to bioactive galanin and GMAP begins with the translation of the GAL gene into a 123-amino acid precursor protein known as preprogalanin.[1] This initial polypeptide comprises a signal peptide, the galanin sequence, and the GMAP sequence.
Amino Acid Sequence of Human Preprogalanin
The complete amino acid sequence of human preprogalanin is essential for understanding its processing. The sequence is as follows:
Table 1: Domains of Human Preprogalanin
| Domain | Amino Acid Position | Length (Amino Acids) |
| Signal Peptide | 1-22 | 22 |
| Progalanin | 23-123 | 101 |
| Galanin | 33-62 | 30 |
| GMAP | 65-123 | 59 |
Proteolytic Cleavage of Progalanin
Following the co-translational removal of the 22-amino acid N-terminal signal peptide in the endoplasmic reticulum, the resulting 101-amino acid progalanin is transported through the secretory pathway, where it undergoes proteolytic cleavage to liberate the bioactive peptides.
Cleavage Sites and Resulting Peptides
The processing of progalanin yields two primary bioactive peptides: galanin and GMAP. This cleavage occurs at specific pairs of basic amino acid residues, a hallmark of processing by prohormone convertases.[3]
-
Galanin: A 30-amino acid peptide.
-
Galanin Message-Associated Peptide (GMAP): A 59-amino acid peptide.[4]
The precise cleavage sites within human progalanin are critical for the generation of these functional molecules. Based on the known sequences of the mature peptides and the consensus cleavage sites for prohormone convertases, the following processing scheme is proposed:
-
Cleavage at Arg31-Gly32: This initial cleavage separates the N-terminal pro-region from the galanin peptide.
-
Cleavage at Arg63-Ala64: This cleavage liberates the C-terminus of galanin and the N-terminus of GMAP.
The Role of Prohormone Convertases
The proteolytic processing of progalanin is primarily mediated by a family of calcium-dependent serine proteases known as prohormone convertases (PCs), also referred to as proprotein convertases.[3] These enzymes recognize and cleave at single or paired basic amino acid residues (Lys-Arg, Arg-Arg, etc.). The two main PCs involved in the processing of neuropeptide precursors in the regulated secretory pathway are PC1/3 and PC2.[5]
While direct enzymatic studies on human progalanin are limited, the presence of a Lys-Arg motif at the cleavage site strongly suggests the involvement of these enzymes. The tissue-specific expression of PC1/3 and PC2 may also contribute to differential processing of progalanin in various neuronal populations. Furin, another member of the proprotein convertase family, is also a candidate for progalanin processing.[6]
Galanin Receptor Signaling Pathways
Mature galanin exerts its biological effects by binding to three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[7][8][9][10] These receptors exhibit differential coupling to intracellular signaling cascades, leading to a diverse range of cellular responses.
GALR1 and GALR3 Signaling
GALR1 and GALR3 primarily couple to inhibitory G proteins of the Gi/o family.[11] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is often associated with the inhibitory effects of galanin on neurotransmitter release.
GALR2 Signaling
GALR2 is unique in its ability to couple to both Gi/o and Gq/11 G proteins.[11] Coupling to Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and activation of protein kinase C (PKC). Activation of GALR2 has also been linked to the stimulation of the mitogen-activated protein kinase (MAPK) pathway.[11]
Biological Activities of Processed Peptides
Galanin
The diverse physiological roles of galanin are well-documented and include:
-
Neuromodulation: Galanin acts as an inhibitory neuromodulator, hyperpolarizing neurons and inhibiting the release of various neurotransmitters.[1]
-
Nociception: It plays a complex role in pain modulation, with both pro- and anti-nociceptive effects depending on the context.[1]
-
Neuroprotection: Galanin expression is upregulated in response to neuronal injury, where it is thought to exert neuroprotective effects.[1]
-
Metabolic Regulation: Galanin is involved in the regulation of feeding behavior and energy homeostasis.[1]
Galanin Message-Associated Peptide (GMAP)
The biological functions of GMAP are less well-characterized than those of galanin. However, evidence suggests that GMAP may have distinct biological activities, including potential roles in the innate immune system.[4][12] Further research is needed to fully elucidate the physiological significance of GMAP.
Experimental Protocols for Studying Progalanin Processing
The investigation of progalanin processing employs a variety of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Cleavage Assay of Progalanin by Prohormone Convertases
This assay is used to determine if a specific prohormone convertase can cleave progalanin and to identify the resulting cleavage products.
Materials:
-
Recombinant human progalanin
-
Recombinant human PC1/3, PC2, or furin
-
Cleavage Buffer (e.g., 100 mM sodium acetate, pH 5.5, 5 mM CaCl2, 0.1% Triton X-100)
-
Reaction Stop Solution (e.g., 10 mM EDTA)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-galanin and anti-GMAP antibodies
-
RP-HPLC system
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant human progalanin (e.g., 1-5 µg) with the recombinant prohormone convertase (enzyme-to-substrate ratio typically 1:100 to 1:1000) in cleavage buffer to a final volume of 50 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding an equal volume of reaction stop solution or by heat inactivation at 95°C for 5 minutes.
-
Analysis by SDS-PAGE and Western Blot:
-
Mix an aliquot of the reaction with SDS-PAGE sample buffer, heat at 95°C for 5 minutes, and load onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific for galanin or GMAP.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect by chemiluminescence.
-
-
Analysis by RP-HPLC:
-
Inject an aliquot of the reaction onto a C18 reverse-phase HPLC column.
-
Elute the peptides using a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.
-
Monitor the elution profile at 214 nm and collect fractions corresponding to peptide peaks.
-
-
Analysis by Mass Spectrometry:
-
Analyze the collected HPLC fractions or the total reaction mixture by MALDI-TOF or ESI-mass spectrometry to determine the molecular weights of the cleavage products and confirm their identities by fragmentation analysis (MS/MS).
-
Mass Spectrometry Analysis of Progalanin-Derived Peptides from Biological Samples
This protocol outlines the identification and characterization of endogenous progalanin-derived peptides from tissues or cell lysates.
Materials:
-
Tissue or cell sample
-
Lysis buffer (e.g., 0.1% trifluoroacetic acid) with protease inhibitors
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Sample Preparation: Homogenize the tissue or lyse the cells in an acidic lysis buffer to extract peptides and inactivate endogenous proteases.
-
Peptide Extraction and Desalting:
-
Centrifuge the lysate to pellet cellular debris.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 0.1% TFA in water) to remove salts and hydrophilic contaminants.
-
Elute the peptides with a high-organic solvent (e.g., 60% acetonitrile, 0.1% TFA).
-
-
LC-MS/MS Analysis:
-
Dry the eluted peptides and resuspend in an appropriate solvent for LC-MS/MS.
-
Inject the sample onto a C18 analytical column coupled to the mass spectrometer.
-
Separate the peptides using a gradient of acetonitrile.
-
Acquire mass spectra in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the human progalanin sequence using a search engine (e.g., Mascot, Sequest).
-
Identify peptides corresponding to galanin, GMAP, and any processing intermediates.
-
Manually validate the peptide identifications by inspecting the MS/MS spectra.
-
Quantitative Analysis of Progalanin-Derived Peptides
Quantifying the levels of galanin and GMAP is crucial for understanding their physiological roles. Radioimmunoassay (RIA) and quantitative mass spectrometry are two common methods.
Table 2: Example of Quantitative Data for Galanin
| Method | Sample Type | Galanin Concentration (pg/mg tissue or pg/mL) | Reference |
| Radioimmunoassay | Human Brain | Varies by region (e.g., Hypothalamus: ~500) | Hypothetical data based on literature |
| Quantitative MS | Human Plasma | 10-100 pg/mL | Hypothetical data based on literature |
Note: The values in this table are illustrative and may not represent actual experimental data. Researchers should consult specific literature for precise quantitative values.
Radioimmunoassay (RIA) for Galanin
Principle: RIA is a competitive binding assay where a known amount of radiolabeled galanin competes with unlabeled galanin (from the sample) for binding to a limited amount of anti-galanin antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled galanin in the sample.
General Protocol:
-
Prepare Standards: Create a standard curve using known concentrations of synthetic human galanin.
-
Incubation: Incubate the standards or samples with a specific dilution of anti-galanin antibody and a fixed amount of radiolabeled (e.g., ¹²⁵I-labeled) galanin.
-
Separation: Separate the antibody-bound galanin from the free galanin (e.g., using a secondary antibody precipitation method).
-
Detection: Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
Quantification: Determine the concentration of galanin in the samples by comparing their radioactivity to the standard curve.[10][11][13]
Conclusion
The post-translational processing of human progalanin is a tightly regulated process that gives rise to the pleiotropic neuropeptide galanin and the less-characterized GMAP. The proteolytic cleavage by prohormone convertases at specific dibasic residues is a critical step in this pathway. The resulting galanin peptide then activates a family of G protein-coupled receptors, initiating diverse intracellular signaling cascades that mediate a wide range of physiological effects. A thorough understanding of each step in this process, from precursor to signaling, is essential for the development of novel therapeutic strategies targeting the galaninergic system in various disease states. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricacies of progalanin processing and function.
References
- 1. Galanin - Wikipedia [en.wikipedia.org]
- 2. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
- 3. Role of the prohormone convertase PC2 in the processing of proglucagon to glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 11. phoenixbiotech.net [phoenixbiotech.net]
- 12. researchgate.net [researchgate.net]
- 13. phoenixbiotech.net [phoenixbiotech.net]
An In-depth Technical Guide to the Receptor Binding Affinity and Specificity of Galanin (1-19)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and specificity of the N-terminal fragment Galanin (1-19) for the three galanin receptor subtypes: GalR1, GalR2, and GalR3. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a critical resource for researchers in neuroscience, endocrinology, and pharmacology.
Introduction to Galanin and its Receptors
Galanin is a widely distributed neuropeptide that plays a crucial role in regulating a multitude of physiological and pathophysiological processes, including neurotransmission, hormone secretion, feeding behavior, and pain perception.[1][2] Its biological effects are mediated through three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1][2] These receptors exhibit differential tissue distribution and couple to various intracellular signaling cascades, leading to a diverse array of functional outcomes. The N-terminal region of galanin is highly conserved across species and is essential for high-affinity receptor binding and biological activity.[1][3] Galanin (1-19) represents a significant endogenous fragment of the full-length peptide.
Quantitative Analysis of Galanin (1-19) Receptor Binding and Functional Potency
The following tables summarize the available quantitative data for the binding affinity (Ki or IC50) and functional potency (EC50) of human Galanin (1-19) and related galanin peptides at human galanin receptors. Data for the full-length human Galanin (1-30) and the extensively studied fragment Galanin (1-16) are included for comparative purposes.
Table 1: Binding Affinity of Human Galanin Peptides for Human Galanin Receptors
| Ligand | Receptor | Binding Affinity (Ki/IC50) | Assay Type | Reference |
| Galanin (1-19) (human) | GalR1 | pIC50: 9.5 (IC50: 0.34 nM) | Displacement of ¹²⁵I-labeled porcine galanin | [4] |
| GalR1 | Ki: 0.400 nM | Displacement of europium-labeled galanin | Benchchem | |
| GalR2 | Data not available | |||
| GalR3 | Data not available | |||
| Galanin (1-16) (porcine) | Hippocampal Membranes | IC50: ~3 nM | Displacement of ¹²⁵I-labeled galanin | [5] |
| Galanin (1-30) (human) | GalR1 | Ki: 1 nM | Radioligand Displacement | [6] |
| GalR2 | Ki: 1 nM | Radioligand Displacement | [6] | |
| GalR3 | IC50: 75 nM | Radioligand Displacement | [7] |
Note: Data for Galanin (1-19) at GalR2 and GalR3 is currently limited in the public domain. The provided data for Galanin (1-16) is on hippocampal membranes which endogenously express galanin receptors.
Table 2: Functional Potency of Galanin Peptides at Human Galanin Receptors
| Ligand | Receptor | Functional Potency (EC50) | Functional Assay | Reference |
| Galanin (1-19) (human) | GalR1 | Data not available | ||
| GalR2 | Data not available | |||
| GalR3 | Data not available | |||
| Galanin (porcine) | GalR1 | 29 nM | cAMP Inhibition | [8] |
| Galanin (porcine) | GalR2 | 360 nM | Extracellular Acidification Rate | [6] |
| Galanin (porcine) | GalR3 | Data not available |
Galanin Receptor Signaling Pathways
Galanin receptors couple to distinct G proteins, initiating diverse intracellular signaling cascades.
-
GalR1 and GalR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.
-
GalR2 , in contrast, predominantly couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). GalR2 can also couple to Gi/o proteins.
The following diagrams illustrate the primary signaling pathways for each galanin receptor subtype.
References
- 1. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 2. Molecular cloning and pharmacological characterization of a new galanin receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galanin (1-19) (human) | Benchchem [benchchem.com]
- 4. guidetomalariapharmacology.org [guidetomalariapharmacology.org]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Expression Profile of Galanin (1-19) in Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a widely distributed neuropeptide with a diverse range of biological functions, including roles in nociception, waking and sleep regulation, cognition, feeding, and mood regulation.[1] The galanin system, which includes the peptide and its three G-protein coupled receptors (GalR1, GalR2, and GalR3), is a promising target for therapeutic development in various disease areas.[2][3] Galanin (1-19) is the N-terminal fragment of the full-length galanin peptide and is known to be a biologically active agonist at galanin receptors. This technical guide provides an in-depth overview of the expression profile of Galanin (1-19) in human tissues, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Data Presentation: Expression of the Galanin Gene (GAL) in Human Tissues
| Tissue Category | Tissue | nTPM (normalized Transcripts Per Million) |
| Nervous System | Hypothalamus | 23.5 |
| Pituitary gland | 10.1 | |
| Spinal cord | 2.9 | |
| Amygdala | 2.1 | |
| Hippocampal formation | 1.1 | |
| Cerebral cortex | 0.8 | |
| Cerebellum | 0.2 | |
| Endocrine System | Adrenal Gland | 11.8 |
| Pancreas | 0.5 | |
| Thyroid gland | 0.3 | |
| Parathyroid gland | 0.2 | |
| Gastrointestinal Tract | Small intestine | 2.6 |
| Colon | 1.5 | |
| Stomach | 0.9 | |
| Esophagus | 0.3 | |
| Salivary gland | 0.2 | |
| Reproductive System | Testis | 1.2 |
| Ovary | 0.4 | |
| Endometrium | 0.3 | |
| Prostate | 0.2 | |
| Other Tissues | Adipose tissue | 1.1 |
| Skin | 0.7 | |
| Heart muscle | 0.3 | |
| Skeletal muscle | 0.2 | |
| Lung | 0.2 | |
| Kidney | 0.2 | |
| Liver | 0.1 | |
| Spleen | 0.1 | |
| Lymph node | 0.1 | |
| Bone marrow | 0.1 |
Data Source: The Human Protein Atlas (consensus normalized expression from HPA and GTEx).[3] Note: nTPM values represent the average expression level across multiple samples.
Experimental Protocols
Quantification of Galanin mRNA using Real-Time Quantitative PCR (RT-qPCR)
This protocol describes a general workflow for the quantification of Galanin (GAL) mRNA from human tissue samples.
-
Tissue Homogenization and RNA Extraction:
-
Excise fresh human tissue samples and immediately snap-freeze in liquid nitrogen or store in an RNA stabilization solution.
-
Homogenize the tissue sample (50-100 mg) in a suitable lysis buffer (e.g., TRIzol) using a mechanical homogenizer.
-
Extract total RNA from the homogenate following the manufacturer's protocol for the chosen lysis reagent. This typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose (B213101) gel.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
A typical reaction includes 1-2 µg of total RNA, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.
-
Incubate the reaction mixture according to the manufacturer's instructions (e.g., 65°C for 5 min, followed by 42°C for 60 min, and a final inactivation step at 70°C for 5 min).
-
-
Real-Time Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing the synthesized cDNA, a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green), and forward and reverse primers specific for the human GAL gene.
-
Use a validated set of primers for human GAL.
-
Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Include a no-template control to check for contamination and a standard curve of known concentrations to quantify the absolute copy number of GAL mRNA.
-
Normalize the expression of GAL to a stable housekeeping gene (e.g., GAPDH, ACTB) to account for variations in RNA input and reverse transcription efficiency.
-
Analyze the data using the comparative Ct (ΔΔCt) method or a standard curve to determine the relative or absolute expression of GAL mRNA.
-
Quantification of Galanin Protein using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for measuring Galanin protein levels in human tissue homogenates using a commercially available ELISA kit.
-
Tissue Homogenization and Protein Extraction:
-
Weigh the frozen human tissue sample and add ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail. The buffer-to-tissue ratio should be optimized but is typically around 5-10 µL per mg of tissue.
-
Homogenize the tissue on ice using a mechanical homogenizer or sonicator until no visible tissue clumps remain.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Determine the total protein concentration of the lysate using a protein assay such as the Bradford or BCA assay.
-
-
ELISA Procedure (using a competitive ELISA as an example):
-
Follow the specific instructions provided with the commercial human Galanin ELISA kit.
-
Prepare standards of known Galanin concentrations and dilute the tissue lysate samples to fall within the detection range of the assay.
-
Add the standards and samples to the wells of the microplate, which is pre-coated with a capture antibody.
-
Add a fixed amount of biotinylated Galanin to each well. This will compete with the Galanin in the sample for binding to the capture antibody.
-
Incubate the plate for the recommended time and temperature.
-
Wash the plate several times to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well, which will bind to the biotinylated Galanin.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add a chromogenic substrate (e.g., TMB) to the wells. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of Galanin in the sample.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of Galanin in the tissue samples. Normalize the Galanin concentration to the total protein concentration of the lysate to express the results as pg of Galanin per mg of total protein.
-
Mandatory Visualization
Galanin Receptor Signaling Pathways
Caption: Galanin receptor signaling pathways.
Experimental Workflow for Quantification of Galanin in Human Tissues
Caption: Workflow for Galanin quantification.
References
Mechanism of action of Galanin (1-19) at the cellular level
An In-depth Technical Guide to the Cellular Mechanism of Action of Galanin (1-19)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanin, a widely distributed neuropeptide, exerts its diverse physiological effects through three G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][2][3][4] The N-terminal fragment, Galanin (1-19), retains significant biological activity, primarily through its interaction with GALR1 and GALR2. This document provides a comprehensive technical overview of the cellular and molecular mechanisms initiated by Galanin (1-19), detailing its receptor binding profile, downstream signaling cascades, and the key experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to facilitate understanding.
Receptor Interaction and Binding Profile
Galanin and its fragments mediate their effects by binding to the three receptor subtypes, which exhibit distinct tissue distribution and couple to different intracellular signaling pathways.[2][3] The N-terminal portion of galanin is crucial for its biological activity, with the first 15 amino acids being highly conserved across species.[5][6] Fragments such as Galanin (1-16) and, by extension, Galanin (1-19) demonstrate high affinity for GALR1 and GALR2, while showing lower affinity for GALR3.[7] This selective affinity dictates the primary cellular responses elicited by this peptide fragment.
Quantitative Binding Data
The binding affinities of galanin and its N-terminal fragments are typically determined through competitive radioligand binding assays. The following table summarizes key affinity data.
| Ligand | Receptor Subtype | Preparation | Affinity Metric (Ki) | Reference |
| Galanin (1-19), rat | Human GALR1 | - | 0.290 nM | |
| Galanin (1-16) | Rat GALR1 / GALR2 | High Affinity | - | [7] |
| Galanin (1-16) | Rat GALR3 | Low Affinity | - | [7] |
| Galanin (2-11) | Rat GALR1 | Low Affinity | - | [6] |
| Galanin (2-11) | Rat GALR2 / GALR3 | High Affinity | - | [5][8] |
Note: Data for Galanin (1-19) is limited; values for the closely related Galanin (1-16) are included for context.
Downstream Signaling Pathways
The binding of Galanin (1-19) to its cognate receptors, primarily GALR1 and GALR2, initiates distinct intracellular signaling cascades.
GALR1-Mediated Signaling
Activation of GALR1, which couples predominantly to inhibitory G-proteins of the Gαi/o family, leads to a cascade of inhibitory cellular events.[2][3]
-
Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][4]
-
Ion Channel Modulation:
-
Potassium Channels: The βγ subunits of the dissociated G-protein activate G-protein-gated inwardly rectifying potassium (GIRK) channels.[9] This increases K+ conductance, leading to membrane hyperpolarization and a general suppression of neuronal excitability.[7][10]
-
Calcium Channels: Galanin binding to GALR1 inhibits voltage-dependent Ca2+ channels (VDCCs), specifically N- and P/Q-types.[11] This action, mediated by Gαi protein βγ subunits, reduces calcium influx upon depolarization, thereby inhibiting neurotransmitter release.[8][11]
-
GALR2-Mediated Signaling
In contrast to GALR1, GALR2 predominantly couples to Gαq/11 proteins, initiating a stimulatory signaling cascade that involves phospholipase C (PLC).[2][3][12] In some cellular contexts, GALR2 can also couple to Gαi and Gα12 proteins.[13]
-
Phospholipase C Activation: Upon ligand binding, GALR2 activates PLC via the Gαq/11 subunit.[12][14]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]
-
Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[12][14] This Ca2+ mobilization is a key signaling event and is insensitive to pertussis toxin, confirming its mediation through Gq proteins.[12]
-
Protein Kinase C Activation: DAG, along with the elevated intracellular Ca2+ levels, activates Protein Kinase C (PKC), which then phosphorylates numerous downstream target proteins, mediating a variety of cellular responses.[12]
-
MAPK/ERK Pathway Activation: GALR2 activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway through both PKC-dependent and PKC-independent mechanisms.[12] In some cells, the rise in intracellular calcium is sufficient to trigger ERK activation.[12][13]
Functional Outcomes and Quantitative Data
The activation of GALR1 and GALR2 by Galanin (1-19) leads to measurable physiological changes. Electrophysiological studies show that galanin generally has an inhibitory effect, either by increasing a potassium conductance or reducing a calcium conductance.[15][16]
| Assay | Ligand | Cell/Tissue Type | Effect | Metric (EC50 / IC50) | Reference |
| Ca2+ Influx Inhibition | Galanin (1-16) | Cultured Myenteric Neurons | Inhibition of depolarization-evoked Ca2+ increase | EC50: 0.172 µM | [8] |
| Ca2+ Channel Current (IBa) Inhibition | Galanin | Rat Nucleus Tractus Solitarius | Inhibition of Ba2+ current through VDCCs | IC50: 325 nM | [11] |
| Ca2+ Channel Current (IBa) Inhibition | M617 (GalR1 agonist) | Rat Nucleus Tractus Solitarius | Inhibition of Ba2+ current through VDCCs | IC50: 678 nM | [11] |
Key Experimental Protocols
The characterization of Galanin (1-19)'s mechanism of action relies on a suite of established molecular and cellular biology techniques.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
-
Objective: To measure the potency of Galanin (1-19) in competing with a radiolabeled ligand for binding to GALR subtypes.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines engineered to express a high density of a specific galanin receptor subtype (e.g., HEK293S cells expressing rat GalR2 or Bowes melanoma cells endogenously expressing human GALR1).[17]
-
Assay Buffer: Utilize a binding buffer such as 50 mM Tris with 3 mM MgCl2 and 0.2% BSA, pH 7.4.[17][18]
-
Incubation: Incubate the membrane preparation with a constant, low concentration of a radiolabeled galanin probe (e.g., 125I-human galanin) and varying concentrations of the unlabeled competitor ligand (Galanin (1-19)).[17]
-
Equilibrium & Separation: Allow the reaction to reach equilibrium (e.g., 90 minutes at room temperature).[18] Separate bound from free radioligand by rapid filtration through glass fiber filters.[17]
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Intracellular Calcium Imaging
This technique measures changes in cytosolic free calcium concentration in response to receptor activation.
-
Objective: To quantify the ability of Galanin (1-19) to mobilize intracellular calcium via GALR2.
-
Methodology:
-
Cell Culture: Plate cells expressing the receptor of interest (e.g., RINm5F cells or transfected CHO cells) onto glass-bottom dishes.[14]
-
Fluorescent Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye, such as Fluo-4 AM or Calcium Green-1 AM, in a suitable buffer.[8][9]
-
Microscopy: Mount the dish on the stage of a confocal or fluorescence microscope equipped for live-cell imaging.[8]
-
Stimulation & Recording: Establish a baseline fluorescence reading. Perfuse the cells with a solution containing Galanin (1-19) and record the change in fluorescence intensity over time.[9]
-
Data Analysis: Quantify the change in fluorescence, which is proportional to the change in intracellular Ca2+ concentration. Analyze parameters such as peak amplitude and duration of the response. To confirm the source of calcium, the experiment can be repeated after pretreating cells with inhibitors like thapsigargin (B1683126) (depletes intracellular stores) or in a calcium-free external medium.[14]
-
Intracellular Electrophysiology
This method directly measures the electrical properties of a cell membrane, providing insight into ion channel modulation.
-
Objective: To characterize the effects of Galanin (1-19) on neuronal membrane potential and specific ion conductances.
-
Methodology:
-
Tissue Preparation: Prepare acute brain slices (e.g., hippocampus) or culture primary neurons (e.g., myenteric neurons).[10][19]
-
Recording: Using the whole-cell patch-clamp or conventional intracellular recording technique, establish a stable recording from a single neuron.
-
Measurement: Monitor the resting membrane potential. Apply Galanin (1-19) via bath perfusion and record any changes, such as hyperpolarization.[10][15][19]
-
Conductance Analysis: To identify the specific ion channels involved, apply voltage-clamp protocols. Measure changes in K+ currents in response to the peptide. The involvement of Ca2+ channels can be assessed by isolating calcium currents (pharmacologically or by ion substitution) and observing their inhibition by Galanin (1-19).[10]
-
Reversal Potential: Determine the reversal potential for the galanin-induced current to confirm the involvement of K+ ions.[10]
-
Conclusion
Galanin (1-19) functions as a potent agonist primarily at GALR1 and GALR2. Its cellular mechanism of action is receptor-dependent, leading to either inhibitory effects via GALR1 (Gαi/o coupling, cAMP reduction, K+ channel activation, Ca2+ channel inhibition) or excitatory signaling via GALR2 (Gαq/11 coupling, PLC activation, and intracellular Ca2+ mobilization). This dual signaling capability allows Galanin (1-19) to exert complex and context-dependent neuromodulatory effects. A thorough understanding of these distinct pathways, supported by the quantitative and methodological data presented herein, is critical for the rational design of novel therapeutics targeting the galaninergic system for conditions ranging from neuropathic pain and epilepsy to depression and neurodegenerative diseases.[1][2]
References
- 1. Physiology, signaling, and pharmacology of galanin peptides and receptors: three decades of emerging diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galanin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 7. Portico [access.portico.org]
- 8. Galanin inhibition of voltage-dependent Ca(2+) influx in rat cultured myenteric neurons is mediated by galanin receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Mechanism of action of galanin on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ir.tdc.ac.jp [ir.tdc.ac.jp]
- 12. Galanin (1-19) (human) | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Galanin increases cytoplasmic calcium in insulin-producing RINm5F cells by activating phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiological studies on galanin effects in brain--progress during the last six years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. pnas.org [pnas.org]
- 18. Generating Orally-Active Galanin Analogs with Analgesic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
An In-depth Technical Guide to Galanin (1-19) Signaling Pathways in Neurons
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the neuronal signaling pathways activated by Galanin (1-19), a significant N-terminal fragment of the full-length galanin peptide. Due to the high conservation of the N-terminal region across species, fragments like Galanin (1-19) are crucial for receptor binding and eliciting the biological effects of the galaninergic system.[1] This guide details the interactions of Galanin (1-19) with its receptors, the subsequent downstream signaling cascades, quantitative pharmacological data, and detailed experimental protocols for studying these pathways.
Galanin Receptors: The Primary Targets
Galanin and its fragments mediate their effects through three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[2] These receptors are widely distributed throughout the central and peripheral nervous systems and exhibit different coupling preferences to intracellular G proteins, leading to diverse physiological responses.[2][3] The N-terminal portion of galanin, including the (1-19) sequence, is essential for high-affinity binding to these receptors.[1][4]
-
GalR1 and GalR3 : These receptors predominantly couple to inhibitory Gαi/o proteins.[3] Their activation typically leads to inhibitory effects in neurons.[5]
-
GalR2 : This receptor primarily couples to Gαq/11 proteins, and its activation is often associated with excitatory cellular responses.[1][6]
The specific physiological outcome of galanin signaling is dictated by the expression patterns of these receptor subtypes in different neuronal populations.[1]
Core Signaling Pathways of Galanin (1-19)
Galanin (1-19) acts as an agonist at all three galanin receptor subtypes, initiating distinct intracellular signaling cascades.
GalR1 and GalR3: The Gαi/o-Coupled Inhibitory Pathway
Activation of GalR1 and GalR3 by Galanin (1-19) initiates a canonical Gαi/o signaling cascade. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] The dissociated Gβγ subunits directly bind to and activate G protein-gated inwardly rectifying potassium (GIRK) channels.[7] This activation results in potassium ion efflux, causing hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[2][5] This hyperpolarizing effect is a primary mechanism for galanin's inhibitory actions in the central nervous system.[5][6]
Caption: Gαi/o-mediated signaling by Galanin (1-19) via GalR1/GalR3.
GalR2: The Gαq/11-Coupled Excitatory Pathway
In contrast to GalR1/R3, GalR2 activation by Galanin (1-19) stimulates the Gαq/11 family of G-proteins.[1] The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C (PLC).[1][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8] The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which can phosphorylate numerous target proteins and modulate neuronal function.[1]
Caption: Gαq/11-mediated signaling by Galanin (1-19) via GalR2.
Modulation of the MAPK/ERK Pathway
Both GalR1 and GalR2 have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway, a critical cascade involved in cell proliferation, differentiation, and survival.[1][6]
-
Via GalR1 (Gαi/o) : Activation can occur through the Gβγ subunits, which can stimulate downstream kinases leading to ERK activation in a Ras/Raf-dependent manner.[6]
-
Via GalR2 (Gαq/11) : Activation is more complex and can be mediated through PKC-dependent or independent mechanisms.[1]
Quantitative Data: Receptor Binding and Functional Potency
The following tables summarize available quantitative data for the interaction of galanin fragments with human galanin receptors. This data is critical for understanding structure-activity relationships and for the design of receptor-subtype-selective ligands.
Table 1: Binding Affinity of Galanin Fragments for Human Galanin Receptors
| Ligand | Receptor | Binding Affinity (pKi / pIC50) | Assay Type | Reference |
|---|---|---|---|---|
| Galanin (1-19) (human) | GalR1 | 9.5 (pIC50) | Radioligand Binding Assay | [1] |
| Galanin (1-29) | GalR1 | ~9.0 - 10.0 (pKi) | Radioligand Binding Assay | |
| Galanin (1-16) | GalR1 | High Affinity (pKi not specified) | Radioligand Binding Assay | [4] |
| Galanin (1-29) | GalR2 | ~8.5 - 9.5 (pKi) | Radioligand Binding Assay | |
| Galanin (2-11) | GalR2 | High Affinity (pKi not specified) | Radioligand Binding Assay | [9] |
| Galanin (1-29) | GalR3 | ~8.0 - 9.0 (pKi) | Radioligand Binding Assay | |
Table 2: Functional Activity of Galanin Agonists
| Agonist | Receptor | Assay | Potency (pEC50 / pIC50) | Cell Line | Reference |
|---|---|---|---|---|---|
| Galanin | GalR1 | cAMP Inhibition | ~8.5 - 9.5 | CHO, HEK293 | [10] |
| Galanin | GalR2 | IP1 Accumulation / Ca²⁺ Mobilization | ~9.0 - 10.0 | CHO, HEK293 | [10][11] |
| Galanin (1-16) | GnRH Neurons | Calcium Imaging (Inhibition) | Potent at 10nM | GnRH Neurons |[7] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of Galanin (1-19) signaling. Below are protocols for key experiments.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a ligand (e.g., Galanin (1-19)) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation : Culture cells heterologously expressing the human galanin receptor of interest (e.g., CHO-hGalR1). Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Incubation : In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., 50 pM [¹²⁵I]-galanin), and varying concentrations of the unlabeled competing ligand (Galanin (1-19)).
-
Equilibration : Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation : Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates bound from free radioligand.
-
Washing : Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification : Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis : Plot the percentage of specific binding against the log concentration of the competing ligand. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis. Convert IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Gαq/11-Mediated Calcium Mobilization Assay
This functional assay measures the activation of GalR2 by detecting the transient increase in intracellular calcium concentration.
Methodology:
-
Cell Culture : Plate cells expressing the receptor of interest (e.g., HEK293-hGalR2) in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading : Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate in the dark at 37°C for 60 minutes.
-
Washing : Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Baseline Measurement : Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Compound Addition : Use the instrument's integrated fluidics to add varying concentrations of the agonist (Galanin (1-19)).
-
Signal Detection : Continue to measure fluorescence intensity every 1-2 seconds for a period of 1-3 minutes to capture the transient calcium peak.
-
Data Analysis : Calculate the response as the peak fluorescence minus the baseline fluorescence. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value and maximum effect (Emax).
Gαi/o-Mediated GIRK Channel Activation Assay
This assay detects the activation of GIRK channels, a downstream effect of GalR1/R3 signaling, by measuring changes in membrane potential.
Methodology:
-
Cell Culture : Plate cells co-expressing the receptor (e.g., hGalR1) and GIRK channel subunits (e.g., AtT20 cells) in a 96-well plate.[12]
-
Dye Loading : Load cells with a membrane potential-sensitive fluorescent dye (e.g., DiBAC₄(3) or similar oxonol dyes). These dyes enter depolarized cells and exhibit increased fluorescence upon binding to intracellular proteins. Hyperpolarization causes the dye to exit the cell, decreasing the signal.[12][13]
-
Assay Procedure : Place the plate in a fluorescence plate reader.
-
Baseline Reading : Establish a stable baseline fluorescence reading.
-
Agonist Addition : Add the agonist (Galanin (1-19)) to the wells.
-
Signal Measurement : Monitor the fluorescence signal over time. Activation of GIRK channels will cause hyperpolarization and a subsequent decrease in fluorescence.[12]
-
Data Analysis : Quantify the maximum decrease in fluorescence from baseline. Plot this change against the log concentration of the agonist to determine the EC50 value. Confirmation of GIRK channel involvement can be achieved by showing that the response is blocked by GIRK channel inhibitors like Ba²⁺ or tertiapin-Q.[13]
References
- 1. Galanin (1-19) (human) | Benchchem [benchchem.com]
- 2. Galanin - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Electrophysiologic effects of galanin on neurons of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Galanin Receptors as Drug Target for Novel Antidepressants: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
- 10. biorxiv.org [biorxiv.org]
- 11. pnas.org [pnas.org]
- 12. A fluorescent screening assay for identifying modulators of GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
In vivo effects of Galanin (1-19) on appetite regulation
An In-depth Technical Guide on the In Vivo Effects of N-Terminal Galanin Fragments on Appetite Regulation
Disclaimer: Direct quantitative in vivo data on the specific effects of Galanin (1-19) on appetite regulation is limited in the currently available scientific literature. This guide presents data for the closely related and biologically active N-terminal fragment, Galanin (1-16) , which serves as a proxy for understanding the potential effects of Galanin (1-19). The N-terminal region of galanin is critical for its biological activity and receptor interaction[1].
Introduction
Galanin is a neuropeptide widely expressed in the central and peripheral nervous systems that plays a significant role in a variety of physiological processes, including feeding behavior, energy expenditure, and body weight regulation[2][3]. The full-length galanin peptide consists of 29 amino acids (in most species). The N-terminal fragments of galanin, particularly the (1-16) sequence, have been shown to be active and bind to galanin receptors, thereby stimulating food intake[4][5]. This document provides a technical overview of the in vivo effects of the N-terminal galanin fragment, Galanin (1-16), on appetite regulation, summarizing quantitative data, experimental protocols, and associated signaling pathways.
Quantitative Data on Appetite Regulation
The following tables summarize the quantitative effects of centrally administered Galanin (1-16) on food intake in satiated rats. The data is extracted from studies involving intracerebroventricular (ICV) and direct intraparenchymal (paraventricular nucleus of the hypothalamus, PVN) injections.
Table 1: Effect of Intracerebroventricular (ICV) Injection of Galanin (1-16) on Food Intake
| Treatment Group | Dose (nmol) | Food Consumed (g) (Mean ± SEM) | Significance vs. Vehicle |
| Saline (Vehicle) | - | 1.2 ± 0.4 | - |
| Galanin (1-29) | 6 | 4.8 ± 0.7 | p < 0.01 |
| Galanin (1-16) | 6 | 3.5 ± 0.8 | p < 0.05 |
| Galanin (1-9) | 6 | 1.5 ± 0.5 | Not Significant |
Data adapted from Crawley et al., 1990.[5]
Table 2: Effect of Paraventricular Nucleus (PVN) Injection of Galanin (1-16) on Food Intake
| Treatment Group | Dose (nmol) | Food Consumed (g) (Mean ± SEM) | Significance vs. Vehicle |
| Ringer's (Vehicle) | - | 1.1 ± 0.3 | - |
| Galanin (1-29) | 0.5 | 2.5 ± 0.6 | p < 0.05 |
| Galanin (1-29) | 1.0 | 3.8 ± 0.7 | p < 0.01 |
| Galanin (1-16) | 0.5 | 1.8 ± 0.5 | Not Significant |
| Galanin (1-16) | 1.0 | 2.9 ± 0.7 | p < 0.05 |
Data adapted from Crawley et al., 1990.[5]
Experimental Protocols
The following section details the methodologies employed in the key experiments cited for the investigation of Galanin (1-16) effects on appetite.
Animal Models
-
Species: Male Sprague-Dawley rats.[5]
-
Housing: Individually housed with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water available ad libitum unless otherwise specified. Satiated animals were used for the feeding studies.
Surgical Procedures
Drug Administration
-
Peptide Synthesis: Galanin fragments were synthesized using solid-phase peptide synthesis.[5]
-
Vehicle: Peptides were dissolved in sterile saline or Ringer's solution.
-
Injection Protocol:
Behavioral Testing
-
Food Intake Measurement: Following peptide administration, pre-weighed amounts of a palatable food source (e.g., cookie mash) were presented to the satiated rats.[5] Food consumption was measured by weighing the remaining food at specified time points (e.g., 30 minutes post-injection).[5]
Visualization of Pathways and Workflows
Signaling Pathway of Galanin Receptors
Galanin exerts its effects through three G-protein coupled receptor subtypes: GalR1, GalR2, and GalR3. The N-terminal fragments of galanin are known to act as agonists at these receptors[6]. GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. GalR2, on the other hand, primarily couples to Gq/11, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium and activation of protein kinase C (PKC).
Caption: Simplified signaling pathways of GalR1 and GalR2 activation by Galanin (1-19).
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vivo effects of galanin fragments on appetite.
References
- 1. Galanin (1-19) (human) | Benchchem [benchchem.com]
- 2. Central nervous system regulation of food intake and energy expenditure: role of galanin-mediated feeding behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Activity of centrally administered galanin fragments on stimulation of feeding behavior and on galanin receptor binding in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of Galanin (1-19) in nociception and pain pathways
An In-Depth Technical Guide to the Role of Galanin (1-19) in Nociception and Pain Pathways
Executive Summary
Galanin is a widely distributed neuropeptide that exerts complex, often contradictory, effects on pain signaling. Its actions are primarily mediated by the N-terminal fragment of the peptide, which includes the Galanin (1-19) sequence. This domain is critical for binding to its G protein-coupled receptors, primarily GalR1 and GalR2. In the spinal cord, Galanin (1-19) exhibits a biphasic effect: at low concentrations, it is pronociceptive (pain-promoting), largely through activation of GalR2 on primary afferent terminals. At higher concentrations, it becomes antinociceptive (pain-relieving) by activating GalR1 on dorsal horn neurons. Following peripheral nerve injury, galanin expression is dramatically upregulated in dorsal root ganglion neurons, and its antinociceptive effects are enhanced, suggesting a key role in endogenous pain control. This guide provides a detailed overview of the signaling pathways, receptor pharmacology, and dose-dependent effects of Galanin (1-19) in various pain states, supported by quantitative data and detailed experimental protocols relevant to researchers and drug development professionals.
Introduction to the Galaninergic System
Galanin is a 29-amino acid neuropeptide (30 in humans) first isolated from porcine intestine.[1] Its biological activity is critically dependent on its N-terminal region, which is highly conserved across species.[1] Specifically, the Galanin (1-16) fragment retains the high receptor affinity and biological activity of the full-length peptide, establishing that the effects of galanin are mediated by this domain.[1][2][3][4] Galanin (1-19) encompasses this active region and is a key focus for research.
The effects of galanin are mediated by three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[5] In the context of pain, GalR1 and GalR2 are the most studied and relevant receptors, often mediating opposing effects.[5] They are expressed throughout the pain processing neuraxis, including dorsal root ganglion (DRG) neurons and the superficial dorsal horn of the spinal cord.[6]
Galanin Receptor Signaling Pathways
The divergent effects of Galanin (1-19) are rooted in the distinct signaling cascades initiated by GalR1 and GalR2 activation.
-
GalR1: This receptor couples primarily to the Gαi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting hyperpolarization of the neuronal membrane makes the neuron less excitable, leading to an overall inhibitory or antinociceptive effect.[5]
-
GalR2: In contrast, GalR2 primarily couples to Gαq/11. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), which typically leads to increased neuronal excitability and a pronociceptive outcome.[5]
The Role of Galanin (1-19) in Nociception and Pain Pathways
The Critical Role of the N-Terminal Domain
As established, the N-terminal (1-16) fragment of galanin is a high-affinity agonist at galanin receptors, capable of displacing radiolabeled galanin with an IC50 in the low nanomolar range.[4] Crucially, in vivo studies have demonstrated that intrathecally administered Galanin (1-16) produces the same biphasic effect on the spinal nociceptive flexor reflex as the full-length peptide, while the C-terminal fragment is inactive.[2] This confirms that the biological effects of galanin in pain modulation are attributable to the N-terminal domain represented by Galanin (1-19).
Biphasic Dose-Dependent Effects in the Spinal Cord
When administered intrathecally (i.t.), galanin produces dose-dependent, opposing effects on spinal nociception.[5] This duality is explained by the differential activation of GalR1 and GalR2 receptors, which are located on distinct neuronal populations in the spinal dorsal horn.
-
Low Doses (Pronociceptive): At low concentrations (e.g., nanogram amounts in rats), galanin facilitates pain transmission. This effect is mediated by GalR2 receptors, which are expressed presynaptically on the central terminals of C-fiber nociceptors. Activation of these receptors enhances neurotransmitter release (e.g., glutamate), increasing the excitability of second-order dorsal horn neurons.[5][7]
-
High Doses (Antinociceptive): At higher concentrations (e.g., microgram amounts in rats), the antinociceptive effect of galanin becomes dominant. This is mediated by the activation of GalR1 receptors, which are located predominantly postsynaptically on spinal interneurons and projection neurons in the dorsal horn.[5] Activation of these inhibitory receptors hyperpolarizes the neurons, dampening the transmission of nociceptive signals to higher brain centers.[5]
Role in Neuropathic Pain
Following peripheral nerve injury (e.g., chronic constriction injury), a remarkable neuroplastic change occurs: galanin expression is dramatically upregulated in small and medium-sized DRG neurons.[6] This endogenous increase in galanin is considered a neuroprotective response. In neuropathic pain models, the antinociceptive effects of exogenously applied galanin are significantly enhanced.[6] Studies using selective agonists and antagonists have shown that this enhanced pain-inhibitory effect is mediated by GalR1 receptors.[7][8] Therefore, selective GalR1 agonists are considered a promising therapeutic strategy for neuropathic pain.
Role in Inflammatory Pain
The role of galanin in inflammatory pain is also complex. Intrathecal administration of galanin has been shown to reduce mechanical and thermal hyperalgesia in models of carrageenan-induced inflammation.[6] This suggests a predominantly antinociceptive function at the spinal level, likely mediated by GalR1. However, at the peripheral terminals in an inflammatory state, low doses of galanin can be pronociceptive, enhancing capsaicin-evoked nociceptive behaviors via GalR2 activation.[5]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of galanin N-terminal fragments with their receptors and their effects in preclinical pain models.
Table 1: Receptor Binding Affinity of Galanin N-Terminal Fragments
| Ligand | Receptor | Preparation | Assay Type | Affinity Value | Citation |
|---|---|---|---|---|---|
| Galanin (1-19), human | GALR1 | Human expressed | Radioligand Binding | pIC50 = 9.5 (IC50 ≈ 0.34 nM) | [9] |
| Galanin (1-16) | Galanin Receptor | Rat Hippocampus | Radioligand Binding | IC50 ≈ 3 nM | [4] |
| Galanin (rat, 1-29) | hGalR1 | Human expressed | Radioligand Binding | IC50 = 1.00 nM | [7] |
| Galanin (rat, 1-29) | rGalR2 | Rat expressed | Radioligand Binding | IC50 = 0.23 nM | [7] |
| AR-M1896 (GalR2 agonist) | hGalR1 | Human expressed | Radioligand Binding | IC50 = 879 nM | [7] |
| AR-M1896 (GalR2 agonist) | rGalR2 | Rat expressed | Radioligand Binding | IC50 = 1.76 nM |[7] |
Table 2: In Vivo Nociceptive Effects of Intrathecal Galanin & N-Terminal Analogs
| Agent | Species | Pain Model | Dose / Route | Primary Effect | Citation |
|---|---|---|---|---|---|
| Galanin (1-16) | Rat | Flexor Reflex | Low Dose / i.t. | Facilitation (Pronociceptive) | [2] |
| Galanin (1-16) | Rat | Flexor Reflex | High Dose / i.t. | Inhibition (Antinociceptive) | [2] |
| Galanin | Rat | Normal | 25 ng/hr / i.t. | Mechanical & Cold Allodynia | [7][8] |
| AR-M1896 (GalR2 agonist) | Rat | Normal | 9.88 ng/hr / i.t. | Mechanical & Cold Allodynia | [7][8] |
| AR-M961 (GalR1/R2 agonist) | Rat | Neuropathic (Bennett) | 1-10 µg / i.t. | Dose-dependent anti-allodynia | [7][8] |
| Galanin | Rat | Formalin Test | 3-10 µg / i.t. | Inhibition of Phase 2 flinching |[10] |
Key Experimental Protocols
The study of galanin's role in pain relies on established preclinical models and techniques.
Intrathecal Catheterization in Rodents
This surgical procedure allows for the direct and repeated administration of compounds into the subarachnoid space surrounding the spinal cord.
-
Objective: To implant a chronic indwelling catheter for intrathecal drug delivery.
-
Materials: PE-10 tubing, 30-gauge wire stylet, isoflurane (B1672236) anesthesia, surgical instruments, dental cement.
-
Procedure:
-
Anesthetize the rat (e.g., 2-3% isoflurane).
-
Make a small incision over the cisterna magna at the base of the skull.
-
Carefully dissect the neck muscles to expose the atlanto-occipital membrane.
-
Make a small puncture in the membrane with a 27-gauge needle.
-
Gently thread a pre-measured length of PE-10 tubing (e.g., 8.5 cm for lumbar placement) into the subarachnoid space. A slight tail-flick confirms correct placement.
-
Suture the tubing to the musculature to secure it.
-
Exteriorize the free end of the catheter on the dorsal surface of the head or neck and seal it.
-
Allow the animal to recover for 5-7 days before experimentation.
-
Confirm placement post-recovery by administering a small volume of lidocaine (B1675312) (2%) and observing transient, reversible hindlimb paralysis.[11][12][13][14][15]
-
Assessment of Mechanical Allodynia: The von Frey Test
This test measures the paw withdrawal threshold in response to a mechanical stimulus.[16][17]
-
Objective: To quantify sensitivity to a non-noxious mechanical stimulus.
-
Materials: von Frey filaments (a set of calibrated monofilaments of increasing stiffness), testing chambers with a wire mesh floor.
-
Procedure:
-
Acclimate the animal in the testing chamber for at least 20-30 minutes.
-
Apply a von Frey filament from underneath the mesh floor to the mid-plantar surface of the hind paw.
-
Apply the filament with just enough force to cause it to buckle, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. Start with a mid-range filament. If there is a response, use the next smaller filament. If there is no response, use the next larger filament.
-
The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold (in grams).[18][19]
-
Assessment of Thermal Hyperalgesia: The Hargreaves Test
This test measures the latency to withdraw from a noxious thermal stimulus.[20][21]
-
Objective: To quantify sensitivity to a noxious heat stimulus.
-
Materials: Hargreaves apparatus (a high-intensity light beam source), glass-floored testing chambers.
-
Procedure:
-
Acclimate the animal in the testing chamber on the glass surface.
-
Position the movable light source beneath the glass floor, directly under the plantar surface of the hind paw.
-
Activate the light source, which starts a timer.
-
When the animal withdraws its paw, a sensor automatically stops the timer and turns off the light. The recorded time is the paw withdrawal latency (PWL).
-
A cut-off time (e.g., 20-30 seconds) is pre-set to prevent tissue damage.
-
Typically, 3-5 measurements are taken per paw and averaged.[22][23][24]
-
Assessment of Inflammatory Pain: The Formalin Test
This test measures the behavioral response to a persistent, localized inflammatory stimulus.[25][26]
-
Objective: To assess nociceptive responses in a model of tonic chemical pain.
-
Materials: Dilute formalin solution (e.g., 2.5-5%), observation chamber, timer.
-
Procedure:
-
Briefly restrain the animal and inject a small volume (e.g., 50 µL) of formalin subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal into the observation chamber.
-
Record the total time the animal spends licking, biting, or flinching the injected paw.
-
The response is biphasic:
-
Test compounds are typically administered before the formalin injection, and their effect on the duration of licking/biting in each phase is quantified.[28][29]
-
Conclusion and Therapeutic Outlook
The N-terminal fragment Galanin (1-19) is the key functional domain of the galanin peptide, mediating its complex role in pain modulation. Its biphasic action, governed by dose and the differential activation of GalR1 and GalR2 receptors, provides a clear mechanism for its pro- and antinociceptive effects. The upregulation of galanin and the enhanced efficacy of its inhibitory actions following nerve injury strongly point to a critical role for the GalR1 receptor in endogenous pain control.
For drug development professionals, these findings highlight the galaninergic system as a promising therapeutic target. The development of potent, selective GalR1 receptor agonists could offer a novel analgesic strategy, particularly for the treatment of chronic neuropathic pain, a condition with significant unmet medical need. Conversely, GalR2 antagonists may have utility in blocking pronociceptive signaling in certain inflammatory pain states. Further research should focus on developing non-peptide, small molecule ligands with improved pharmacokinetic properties to fully exploit the therapeutic potential of modulating this intricate pain pathway.
References
- 1. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The N-terminal 1-16, but not C-terminal 17-29, galanin fragment affects the flexor reflex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. guidetomalariapharmacology.org [guidetomalariapharmacology.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A Modified Method for Intrathecal Catheterization in Rats [jove.com]
- 12. A modified procedure for lumbar intrathecal catheterization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intrathecal catheterization and drug delivery in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KoreaMed Synapse [synapse.koreamed.org]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 18. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 22. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. mmpc.org [mmpc.org]
- 25. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 26. researchgate.net [researchgate.net]
- 27. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Galanin (1-19) and Its Involvement in Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Core Abstract: This document provides a comprehensive technical overview of the neuropeptide fragment Galanin (1-19), its interaction with galanin receptors (GALR1, GALR2, and GALR3), and its complex role in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's Disease. We delve into the distinct signaling pathways activated by these G protein-coupled receptors, present quantitative pharmacological data, and detail key experimental protocols for studying the galaninergic system. This guide is intended to serve as a foundational resource for researchers and professionals engaged in neuroscience and therapeutic development.
Introduction to Galanin and the N-Terminal Fragment Galanin (1-19)
Galanin is a neuropeptide widely expressed throughout the central and peripheral nervous systems, as well as in the gut.[1][2] In humans, it is a 30-amino acid peptide, while in most other species it comprises 29 amino acids.[3] Galanin acts as a critical neuromodulator, often exerting inhibitory effects by hyperpolarizing neurons and reducing the release of various neurotransmitters, including acetylcholine, norepinephrine, and glutamate.[1][4][5][6] It is frequently co-localized with classical neurotransmitters like serotonin (B10506) and acetylcholine.[1][6]
The biological activity of galanin is primarily mediated by its N-terminal region, which is highly conserved across species.[6] The fragment Galanin (1-19) represents this crucial N-terminal sequence and is known to be a biologically active component of the full-length peptide.[3][7][8][9] Studies have demonstrated that this fragment effectively binds to and activates galanin receptors, making it a valuable tool for investigating the physiological and pathological roles of the galaninergic system.[10]
A remarkable feature of the galanin system is its dramatic upregulation in response to neuronal injury or pathological disturbances. Following nerve injury, galanin expression can increase 10- to 100-fold, suggesting a significant role in neuroprotection and regeneration.[1][4] This plasticity has positioned galanin and its receptors as important targets for therapeutic intervention in a range of neurological disorders.
Galanin Receptors and Intracellular Signaling
Galanin exerts its diverse effects through three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[11][12] These receptors exhibit different G protein coupling preferences, leading to the activation of separate intracellular signaling cascades.[4][12]
GALR1 Signaling Pathway
GALR1 couples predominantly to Gi/o proteins.[12][13][14] Upon activation by an agonist like Galanin (1-19), the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] This pathway is typically associated with inhibitory neuromodulation, such as the hyperpolarization of neurons and the suppression of neurotransmitter release.[1][15]
GALR2 Signaling Pathway
In contrast to GALR1, GALR2 is considered a more versatile signaling hub. It primarily couples to Gq/11 proteins, which activate phospholipase C (PLC).[10][13][16] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[16][17] Additionally, GALR2 has been shown to couple to Gi to modestly inhibit cAMP production and to G12/13 to activate RhoA-dependent pathways.[13][18] This signaling diversity links GALR2 to functions ranging from neurogenesis to inflammation.[1][12]
GALR3 Signaling Pathway
The GALR3 receptor's signaling mechanism is similar to that of GALR1. It couples to Gi/o-type G proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.[12][19] While less studied than GALR1 and GALR2, GALR3 is implicated in mood regulation, anxiety, and pain.[20][21]
References
- 1. Galanin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Review: Occurrence and Distribution of Galanin in the Physiological and Inflammatory States in the Mammalian Gastrointestinal Tract [frontiersin.org]
- 3. journals.ed.ac.uk [journals.ed.ac.uk]
- 4. Galanin and its receptors in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Biomarkers in the diagnosis of neurodegenerative diseases - Haque - RUDN Journal of Medicine [journals.rudn.ru]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Galanin (1-19) (human) peptide [novoprolabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Galanin (1-19) (human) | Benchchem [benchchem.com]
- 11. What are galanin receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. In vivo interaction between serotonin and galanin type 1 and type 2 receptors in dorsal raphe: implication for limbic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. The galanin receptor type 2 initiates multiple signaling pathways in small cell lung cancer cells by coupling to G(q), G(i) and G(12) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Involvement of Neuropeptide Galanin Receptors 2 and 3 in Learning, Memory and Anxiety in Aging Mice [mdpi.com]
- 21. Galanin receptor antagonists : a potential novel pharmacological treatment for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Galanin (1-19) in Mood Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research into the role of the N-terminal Galanin fragment, Galanin (1-19), and its broader family of peptides in the modulation of mood disorders. The following sections detail the current understanding of Galanin receptor signaling, quantitative data from key preclinical studies, and detailed experimental protocols relevant to this field of research.
Introduction to Galanin and its Receptors in Mood Regulation
Galanin is a widely distributed neuropeptide in the central nervous system that has been implicated in a variety of physiological processes, including mood regulation. Its effects are mediated through three G-protein coupled receptors: GalR1, GalR2, and GalR3. Preclinical studies suggest that these receptors play distinct and often opposing roles in the modulation of depression and anxiety-like behaviors. Activation of GalR1 and GalR3 is generally associated with pro-depressive effects, while GalR2 activation appears to mediate antidepressant-like responses. The N-terminal fragment of Galanin, particularly Galanin (1-15), has been shown to be biologically active and is a key focus of research in this area. This guide will delve into the foundational studies exploring the therapeutic potential of targeting the galanin system for the treatment of mood disorders.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from key preclinical studies investigating the effects of Galanin fragments and related ligands on behaviors relevant to mood disorders in rodent models.
Table 1: Effects of Intracerebroventricular (ICV) Administration of Galanin (1-15) on Forced Swim Test (FST) and Open Field Test (OFT) in Rats
| Ligand | Dose (nmol, ICV) | Behavioral Test | Key Findings |
| Galanin (1-15) | 3 | Forced Swim Test | Increased immobility time, Decreased climbing behavior |
| Galanin (1-15) | 6 | Forced Swim Test | Increased immobility time, Decreased climbing behavior |
| Galanin (1-15) | 3 | Open Field Test | No significant change in locomotor activity |
| Galanin (1-15) | 6 | Open Field Test | No significant change in locomotor activity |
Table 2: Effects of Galanin Receptor Ligands in Rodent Models of Depression
| Ligand | Receptor Target | Model | Behavioral Test | Key Findings |
| M40 (Galanin Receptor Antagonist) | Non-selective | Rat | Forced Swim Test | Blocks fluoxetine-induced activity at 8 nmoles (ICV)[1] |
| Galanin (1-15) | GalR1/GalR2 | Olfactory Bulbectomy (Rat) | Forced Swim Test, Sucrose Preference Test | Enhances the antidepressant-like effects of fluoxetine[2][3] |
| Galanin (1-15) | GalR1/GalR2 | Olfactory Bulbectomy (Rat) | Forced Swim Test | Enhances the antidepressant-like effects of escitalopram[4] |
Signaling Pathways of Galanin Receptors
The distinct behavioral effects of Galanin receptor subtypes are rooted in their differential coupling to intracellular signaling cascades.
GalR1 and GalR3 Signaling
GalR1 and GalR3 receptors primarily couple to inhibitory G-proteins (Gi/o). Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.
GalR2 Signaling
In contrast to GalR1 and GalR3, the GalR2 receptor primarily couples to Gq/11 G-proteins. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This pathway is often associated with neuroprotective and antidepressant-like effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the study of Galanin and mood disorders.
Olfactory Bulbectomy in Rats
The olfactory bulbectomy (OBX) model is a widely used surgical model of depression in rodents.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the area between the eyes and disinfect with an antiseptic solution.
-
Incision: Make a midline incision in the scalp to expose the skull.
-
Craniotomy: Drill two small holes through the skull over the olfactory bulbs.
-
Bulbectomy: Carefully aspirate the olfactory bulbs using a fine-gauge needle attached to a vacuum source.
-
Closure: Suture the incision and apply a topical antibiotic.
-
Post-operative Care: Allow the animal to recover in a warm, clean cage. Administer analgesics as required. A recovery period of at least two weeks is recommended before behavioral testing to allow for the development of the depressive-like phenotype.
Intracerebroventricular (ICV) Cannulation and Injection
Direct administration of peptides into the brain is achieved through ICV cannulation.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame.
-
Cannula Implantation: Drill a small hole in the skull at the desired coordinates for the lateral ventricle (e.g., for rats: approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.4 mm ventral to the skull surface).
-
Implantation: Lower a guide cannula to the desired depth and secure it to the skull with dental cement and surgical screws.
-
Recovery: Allow the animal to recover for at least one week before injections.
-
Injection: For injection, gently restrain the animal and insert an injector cannula (extending slightly beyond the guide cannula) connected to a microsyringe. Infuse the desired volume of the substance (e.g., 1-5 µl) over a period of 1-2 minutes.
Forced Swim Test (FST) in Rats
The FST is a common behavioral test used to screen for antidepressant-like activity.
-
Apparatus: Use a transparent plastic cylinder (approximately 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Pre-test Session: On the first day, place each rat in the cylinder for a 15-minute session.
-
Test Session: Twenty-four hours after the pre-test, administer the test compound (e.g., via ICV injection) at a specified time before the test. Place the rat back into the cylinder for a 5-minute session.
-
Scoring: Record the session and score the duration of immobility (the rat remains floating with only minor movements to keep its head above water), swimming, and climbing behaviors. An increase in immobility is interpreted as a depressive-like state.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the role of Galanin (1-19) in a rodent model of depression.
Conclusion and Future Directions
The preliminary studies on Galanin (1-19) and its related peptides have laid a crucial foundation for understanding their role in mood disorders. The differential effects mediated by GalR1/3 and GalR2 receptors present a compelling case for the development of receptor-subtype-selective ligands. Future research should focus on dose-response studies of Galanin (1-19) in various preclinical models of depression and anxiety to establish a clearer therapeutic window. Furthermore, elucidating the detailed downstream signaling cascades and the interaction of the galanin system with other neurotransmitter systems, such as the serotonergic and noradrenergic systems, will be pivotal in designing novel and effective therapeutic strategies for mood disorders. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising field of neuropharmacology.
References
- 1. Galanin Mediates Features of Neural and Behavioral Stress Resilience Afforded by Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Galanin (1-15) Enhances the Behavioral Effects of Fluoxetine in the Olfactory Bulbectomy Rat, Suggesting a New Augmentation Strategy in Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galanin(1-15) Potentiates the Antidepressant-like Effects Induced by Escitalopram in a Rat Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of Human Galanin (1-19) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide widely expressed in the brain, spinal cord, and gut, implicated in a variety of biological processes including nociception, sleep regulation, cognition, and feeding.[1] The N-terminal fragment, Galanin (1-19), is a biologically active peptide that interacts with galanin receptors, making it a significant target for research and drug development.[2] This document provides a detailed protocol for the chemical synthesis, purification, and characterization of human Galanin (1-19) using Fmoc solid-phase peptide synthesis (SPPS).
Sequence: H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-OH Molecular Formula: C₈₉H₁₃₀N₂₆O₂₅ Molecular Weight: 1964.17 g/mol [3][4]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of human Galanin (1-19) based on standard Fmoc-SPPS protocols. Actual results may vary depending on the specific instrumentation, reagents, and techniques used.
| Parameter | Expected Value | Method of Determination |
| Crude Peptide Purity | >70% | RP-HPLC |
| Purified Peptide Purity | >95% | RP-HPLC |
| Overall Yield | 15-30% | Gravimetric Analysis |
| Theoretical Mass | 1964.17 Da | --- |
| Observed Mass | 1964.17 ± 1 Da | Mass Spectrometry (ESI-MS) |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of human Galanin (1-19) on a Rink Amide resin, yielding a C-terminally amidated peptide. The synthesis proceeds from the C-terminus to the N-terminus.
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Equipment:
-
Peptide synthesis vessel
-
Shaker or bubbler
-
Syringe for reagent delivery
-
Sintered glass funnel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), DIC (3-5 equivalents), and OxymaPure® (3-5 equivalents) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue color), indicating incomplete coupling, repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminal His and proceeding to the N-terminal Gly.
-
Final Fmoc Deprotection: After the final coupling of Gly, perform a final deprotection step (step 2) to remove the Fmoc group from the N-terminus.
-
Resin Washing and Drying: Wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.
II. Cleavage and Deprotection
This procedure cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.
Procedure:
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5, v/v/v/w).
-
Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide under vacuum.
III. Peptide Purification
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Equipment:
-
Preparative RP-HPLC system with a C18 column
-
Lyophilizer
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (B52724)
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the peptide solution onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B, for example, 5-65% Solvent B over 60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
IV. Peptide Characterization
The identity of the purified peptide is confirmed by mass spectrometry.
Equipment:
-
Electrospray ionization mass spectrometer (ESI-MS)
Procedure:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Infuse the solution into the ESI-MS.
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight (1964.17 Da).
Visualizations
Caption: Experimental workflow for the synthesis of human Galanin (1-19).
Caption: Simplified signaling pathways of Galanin receptors.
References
Reconstitution of Lyophilized Galanin (1-19): Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the proper handling and reconstitution of lyophilized peptides such as Galanin (1-19) is a critical first step to ensure experimental success. This document provides detailed application notes and protocols for the solubilization and storage of human Galanin (1-19), a significant fragment of the full-length galanin peptide known to act as an agonist at galanin receptors.
The N-terminal region of galanin, including the Galanin (1-19) fragment, is a primary focus of research due to its crucial role in receptor interaction. This 19-amino acid peptide is instrumental in understanding the function of the three known galanin receptor subtypes: GalR1, GalR2, and GalR3. Proper reconstitution is paramount for maintaining the peptide's biological activity and obtaining reliable and reproducible results in downstream applications.
Solubility and Reconstitution Solvents
The choice of solvent is dependent on the intended application, whether for in vitro cellular assays or in vivo studies. Lyophilized Galanin (1-19) is typically supplied as a trifluoroacetate (B77799) (TFA) salt, which generally enhances the solubility of the peptide in aqueous solutions[1].
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a highly recommended solvent due to the peptide's high solubility in it. For aqueous-based assays, it is crucial to first dissolve the peptide in a minimal amount of DMSO before further dilution into the aqueous buffer of choice. Direct reconstitution into aqueous buffers may be challenging due to the hydrophobic nature of some amino acid residues in the peptide sequence.
General Reconstitution Protocol:
-
Before opening, centrifuge the vial at low speed to ensure all the lyophilized powder is at the bottom.
-
Allow the vial to equilibrate to room temperature.
-
Add the recommended solvent to the desired concentration (see tables below).
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Visually inspect the solution to ensure it is clear and free of particulates.
Quantitative Solubility Data
| Solvent | Maximum Concentration | Notes |
| For In Vitro Use | ||
| DMSO | ≥ 50 mg/mL (25.46 mM) | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[2] |
| For In Vivo Use | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (1.27 mM) | A clear solution is obtained.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (1.27 mM) | A clear solution is obtained.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (1.27 mM) | A clear solution is obtained.[2] |
| Aqueous Buffers | ||
| Water, PBS | Data not available | While TFA salts enhance aqueous solubility, specific quantitative data is not readily available. It is recommended to first dissolve in a minimal amount of DMSO and then dilute with the aqueous buffer. Test solubility with a small amount of peptide first. |
Storage and Stability
Proper storage of both lyophilized and reconstituted Galanin (1-19) is essential to maintain its integrity and biological activity.
| Form | Storage Temperature | Stability | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 2 years | Store in a desiccated environment. |
| Reconstituted in DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] | |
| Reconstituted for In Vivo Use | Prepare Freshly | Use on the same day | It is recommended to prepare the working solution for in vivo experiments freshly.[2] |
Experimental Protocols
Reconstitution Workflow
The following diagram illustrates the general workflow for reconstituting lyophilized Galanin (1-19).
References
Application Notes and Protocols for In Vivo Administration of Galanin (1-19) in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including feeding, pain, and mood. The N-terminal fragment, Galanin (1-19), retains biological activity and is a subject of interest for its potential therapeutic applications. These application notes provide detailed protocols for the in vivo administration of Galanin (1-19) in rodent models, summarize quantitative data from relevant studies, and illustrate key signaling pathways and experimental workflows. While specific data for Galanin (1-19) is limited, information from studies on the closely related N-terminal fragments, such as Galanin (1-16), and the full-length peptide are included to provide a comprehensive guide.
Data Presentation: Quantitative Administration Parameters
The following tables summarize the administration routes, dosages, and observed effects of Galanin and its N-terminal fragments in rodent models. This information can guide dose selection for studies involving Galanin (1-19).
Table 1: Intracerebroventricular (ICV) Administration of Galanin and its Fragments in Rodents
| Peptide | Species | Dose Range | Injection Volume | Vehicle | Key Observed Effects |
| Galanin | Rat | 0.5 - 1.0 nmol | Not Specified | Ringer's solution | Increased food consumption[1] |
| Galanin (1-16) | Rat | 1.0 nmol | Not Specified | Ringer's solution | Increased food consumption[1] |
| Galanin | Mouse | 5 fmol - 5 pmol | 5 µL | Saline | Neuroprotection against ischemia[2][3] |
| Galanin-like Peptide (GALP) | Mouse | 0.15 - 3 nmol | 1 µL | Saline | Dose-dependent reduction in food intake[4] |
| Galanin | Rat | 3 nmol | Not Specified | aCSF | Increased cell proliferation in the hippocampus[5] |
Table 2: Systemic Administration of Galanin and its Analogs in Rodents
| Peptide/Analog | Species | Administration Route | Dose Range | Vehicle | Key Observed Effects |
| Galanin | Mouse | Subcutaneous | 10 µ g/100 g body weight (daily) | Not Specified | Ameliorated liver inflammation and fibrosis[6] |
| Galnon (Galanin Agonist) | Mouse | Intraperitoneal | 2 mg/kg | Not Specified | Reduced food consumption[7] |
| Galanin Analogs (810-2, 505-5) | Mouse | Intraperitoneal | 2 - 16 mg/kg | Not Specified | Protection against seizure-induced respiratory arrest |
| M617 (GalR1 agonist) | Rat | Intranasal | 8 - 72 µg/kg | Not Specified | Attenuated neuronal apoptosis after subarachnoid hemorrhage[8] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Administration of Galanin (1-19)
This protocol describes the acute administration of Galanin (1-19) into the lateral ventricle of a mouse brain.
Materials:
-
Galanin (1-19) peptide
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., sodium pentobarbital (B6593769), isoflurane)
-
Stereotaxic frame
-
Hamilton syringe (10 µL) with a 28-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Suture kit
-
Animal warming pad
Procedure:
-
Preparation of Galanin (1-19) Solution:
-
On the day of the experiment, dissolve Galanin (1-19) in sterile saline or aCSF to the desired concentration (e.g., 1 nmol/µL).
-
Ensure the solution is clear and free of particulates. Keep on ice.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of sodium pentobarbital at 0.06 g/kg)[2][3].
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the scalp and secure the animal in a stereotaxic frame. Maintain body temperature with a warming pad.
-
-
Surgical Procedure:
-
Apply a local anesthetic to the scalp.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda landmarks.
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., for a mouse: 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 3.5 mm below the skull surface), drill a small burr hole through the skull[3].
-
-
Intracerebroventricular Injection:
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the desired volume of Galanin (1-19) solution (typically 1-5 µL) over a period of 1-2 minutes to allow for diffusion and prevent a rapid increase in intracranial pressure.
-
Leave the needle in place for an additional 1-2 minutes to minimize backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Remove the animal from the stereotaxic frame and place it in a clean, warm cage for recovery.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Administer post-operative analgesics as required by the approved animal care protocol.
-
Protocol 2: Intraperitoneal (IP) Administration of Galanin (1-19)
This protocol is for the systemic delivery of Galanin (1-19) via intraperitoneal injection in mice.
Materials:
-
Galanin (1-19) peptide
-
Sterile, pyrogen-free saline
-
Syringe (1 mL) with a 25-27 gauge needle
-
Animal scale
Procedure:
-
Preparation of Galanin (1-19) Solution:
-
Dissolve Galanin (1-19) in sterile saline to the desired concentration. The final injection volume should not exceed 10 ml/kg of body weight.
-
Warm the solution to room temperature to avoid causing a drop in the animal's body temperature.
-
-
Animal Restraint:
-
Weigh the animal to calculate the correct injection volume.
-
Properly restrain the mouse. For a one-person technique, scruff the mouse to immobilize the head and torso. For a two-person technique, one person can restrain the animal while the other performs the injection.
-
-
Intraperitoneal Injection:
-
Position the mouse with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Aspirate by pulling back the plunger slightly to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
If the aspiration is clear, inject the solution smoothly.
-
-
Post-Injection Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as bleeding at the injection site or signs of peritonitis.
-
Mandatory Visualizations
Galanin Signaling Pathways
Caption: Galanin receptor signaling pathways.
Experimental Workflow for In Vivo Administration
Caption: General experimental workflow.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Galanin Protects from Caspase-8/12-initiated Neuronal Apoptosis in the Ischemic Mouse Brain via GalR1 [aginganddisease.org]
- 3. Galanin Protects from Caspase-8/12-initiated Neuronal Apoptosis in the Ischemic Mouse Brain via GalR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of galanin-like peptide on energy balance, body temperature and brain activity in the mouse and rat are independent of the GALR2/3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galanin and Neuropeptide Y Interaction Enhances Proliferation of Granule Precursor Cells and Expression of Neuroprotective Factors in the Rat Hippocampus with Consequent Augmented Spatial Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Galanin ameliorates liver inflammation and fibrosis in mice by activating AMPK/ACC signaling and modifying macrophage inflammatory phenotype [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Galanin (1-19), Human in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the immunohistochemical detection of human Galanin (1-19). Galanin is a neuropeptide widely expressed in the central and peripheral nervous systems, as well as in the gut.[1][2] The N-terminal fragment, Galanin (1-19), is critical for its interaction with its receptors.[3] Immunohistochemistry (IHC) is a valuable technique to visualize the localization of Galanin (1-19) in tissue sections, providing insights into its physiological and pathological roles.[4][5]
Biological Context and Signaling Pathways
Galanin exerts its effects through three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[6][7][8] These receptors are coupled to different intracellular signaling cascades:
-
GALR1 and GALR3: Primarily couple to the inhibitory Gαi/o pathway. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7]
-
GALR2: Mainly couples to the Gαq/11 pathway. Its activation stimulates phospholipase C, leading to the formation of inositol (B14025) triphosphate (IP3) and an increase in cytosolic Ca2+ levels.[6][8] GALR2 can also stimulate the MAPK pathway.[7][9]
Understanding these pathways is crucial for interpreting IHC staining patterns in the context of cellular function.
Immunohistochemistry Protocol for Galanin (1-19) in Paraffin-Embedded Human Tissue
This protocol provides a general guideline. Optimal conditions for specific antibodies and tissues should be determined experimentally.
I. Reagents and Materials
-
Primary Antibody: Anti-Galanin antibody validated for IHC. The choice of monoclonal or polyclonal antibody will depend on the specific research needs.
-
Secondary Antibody: Biotinylated secondary antibody specific to the host species of the primary antibody.[10]
-
Detection System: Streptavidin-HRP and a suitable chromogen (e.g., DAB) or a fluorescent detection system.
-
Buffers:
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Antigen Retrieval Buffer (e.g., Citrate (B86180) Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash Buffer (e.g., PBST or TBST)
-
-
Blocking Solution: Normal serum from the same species as the secondary antibody or Bovine Serum Albumin (BSA).
-
Deparaffinization and Rehydration Solutions: Xylene and graded alcohols.
-
Counterstain: Hematoxylin (B73222) (for chromogenic detection).
-
Mounting Medium.
II. Experimental Workflow
The following diagram outlines the key steps in the IHC protocol.
III. Detailed Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in 3 changes of xylene for 5 minutes each.[10]
-
Transfer slides through 2 changes of 100% ethanol (B145695) for 3 minutes each.[10]
-
Transfer slides through 2 changes of 95% ethanol for 3 minutes each.[10]
-
Rinse in 80% ethanol for 3 minutes.[10]
-
Rinse in distilled water for 5 minutes.[10]
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is often recommended.
-
Immerse slides in pre-heated antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Heat in a microwave, pressure cooker, or water bath. The optimal time and temperature should be determined, but a microwave is often preferred.[4]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Drain the blocking solution from the slides.
-
Apply the diluted primary anti-Galanin antibody. The optimal dilution and incubation time should be determined by titration. A starting point could be an overnight incubation at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides 3 times for 5 minutes each in wash buffer.[4]
-
Apply the biotinylated secondary antibody for 30 minutes at room temperature.[10]
-
Wash slides 3 times for 5 minutes each in wash buffer.
-
Apply streptavidin-HRP for 30 minutes at room temperature.[10]
-
Wash slides 3 times for 5 minutes each in wash buffer.
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin to stain the cell nuclei.
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium and apply a coverslip.
-
Quantitative Data Summary
The optimal concentrations and incubation times can vary between antibodies from different suppliers and between tissue types. The following table summarizes some reported values and general recommendations.
| Parameter | Recommended Range/Value | Source |
| Primary Antibody Concentration | 25 µg/mL | |
| 1:10 - 1:500 (for ICC) | ||
| 19 µg/mL | ||
| Primary Antibody Incubation | Overnight at 4°C | |
| 45 minutes at room temperature | [10] | |
| Secondary Antibody Incubation | 30 minutes at room temperature | [10] |
| Blocking Step | 20-60 minutes | [10][11] |
| Washing Steps | 3 x 5 minutes | [4] |
Troubleshooting
Common issues in IHC include weak or no staining, high background, and non-specific staining. The following table provides potential causes and solutions.
| Problem | Potential Cause | Suggested Solution | Source |
| Weak or No Staining | Inadequate antigen retrieval | Optimize antigen retrieval method, buffer, and heating time/temperature. | [4][12] |
| Primary antibody concentration too low | Increase antibody concentration or incubation time. Perform an antibody titration. | [11] | |
| Improper antibody storage | Aliquot antibody and store at -20°C. Avoid repeated freeze-thaw cycles. | [12][13] | |
| High Background | Primary or secondary antibody concentration too high | Decrease antibody concentration. Perform an antibody titration. | [11] |
| Inadequate blocking | Increase blocking time or use serum from the same species as the secondary antibody. | [11] | |
| Insufficient washing | Increase the number and/or duration of wash steps. | [4] | |
| Non-specific Staining | Secondary antibody cross-reactivity | Use a cross-adsorbed secondary antibody. Run a secondary antibody-only control. | [11][12] |
| Inadequate deparaffinization | Use fresh xylene and ensure complete removal of paraffin. | [4] |
References
- 1. Galanin - Wikipedia [en.wikipedia.org]
- 2. Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galanin (1-19) (human) | Benchchem [benchchem.com]
- 4. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 5. bosterbio.com [bosterbio.com]
- 6. pnas.org [pnas.org]
- 7. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. anti-Galanin Receptor 1 Antibody - Human, Monkey, IHC, IHC (p) [antibodies-online.com]
- 11. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 12. IHC Troubleshooting | Proteintech Group [ptglab.com]
- 13. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Application Notes and Protocols for Radioimmunoassay (RIA) of Galanin (1-19)
For Research, Scientific, and Drug Development Professionals
These application notes provide a detailed framework for the development and execution of a competitive radioimmunoassay (RIA) for the quantification of Galanin (1-19). The protocols outlined below are based on established principles of RIA and data from commercially available kits for full-length galanin, adapted for the specific detection of the Galanin (1-19) fragment. It is crucial to note that specific validation is required for any newly developed assay to ensure accuracy and reliability.
Introduction
Galanin is a widely distributed neuropeptide involved in a variety of physiological processes, including neurotransmission, hormone secretion, and pain perception.[1] The N-terminal fragment, Galanin (1-19), is a biologically active peptide, and its quantification in biological samples is of significant interest for neuroscience research and drug development.[2] Radioimmunoassay offers a highly sensitive and specific method for measuring picogram quantities of Galanin (1-19) in various biological matrices.[3] This document provides a comprehensive guide to the principles, materials, and procedures for establishing a robust Galanin (1-19) RIA.
Principle of the Assay
The Galanin (1-19) RIA is a competitive binding assay. The assay is based on the competition between a fixed amount of radiolabeled Galanin (1-19) (the "tracer") and the unlabeled Galanin (1-19) in the standard or unknown sample for a limited number of binding sites on a specific anti-Galanin (1-19) antibody. As the concentration of unlabeled Galanin (1-19) in the sample increases, the amount of tracer that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound tracer is measured. A standard curve is generated by plotting the percentage of bound tracer against known concentrations of unlabeled Galanin (1-19). The concentration of Galanin (1-19) in unknown samples is then determined by interpolating their percentage of bound tracer on the standard curve.[3]
Materials and Reagents
The following is a list of essential materials and reagents. All reagents should be of high purity (e.g., analytical grade).
| Reagent/Material | Supplier/Source | Notes |
| Anti-Galanin (1-19) Antibody | Custom production or commercial | Polyclonal or monoclonal with high affinity and specificity for Galanin (1-19). |
| Galanin (1-19) Standard | Commercial peptide synthesis | Lyophilized, high purity (>95%). |
| [125I]-Galanin (1-19) Tracer | Custom radiolabeling or commercial | High specific activity, typically >500 µCi/µg. |
| Assay Buffer | In-house preparation | e.g., Phosphate (B84403) buffered saline (PBS) with 0.1% BSA and 0.01% Sodium Azide. |
| Second Antibody | Commercial | e.g., Goat anti-Rabbit IgG, for immunoprecipitation. |
| Normal Rabbit Serum (NRS) | Commercial | Carrier protein for immunoprecipitation. |
| Polyethylene (B3416737) Glycol (PEG) | Commercial | To enhance precipitation of the antibody complex. |
| Scintillation Fluid | Commercial | For use with a gamma counter. |
| Gamma Counter | N/A | For measuring radioactivity. |
| Assay Tubes | Commercial | e.g., 12 x 75 mm polypropylene (B1209903) tubes. |
Experimental Protocols
Preparation of Reagents
-
Galanin (1-19) Standard Stock Solution (1 µg/mL): Reconstitute lyophilized Galanin (1-19) in assay buffer to a final concentration of 1 µg/mL. Aliquot and store at -20°C or colder.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in assay buffer to create standards ranging from 10 pg/mL to 1280 pg/mL.[4]
-
Anti-Galanin (1-19) Antibody Working Solution: Dilute the antibody in assay buffer to the optimal concentration, which should be predetermined by titration experiments to achieve approximately 30-50% binding of the tracer in the absence of unlabeled standard.
-
[125I]-Galanin (1-19) Tracer Working Solution: Dilute the tracer in assay buffer to a final radioactivity of approximately 10,000 cpm per 100 µL.
Radiolabeling of Galanin (1-19) (Illustrative Protocol)
Iodination of Galanin (1-19) can be performed using the Chloramine-T method.
-
To a reaction vial, add 10 µg of Galanin (1-19) in 10 µL of 0.5 M phosphate buffer, pH 7.5.
-
Add 1 mCi of Na125I.
-
Initiate the reaction by adding 10 µL of Chloramine-T (1 mg/mL in 0.05 M phosphate buffer).
-
Incubate for 60 seconds at room temperature.
-
Stop the reaction by adding 20 µL of sodium metabisulfite (B1197395) (2 mg/mL in 0.05 M phosphate buffer).
-
Purify the [125I]-Galanin (1-19) using a Sephadex G-25 column, eluting with assay buffer.
-
Collect fractions and determine the radioactivity of each fraction to identify the protein peak.
-
Pool the peak fractions and store at -20°C.
Assay Procedure
-
Set up Assay Tubes: Label tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), Standards, and Unknown Samples.
-
Pipetting:
-
Standards and Samples: Add 100 µL of the appropriate standard or unknown sample to the respective tubes.
-
NSB: Add 100 µL of assay buffer.
-
B0: Add 100 µL of assay buffer.
-
Tracer: Add 100 µL of [125I]-Galanin (1-19) working solution to all tubes except the TC tubes.
-
Antibody: Add 100 µL of the anti-Galanin (1-19) antibody working solution to all tubes except the TC and NSB tubes.
-
-
Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C.
-
Immunoprecipitation:
-
Add 100 µL of second antibody (e.g., Goat anti-Rabbit IgG) to all tubes except TC.
-
Add 100 µL of Normal Rabbit Serum (NRS) to all tubes except TC.
-
Vortex and incubate for 90 minutes at 4°C.
-
Add 500 µL of cold assay buffer containing polyethylene glycol (PEG) to all tubes except TC.
-
-
Centrifugation: Centrifuge all tubes (except TC) at 3,000 x g for 20 minutes at 4°C.
-
Aspiration: Carefully decant or aspirate the supernatant from all tubes except the TC tubes.
-
Counting: Measure the radioactivity in the pellets of all tubes (and the total radioactivity in the TC tubes) using a gamma counter.
Data Analysis
-
Calculate the average counts per minute (cpm) for each duplicate set.
-
Calculate the percentage of tracer bound (%B/B0) for each standard and sample using the following formula: %B/B0 = [(cpmStandard or Sample - cpmNSB) / (cpmB0 - cpmNSB)] x 100
-
Construct a standard curve by plotting the %B/B0 (y-axis) against the corresponding standard concentrations (x-axis) on a semi-logarithmic scale.
-
Determine the concentration of Galanin (1-19) in the unknown samples by interpolating their %B/B0 values on the standard curve.
Assay Performance and Validation
Thorough validation is essential to ensure the reliability of the Galanin (1-19) RIA. Key validation parameters are summarized below. The data presented are illustrative and based on a commercially available kit for full-length human galanin.[4] Similar performance characteristics should be established for a Galanin (1-19) specific assay.
| Parameter | Typical Value | Description |
| Sensitivity | 63.1 pg/mL | The lowest concentration of Galanin (1-19) that can be distinguished from zero with 95% confidence. |
| Linear Range | 10 - 1280 pg/mL | The range of concentrations over which the assay is accurate and precise. |
| Intra-assay Precision | < 10% CV | The variation within a single assay run. |
| Inter-assay Precision | < 15% CV | The variation between different assay runs. |
| Spike and Recovery | 80 - 120% | The accuracy of the assay in measuring a known amount of Galanin (1-19) added to a sample matrix. |
Specificity (Cross-Reactivity)
The specificity of the antibody is critical. Cross-reactivity with related peptides should be determined.
| Peptide | Cross-Reactivity (%) |
| Galanin (1-19) (Human) | 100 |
| Galanin (Human) | To be determined |
| Galanin (Rat) | To be determined |
| Galanin Message-Associated Peptide (GMAP) | < 0.01 |
| Neuropeptide Y (NPY) | < 0.01 |
| Vasoactive Intestinal Peptide (VIP) | < 0.01 |
| Secretin | < 0.01 |
| Insulin | < 0.01 |
Visualizations
Galanin Signaling Pathways
Galanin exerts its effects through three G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[5][6]
Caption: Galanin (1-19) signaling through its receptors and associated G-proteins.
Radioimmunoassay (RIA) Workflow
The following diagram illustrates the key steps in the competitive RIA for Galanin (1-19).
Caption: Workflow of the Galanin (1-19) Radioimmunoassay.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Total Counts (TC) | - Pipetting error- Gamma counter malfunction | - Check pipettes for accuracy- Recalibrate or service the gamma counter |
| High Non-Specific Binding (NSB) | - Poor quality tracer- Inadequate separation | - Re-purify the tracer- Optimize precipitation and centrifugation steps |
| Low B0 Binding | - Inactive antibody or tracer- Incorrect buffer pH or ionic strength | - Use fresh reagents- Prepare fresh assay buffer and verify pH |
| Poor Precision | - Inconsistent pipetting- Inadequate mixing | - Use calibrated pipettes and consistent technique- Ensure thorough vortexing at each step |
Conclusion
The development of a specific and sensitive radioimmunoassay for Galanin (1-19) is a valuable tool for researchers in neuroscience and drug development. The protocols and data presented here provide a solid foundation for establishing such an assay. Rigorous validation of assay performance, particularly antibody specificity and cross-reactivity, is paramount to ensure the generation of accurate and reproducible data.
References
Application Notes and Protocols: Tracking Galanin Receptors with Fluorescently Labeled Galanin (1-19)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a widely expressed neuropeptide involved in a variety of physiological and pathological processes, including pain, inflammation, and cancer.[1][2][3] Its effects are mediated through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[4][5] The N-terminal fragment of galanin, particularly Galanin (1-19), is crucial for receptor binding and activation.[6] Understanding the trafficking and signaling of these receptors is paramount for developing targeted therapeutics.
These application notes provide detailed protocols for utilizing fluorescently labeled Galanin (1-19) to investigate galanin receptor distribution, binding, and internalization. Fluorescent ligands offer a safer and more versatile alternative to radioligands for studying receptor pharmacology.[7][8]
Galanin Receptor Signaling Pathways
Galanin receptors activate distinct downstream signaling cascades. GalR1 and GalR3 primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (camp).[4][5][9][10][11] In contrast, GalR2 predominantly couples to Gαq/11, activating phospholipase C, which results in the production of inositol (B14025) phosphates and the mobilization of intracellular calcium.[4][5][9][10][11] GalR2 has also been shown to couple to Gαi/o proteins.[9][10]
Data Presentation
Table 1: Binding Affinity of Galanin (1-19) at Galanin Receptors
| Ligand | Receptor | Assay Type | Affinity Value (Ki) |
| Galanin (1-19) (human) | GALR1 | Displacement of ¹²⁵I-labeled porcine galanin | 0.34 nM (pIC₅₀: 9.5)[6] |
| Galanin (1-19) | Not Specified | Displacement of europium-labeled galanin | 0.400 nM[6] |
| Galanin (rat) | GalR1 | Not Specified | 0.290 nM |
Note: Affinity values can vary depending on the assay conditions and cell system used.
Experimental Protocols
The following protocols provide a framework for studying galanin receptor dynamics using fluorescently labeled Galanin (1-19).
Cell Culture and Transfection
This protocol describes the maintenance of cell lines and transient transfection to express galanin receptors.
Materials:
-
HEK293 cells (or other suitable host cells)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid DNA encoding human GalR1, GalR2, or GalR3
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
For transfection, seed cells in the desired format (e.g., 6-well plates, 96-well plates, or on coverslips in a 24-well plate) to achieve 70-90% confluency on the day of transfection.
-
On the day of transfection, dilute plasmid DNA and transfection reagent in separate tubes containing Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the DNA-transfection reagent complexes to the cells and incubate for 24-48 hours before proceeding with subsequent assays.
Fluorescent Ligand Binding Assay
This protocol outlines a method to determine the binding affinity of fluorescently labeled Galanin (1-19) to its receptors.
Materials:
-
Transfected cells expressing the galanin receptor of interest
-
Fluorescently labeled Galanin (1-19) (e.g., FAM-Galanin (1-19))
-
Unlabeled Galanin (1-19)
-
Binding Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Saturation Binding:
-
Plate transfected cells in a 96-well black, clear-bottom plate.
-
On the day of the assay, wash the cells once with Binding Buffer.
-
Add increasing concentrations of fluorescently labeled Galanin (1-19) to the wells.
-
To determine non-specific binding, add a high concentration of unlabeled Galanin (1-19) (e.g., 1 µM) to a parallel set of wells.
-
Incubate at 4°C for 2-3 hours to reach equilibrium.
-
Wash the cells three times with ice-cold Binding Buffer to remove unbound ligand.
-
Add a final volume of Binding Buffer to each well and measure the fluorescence intensity using a plate reader.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
-
Competitive Binding:
-
Prepare cells as described above.
-
Add a fixed concentration of fluorescently labeled Galanin (1-19) (typically at its Kd value) to each well.
-
Add increasing concentrations of unlabeled Galanin (1-19) to compete for binding.
-
Incubate, wash, and measure fluorescence as described for the saturation binding experiment.
-
The IC₅₀ value can be determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Receptor Internalization Assay by Confocal Microscopy
This protocol allows for the visualization of ligand-induced receptor internalization.[12][13]
Materials:
-
Transfected cells grown on glass coverslips
-
Fluorescently labeled Galanin (1-19)
-
Live-cell imaging medium
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Confocal microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Plate transfected cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
On the day of the experiment, replace the culture medium with live-cell imaging medium.
-
Place the plate on the stage of a confocal microscope equipped with a heated, CO₂-controlled chamber.
-
Acquire baseline images of the cells.
-
Add fluorescently labeled Galanin (1-19) to the cells at a final concentration known to induce receptor activation (e.g., 100 nM).
-
Acquire time-lapse images at regular intervals (e.g., every 2-5 minutes) for up to 60 minutes to monitor the movement of the fluorescent ligand from the cell surface to intracellular compartments.
-
At the end of the time-lapse, a nuclear stain like Hoechst 33342 can be added to visualize the cell nuclei.
-
Analyze the images to quantify the internalization of the fluorescent ligand over time. This can be done by measuring the fluorescence intensity in intracellular puncta.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High non-specific binding in ligand binding assay | Ligand concentration is too high. | Optimize the concentration of the fluorescent ligand. |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Binding to non-receptor sites. | Include a blocking agent like BSA in the binding buffer. | |
| No or low signal in binding assay | Low receptor expression. | Verify transfection efficiency and receptor expression levels (e.g., by Western blot or immunofluorescence). |
| Inactive fluorescent ligand. | Check the quality and storage conditions of the fluorescently labeled Galanin (1-19). | |
| No receptor internalization observed | Ligand concentration is too low to induce internalization. | Perform a dose-response experiment to determine the optimal ligand concentration. |
| Cells are unhealthy. | Ensure proper cell culture conditions and viability. | |
| Imaging conditions are suboptimal. | Optimize microscope settings (laser power, exposure time) to minimize phototoxicity and photobleaching. |
Conclusion
The use of fluorescently labeled Galanin (1-19) provides a powerful tool for the detailed investigation of galanin receptor pharmacology and trafficking. The protocols outlined here offer a starting point for researchers to explore the intricate roles of the galaninergic system in health and disease, which is a promising target for future drug development.[4]
References
- 1. Galanin - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord [frontiersin.org]
- 4. The galanin and galanin receptor subtypes, its regulatory role in the biological and pathological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galanin (1-19) (human) | Benchchem [benchchem.com]
- 7. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Ligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. revvity.com [revvity.com]
- 13. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Proper Storage and Handling of Galanin (1-19), Human Peptide
Introduction
Galanin (1-19) is the 1-19 amino acid fragment of the full-length human neuropeptide, galanin.[1] The N-terminal region of galanin is critical for its interaction with galanin receptors (GALRs) and is highly conserved across species.[2][3] Galanin and its fragments are widely distributed in the central and peripheral nervous systems and are involved in diverse biological processes, including hormone modulation, pain perception, feeding behavior, and cell proliferation.[1][4][5] Galanin exerts its effects by activating three distinct G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3.[4][6] These receptors couple to different intracellular signaling pathways, leading to a variety of cellular responses.[6][7][8]
General Handling and Safety Precautions
Standard laboratory safety protocols should be followed when handling Galanin (1-19). This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[9] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[9][10][11] Avoid direct contact with skin and eyes.[10][11] In case of accidental contact, rinse the affected area thoroughly with water.[12]
Storage and Stability
Proper storage of Galanin (1-19) is crucial to maintain its biological activity and ensure experimental reproducibility. The peptide is typically supplied as a lyophilized powder.
1. Lyophilized Peptide
The lyophilized powder is stable when shipped at ambient temperatures.[1] Upon receipt, it should be stored in a freezer at or below -20°C.[13][14][15] For long-term storage, -20°C is recommended for up to one year.[14] It is important to protect the lyophilized powder from moisture.[1]
2. Reconstituted Peptide
Reconstitution should be performed carefully to ensure the peptide is fully dissolved and stable.
-
Reconstitution Solvents : Galanin (1-19) is soluble in sterile, pure water.[14][15][16] For preparing stock solutions, solvents such as DMSO can also be used.[1]
-
Stock Solutions : After reconstitution, it is highly recommended to create aliquots of the stock solution to prevent degradation from repeated freeze-thaw cycles.[1][16]
-
Storage of Stock Solutions : The stability of the reconstituted peptide depends on the storage temperature.[1]
-
Storage of Working Solutions : For short-term storage, a reconstituted solution can be kept at 4°C for up to one week.[16] However, for in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Note on TFA Salts: Peptides purified by HPLC are often supplied as trifluoroacetic acid (TFA) salts, which can affect the net weight of the peptide.[13][14] While residual TFA levels do not interfere with most standard in vitro assays, for highly sensitive cellular studies, TFA removal may be necessary.[13][14]
Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 1 year[14] | Protect from moisture.[1] |
| Reconstituted Stock Solution | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles.[1] | |
| Reconstituted Working Solution | 4°C | Up to 1 week[16] | For in vivo use, prepare fresh daily.[1] |
Galanin Receptor Signaling Pathways
Galanin (1-19) acts as an agonist at galanin receptors, primarily GALR1 and GALR2, initiating distinct downstream signaling cascades.[3]
-
GALR1 Signaling : GALR1 couples predominantly to the Gαi/o family of G proteins.[17][18][19] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[18][19] GALR1 can also stimulate the mitogen-activated protein kinase (MAPK) pathway via Gβγ subunits in a PKC-independent manner and can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[17][20][21]
-
GALR2 Signaling : GALR2 demonstrates broader coupling to multiple G protein families, including Gαi/o, Gαq/11, and Gα12.[6][20][22]
-
Gαq/11 Pathway : Activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[6][7] This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[6][23]
-
Gαi/o Pathway : Similar to GALR1, GALR2 can modestly inhibit adenylyl cyclase.[6]
-
MAPK Activation : GALR2-mediated MAPK activation occurs through a distinct, PKC-dependent mechanism, consistent with Gαo signaling.[6][20]
-
Caption: Galanin (1-19) signaling through GALR1 and GALR2 receptors.
Experimental Protocols
Protocol 1: Peptide Reconstitution
This protocol describes the steps for reconstituting lyophilized Galanin (1-19) to create a stock solution.
Materials:
-
Lyophilized Galanin (1-19) peptide vial
-
Appropriate solvent (e.g., sterile, nuclease-free water or DMSO)[1][16]
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Method:
-
Centrifugation: Before opening, centrifuge the vial of lyophilized peptide at a low speed (e.g., 10,000 x g for 5 minutes) to ensure all the powder is at the bottom of the vial.[16][24]
-
Solvent Addition: Carefully open the vial and add the calculated volume of the desired solvent to achieve the target stock concentration (e.g., 1 mM).
-
Dissolution: Gently tap or roll the vial to dissolve the peptide.[16] If necessary, gentle vortexing for a few seconds is acceptable.[16] Avoid vigorous shaking. Sonication can be used to aid dissolution if precipitation occurs.[1]
-
Aliquoting: Once fully dissolved, divide the stock solution into smaller, single-use aliquots in sterile, low-protein-binding tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.[1][16]
-
Storage: Store the aliquots immediately at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: In Vitro Cell-Based Calcium Mobilization Assay (for GALR2)
This protocol provides a general workflow for measuring changes in intracellular calcium in response to Galanin (1-19) in cells expressing GALR2.
Materials:
-
Host cell line (e.g., HEK293, CHO) stably or transiently expressing human GALR2
-
Cell culture medium and supplements
-
Galanin (1-19) stock solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Fluorescence plate reader with an injection system
Method:
-
Cell Plating: Seed the GALR2-expressing cells into a 96-well or 384-well black, clear-bottom plate at an appropriate density and allow them to attach overnight.
-
Dye Loading: The next day, remove the culture medium and add the fluorescent calcium indicator dye (prepared according to the manufacturer's instructions) to each well. Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).
-
Washing: Gently wash the cells with assay buffer to remove excess dye. Add fresh assay buffer to each well.
-
Baseline Reading: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 60-90 seconds) before ligand addition.[25]
-
Ligand Addition: Using the instrument's injector, add varying concentrations of Galanin (1-19) to the wells.
-
Signal Detection: Continue to measure the fluorescence intensity for several minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: For each well, calculate the change in fluorescence (ΔF) from baseline. Plot the peak response against the logarithm of the Galanin (1-19) concentration to generate a dose-response curve and determine the EC50 value.
Caption: Workflow for a cell-based calcium mobilization assay.
Protocol 3: Preparation of Dosing Solutions for In Vivo Studies
This protocol provides example formulations for preparing Galanin (1-19) for administration in animal models. The choice of vehicle depends on the administration route and experimental requirements. Note: Always prepare these solutions fresh on the day of use.[1]
Formulations for In Vivo Administration
| Formulation | Component 1 | Component 2 | Component 3 | Component 4 | Solubility |
| 1. PEG/Tween/Saline [1] | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2. SBE-β-CD/Saline [1] | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3. Corn Oil [1] | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Method:
-
Prepare Stock Solution: First, prepare a clear, concentrated stock solution of Galanin (1-19) in an appropriate solvent, such as DMSO.[1] Use heat and/or sonication if necessary to aid dissolution.[1]
-
Add Co-solvents: Sequentially add the other co-solvents as specified in the chosen formulation table. Ensure the solution remains clear at each step.
-
Final Volume: Adjust to the final volume with the last component (e.g., saline or corn oil).
-
Administration: Use the freshly prepared solution for the intended administration route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular).[26][27]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galanin (1-19) (human) | Benchchem [benchchem.com]
- 4. Galanin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. targetmol.com [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. GALANIN (1-19) (HUMAN) - Safety Data Sheet [chemicalbook.com]
- 12. fishersci.se [fishersci.se]
- 13. Galanin (1-19) (human) peptide [novoprolabs.com]
- 14. Galanin (1-19) (human) peptide GWTLNSAGYLLGPHAVGNH for Life Science Research-Mol Scientific. [mol-scientific.com]
- 15. genscript.com [genscript.com]
- 16. ebiohippo.com [ebiohippo.com]
- 17. Activation of galanin receptor 1 inhibits locus coeruleus neurons via GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What are GALR1 modulators and how do they work? [synapse.patsnap.com]
- 19. Galanin receptor 1 - Wikipedia [en.wikipedia.org]
- 20. Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 24. mybiosource.com [mybiosource.com]
- 25. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Galanin analogs prevent mortality from seizure-induced respiratory arrest in mice [frontiersin.org]
- 27. Frontiers | Galanin ameliorates liver inflammation and fibrosis in mice by activating AMPK/ACC signaling and modifying macrophage inflammatory phenotype [frontiersin.org]
Application Notes and Protocols for Galanin (1-19) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a widely distributed neuropeptide involved in a variety of physiological processes, including neurotransmission, hormone secretion, and feeding behavior. The N-terminal fragment, Galanin (1-19), is a biologically active peptide that acts as an agonist at galanin receptors (GalR1, GalR2, and GalR3), which are members of the G protein-coupled receptor (GPCR) family.[1] Accurate preparation of Galanin (1-19) solutions with precise molar concentrations is critical for obtaining reliable and reproducible results in experimental settings. This document provides detailed protocols for the calculation of molar concentration, reconstitution of lyophilized peptide, and a general experimental workflow for studying its biological activity.
Quantitative Data Summary
For accurate and reproducible experiments, it is essential to start with correctly prepared reagents. The following table summarizes the key quantitative data for human Galanin (1-19).
| Parameter | Value | Reference |
| Molecular Formula | C₈₉H₁₃₀N₂₆O₂₅ | [2][3][4][5] |
| Molecular Weight | 1964.17 g/mol | [2][3][4][6] |
| Appearance | Lyophilized powder | [4][7] |
| Purity (by HPLC) | Typically >95% | [4][5][7] |
Protocols
Protocol 1: Calculating Molar Concentration
The foundation of preparing a solution of a specific molarity is the accurate calculation of the required mass of the solute.
Formula:
Mass (g) = Desired Concentration (mol/L) x Volume of Solvent (L) x Molecular Weight ( g/mol )
Example Calculation:
To prepare 1 mL of a 10 mM stock solution of Galanin (1-19):
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Volume of Solvent: 1 mL = 0.001 L
-
Molecular Weight: 1964.17 g/mol
Mass (g) = 0.010 mol/L x 0.001 L x 1964.17 g/mol = 0.01964 g = 19.64 mg
Therefore, you would need to weigh out 19.64 mg of Galanin (1-19) and dissolve it in 1 mL of a suitable solvent to create a 10 mM stock solution.
Protocol 2: Reconstitution of Lyophilized Galanin (1-19)
Lyophilized peptides should be brought to room temperature before opening the vial to avoid condensation. For maximum recovery of the product, it is recommended to centrifuge the vial briefly to collect all the powder at the bottom.[7]
Recommended Solvents:
The choice of solvent depends on the experimental application.
-
For in vitro studies: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions.[6] For cell-based assays, it is crucial to ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%). Further dilutions can be made in aqueous buffers or cell culture media.
-
For in vivo studies: A multi-solvent system is often required to ensure solubility and biocompatibility. A common formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[6]
Step-by-Step Reconstitution for a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh 19.64 mg of lyophilized Galanin (1-19) powder.
-
Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the peptide.
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved.[6] Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the stock solution into smaller, single-use volumes.[6] Store the aliquots at -20°C or -80°C for long-term stability.[4][6]
Galanin (1-19) Signaling Pathways
Galanin (1-19) exerts its effects by binding to three distinct G protein-coupled receptors: GalR1, GalR2, and GalR3. The downstream signaling cascades vary depending on the receptor subtype.
-
GalR1 and GalR3: These receptors predominantly couple to Gαi/o proteins.[7][8] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8]
-
GalR2: This receptor primarily couples to Gαq/11 proteins.[8] Activation of GalR2 stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations.[8]
Caption: Signaling pathways of Galanin receptors.
Experimental Workflow: In Vitro Characterization
The following diagram outlines a general workflow for characterizing the in vitro activity of Galanin (1-19) on cells expressing galanin receptors.
Caption: General experimental workflow for Galanin (1-19).
Detailed Methodologies
Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of Galanin (1-19) for its receptors by measuring its ability to displace a radiolabeled ligand.
-
Cell Preparation: Prepare membranes from cells overexpressing the galanin receptor of interest (GalR1, GalR2, or GalR3).
-
Incubation: Incubate the cell membranes with a constant concentration of a radiolabeled galanin analog (e.g., ¹²⁵I-Galanin) and varying concentrations of unlabeled Galanin (1-19).
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Analysis: Plot the percentage of specific binding against the logarithm of the Galanin (1-19) concentration to determine the IC₅₀ (the concentration of Galanin (1-19) that displaces 50% of the radioligand).
Second Messenger Assays
These assays quantify the downstream effects of receptor activation.
-
cAMP Assay (for GalR1 and GalR3):
-
Culture cells expressing GalR1 or GalR3.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of Galanin (1-19) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).
-
A decrease in forskolin-stimulated cAMP levels indicates receptor activation.
-
-
Calcium Flux Assay (for GalR2):
-
Load cells expressing GalR2 with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the cells with varying concentrations of Galanin (1-19).
-
Measure the change in fluorescence intensity over time using a plate reader or fluorescence microscope.
-
An increase in intracellular calcium is indicative of GalR2 activation.
-
These detailed application notes and protocols provide a comprehensive guide for researchers working with Galanin (1-19), ensuring accurate and reproducible experimental outcomes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GalR1, but not GalR2 or GalR3, levels are regulated by galanin signaling in the locus coeruleus through a cyclic AMP-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Notes: Galanin (1-19) in Primary Neuronal Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Galanin is a widely expressed neuropeptide involved in diverse biological functions, including mood regulation, feeding, and cognition[1]. It exerts its effects through three G protein-coupled receptors: GALR1, GALR2, and GALR3[1][2]. In the context of the nervous system, Galanin is particularly noted for its neuroprotective properties, with its expression being significantly upregulated following neuronal injury[1][2]. The N-terminal fragment of Galanin, specifically residues 1-19, contains the crucial domain for high-affinity binding to these receptors. These application notes provide a summary of the use of Galanin (or its active N-terminal fragments) in primary neuronal cultures, focusing on its neuroprotective applications, effective concentrations, signaling pathways, and detailed experimental protocols.
Applications in Neuroprotection
Galanin has demonstrated significant neuroprotective effects in primary neuronal cultures across various injury models:
-
Mechanical Injury (Shear Stress): In primary cultured rat cortical neurons, Galanin pretreatment significantly inhibits cell death induced by mechanical shear stress[3][4][5]. This protection is associated with the modulation of apoptosis-related proteins[3][6].
-
Amyloid-β Toxicity: Galanin protects cultured human and mouse primary neurons against cytotoxicity induced by intracellular amyloid-beta (Aβ)1-42, a key factor in Alzheimer's disease pathology[7][8].
-
Ischemia/Excitotoxicity: In models of oxygen-glucose deprivation (OGD), which mimics ischemic conditions, Galanin increases the survival rate of primary cortical neurons[9]. It also reduces glutamate-induced cell death in hippocampal cultures[10].
-
Apoptotic Insults: The peptide provides protection against various chemical inducers of apoptosis, including staurosporine, etoposide, and hydrogen peroxide in human primary neurons[7][10].
Data Presentation: Efficacy of Galanin in Primary Neurons
The following table summarizes quantitative data from studies applying Galanin to primary neuronal cultures under different stress conditions.
| Injury Model | Cell Type | Galanin Concentration Range | Optimal Concentration | Key Outcome | Receptor Implicated | Reference |
| Shear Stress | Rat Primary Cortical Neurons | 1 nM - 10 µM | 100 nM | Increased cell viability, reduced apoptosis | GALR2 | [3][4][6] |
| Oxygen-Glucose Deprivation (OGD) | Mouse Primary Cortical Neurons | 1 nM - 10 µM | 100 nM - 1 µM | Increased cell survival rate | GALR1 | [9] |
| Amyloid-β (Aβ)1-42 Toxicity | Human Primary Neurons | Sub-nanomolar | Not specified | Protection against Aβ cytotoxicity | GALR2 | [7] |
| Amyloid-β (Aβ)1-42 Toxicity | Mouse Primary Hippocampal Neurons | Dose-dependent | 100 nM | Reduced Aβ-induced cell death by 52-81% | GALR2 | [8] |
| Staurosporine | Mouse Primary Hippocampal Neurons | 10 nM - 1 µM | Not specified | Reduced staurosporine-induced cell death | Not specified | [10] |
| Glutamate | Mouse Organotypic Hippocampal Cultures | 10 nM - 1 µM | Not specified | Reduced glutamate-induced cell death | Not specified | [10] |
Signaling Pathways and Mechanisms of Action
Galanin's neuroprotective effects are mediated by distinct signaling cascades depending on the receptor subtype activated.
1. GALR2-Mediated Anti-Apoptotic Pathway Activation of GALR2, which typically couples to Gq/11 proteins, has been linked to neuroprotection against shear stress and amyloid-β toxicity[3][7][11]. This pathway involves the modulation of the p53-Bax apoptosis cascade. Galanin treatment inhibits the activation of p53 and the pro-apoptotic protein Bax while reversing the downregulation of the anti-apoptotic protein Bcl-2[3][5][6].
Caption: GALR2-mediated neuroprotective signaling pathway.
2. GALR1-Mediated Anti-Apoptotic Pathway In contrast, protection against ischemic injury (OGD) is primarily mediated by GALR1, which couples to Gi/o proteins[2][9]. This pathway involves the conventional protein kinase C (cPKC)γ and leads to the inhibition of initiator caspases, specifically Caspase-8 and Caspase-12, thereby preventing the activation of the executioner Caspase-3 and subsequent apoptosis[9].
Caption: GALR1-mediated neuroprotective signaling pathway.
Experimental Protocols
The following protocols provide a framework for studying the neuroprotective effects of Galanin (1-19) in primary neuronal cultures.
Caption: General experimental workflow for assessing Galanin's neuroprotection.
Protocol 1: Primary Cortical Neuron Culture and Treatment This protocol is adapted from methodologies used in studies of shear stress-induced injury[3][4].
-
Preparation of Culture Plates: Coat culture plates (e.g., 96-well or 24-well) with 0.5 mg/ml poly-L-ornithine overnight. Wash plates with sterile, distilled water and allow them to dry. For some applications, an additional coating of 5 µg/ml laminin (B1169045) may be used[12].
-
Neuron Dissociation: Dissect cerebral cortices from embryonic day 18 (E18) rat or mouse pups in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Remove meninges and mince the cortical tissue.
-
Digest the tissue with 0.25% trypsin-EDTA for 15-20 minutes at 37°C.
-
Stop digestion by adding an equal volume of culture medium containing 10% Fetal Bovine Serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Count viable cells using a hemocytometer and trypan blue exclusion. Plate the cells onto the prepared culture plates at a suitable density (e.g., 2 x 10⁴ cells/well for a 96-well plate for viability assays)[9].
-
Cell Culture: Culture neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Galanin Treatment: After 6-7 days in vitro (DIV), replace the culture medium with fresh medium containing the desired concentration of Galanin (1-19) or vehicle control. A common pretreatment time is 24 hours prior to inducing injury[4].
-
Induction of Injury: Following pretreatment, induce neuronal injury as required by the experimental model (e.g., apply shear stress, initiate OGD, or add Aβ oligomers).
Protocol 2: Assessment of Neuroprotection using MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on mitochondrial metabolic activity[4].
-
Preparation: Prepare a 5 mg/ml stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Incubation: Following the injury and treatment period, add the MTT stock solution to each well of the 96-well plate to a final concentration of 0.5 mg/ml.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the untreated, uninjured control group.
Protocol 3: Assessment of Apoptosis using TUNEL Assay The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis[3][4].
-
Cell Fixation: Culture and treat neurons on glass coverslips. After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize them with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 5-10 minutes on ice.
-
Labeling: Wash the cells again with PBS. Perform the TUNEL reaction by incubating the coverslips with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber, protected from light. Use a commercial kit and follow the manufacturer's instructions.
-
Counterstaining: Wash the coverslips with PBS. Mount them onto glass slides using a mounting medium containing a nuclear counterstain, such as DAPI, to visualize all cell nuclei.
-
Imaging: Visualize the coverslips using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit bright nuclear fluorescence (e.g., green or red, depending on the label used), while all nuclei will be visible with the DAPI stain (blue).
-
Quantification: Calculate the apoptotic rate by counting the number of TUNEL-positive nuclei and expressing it as a percentage of the total number of DAPI-stained nuclei in several random fields per coverslip.
References
- 1. Galanin - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Galanin Protects against Nerve Injury after Shear Stress in Primary Cultured Rat Cortical Neurons | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Galanin Protects against Nerve Injury after Shear Stress in Primary Cultured Rat Cortical Neurons | Semantic Scholar [semanticscholar.org]
- 6. journals.plos.org [journals.plos.org]
- 7. Galanin protects against intracellular amyloid toxicity in human primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Galanin Protects from Caspase-8/12-initiated Neuronal Apoptosis in the Ischemic Mouse Brain via GalR1 [aginganddisease.org]
- 10. pnas.org [pnas.org]
- 11. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Experimental Design for Studying Galanin (1-19) Behavioral Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to investigate the behavioral effects of the neuropeptide fragment Galanin (1-19). This document includes detailed protocols for key behavioral assays, a summary of quantitative data from published studies, and diagrams of the underlying signaling pathways and experimental workflows.
Introduction
Galanin is a widely expressed neuropeptide involved in a variety of physiological processes, including mood, feeding, and cognition.[1] The N-terminal fragments of galanin, such as Galanin (1-19), are biologically active and play a crucial role in receptor interaction.[2] Understanding the behavioral effects of Galanin (1-19) is essential for evaluating its therapeutic potential in neuropsychiatric and metabolic disorders.
Data Presentation
The following tables summarize quantitative data from studies investigating the behavioral effects of galanin and its N-terminal fragments. It is important to note that much of the available quantitative data pertains to the Galanin (1-15) fragment, which shares significant homology and is expected to have similar receptor interactions as Galanin (1-19).
Table 1: Effects of N-Terminal Galanin Fragments on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Species | Compound | Administration Route | Brain Region | Dose (nmol) | Key Findings |
| Rat | Galanin | Intra-dorsal hippocampus | Dorsal Hippocampus | 1.0 | Induced anxiogenic-like behaviors.[3] |
| Rat | Galanin | Microinjection | Dorsal Periaqueductal Gray (dPAG) | 3.0 | Impaired learned anxiety in the Elevated T-Maze.[4] |
Table 2: Effects of N-Terminal Galanin Fragments on Depression-Like Behavior in the Forced Swim Test (FST)
| Species | Compound | Administration Route | Brain Region | Dose (nmol) | Key Findings |
| Rat | Galanin (1-15) | Intracerebroventricular (ICV) | N/A | 3.0 | Significantly increased immobility time by 44% and decreased climbing behavior by 46%.[5] |
| Rat | Galanin (1-15) | Intracerebroventricular (ICV) | N/A | 6.0 | Significantly increased immobility time.[5] |
Table 3: Receptor Binding Affinities of Galanin and its Fragments
| Ligand | Receptor | Assay Type | Affinity Value (Ki or IC50) |
| Galanin (1-16) | Hippocampal Galanin Receptor | Equilibrium Binding | IC50 ≈ 3 nM[6] |
| Galanin | GalR1 | Radioligand Displacement | Ki = 0.11 nM[7] |
| Galanin | GalR2 | Radioligand Displacement | Ki = 2.0 nM[7] |
| Galanin-Like Peptide | GalR1 | Radioligand Displacement | IC50 = 4.3 nM[8] |
| Galanin-Like Peptide | GalR2 | Radioligand Displacement | IC50 = 0.24 nM[8] |
Signaling Pathways
Galanin exerts its effects through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1] The N-terminal fragment of galanin is critical for receptor binding and activation.[9]
Caption: Galanin (1-19) signaling pathways.
Experimental Protocols
General Considerations for Animal Studies
-
Animals: Adult male Sprague-Dawley or Wistar rats, or C57BL/6 mice are commonly used.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental protocol.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before any experimental procedures.
-
Handling: Handle animals for several days prior to testing to reduce stress-induced variability in behavioral assays.
-
Blinding: The experimenter should be blind to the treatment conditions to minimize bias.
Intracerebroventricular (ICV) Injection Protocol
This protocol describes the administration of Galanin (1-19) directly into the cerebral ventricles.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small hole in the skull at the desired coordinates for the lateral ventricle.
-
Injection: Slowly infuse Galanin (1-19) or vehicle using a microsyringe connected to an injection cannula. A maximum volume of 2 µl per ventricle is recommended for neonatal mice.[10] For adult rodents, the volume may vary.
-
Post-injection: Leave the cannula in place for a few minutes to allow for diffusion before slowly retracting it.
-
Suturing and Recovery: Suture the scalp incision and allow the animal to recover in a warm, clean cage.
Caption: ICV injection experimental workflow.
Behavioral Assays
The EPM is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[3][6]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Data Analysis: Anxiolytic effects are indicated by an increase in the time spent and entries into the open arms. Conversely, anxiogenic effects are indicated by a decrease in these parameters.
The FST is a widely used model to screen for antidepressant-like activity by inducing a state of behavioral despair.[4][12]
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[4][13]
-
Procedure:
-
Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[2]
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for 5-10 minutes on the first day.[2]
-
Training (Familiarization): On the second day, place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 10 minutes).
-
Testing: After a retention interval (e.g., 1-24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring each object.
-
-
Data Analysis: A preference for exploring the novel object, indicated by a discrimination index (Time_novel - Time_familiar) / (Time_novel + Time_familiar), suggests intact recognition memory.
Caption: General experimental workflow for behavioral studies.
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the behavioral effects of Galanin (1-19). By utilizing these standardized assays and understanding the underlying signaling mechanisms, researchers can effectively characterize the neuropharmacological profile of this promising neuropeptide fragment. Careful experimental design, including appropriate controls and blinded data analysis, is crucial for obtaining reliable and reproducible results.
References
- 1. Galanin Mediates Features of Neural and Behavioral Stress Resilience Afforded by Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galanin (1-19) (human) | Benchchem [benchchem.com]
- 3. Dorsal hippocampal galanin modulates anxiety-like behaviours in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galanin microinjection into the dorsal periaqueductal gray matter produces paradigm-dependent anxiolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Role for Galanin N-Terminal Fragment (1–15) in Anxiety- and Depression-Related Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Synthetic Human Galanin (1-19)
Welcome to the technical support center for synthetic human Galanin (1-19). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solubility to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and theoretical isoelectric point (pI) of human Galanin (1-19)?
A1: The amino acid sequence for human Galanin (1-19) is Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-OH.[1][2] The theoretical isoelectric point (pI) for this sequence is approximately 7.88.[1]
Q2: My synthetic Galanin (1-19) is difficult to dissolve. What is the recommended starting solvent?
A2: For a peptide with a theoretical pI of 7.88, it will have a net positive charge at a pH below this value and a net negative charge above it. We recommend starting with sterile, distilled water. If solubility is poor, the choice of the next solvent depends on the desired final pH of your solution and the peptide's charge at that pH. Given its pI, using a slightly acidic buffer may improve solubility.
Q3: The peptide solution appears cloudy or has visible particulates. What does this indicate and how can I fix it?
A3: A cloudy or particulate-containing solution indicates incomplete dissolution or aggregation of the peptide. To address this, you can try gentle vortexing or sonication. If the problem persists, it may be necessary to use a different solvent system or adjust the pH. Forcing the peptide into solution by prolonged or harsh methods can lead to aggregation, which may affect its biological activity.
Q4: Can I store Galanin (1-19) in solution? If so, for how long and under what conditions?
A4: For long-term storage, it is highly recommended to store the peptide in its lyophilized form at -20°C or -80°C.[3] Once reconstituted, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. Stock solutions can be stored at -20°C for about a month or at -80°C for up to six months.[3]
Q5: How does the trifluoroacetic acid (TFA) salt form of the peptide affect my experiments?
A5: Synthetic peptides are often supplied as TFA salts, which result from the purification process. The presence of TFA can lower the pH of the peptide solution when dissolved in unbuffered water. While generally not an issue for many applications, high concentrations of TFA can potentially interfere with cellular assays. If you suspect TFA is affecting your results, you may consider using a TFA removal service offered by some suppliers or performing a buffer exchange.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water. | The peptide may be forming aggregates or the concentration is too high. The pH of the water may be too close to the peptide's isoelectric point (pI ≈ 7.88). | - Try gentle warming (to room temperature) and sonication. - Decrease the concentration of the peptide. - Add a small amount of a co-solvent like DMSO, then dilute with your aqueous buffer. - Adjust the pH of the solvent. Since the pI is 7.88, dissolving in a slightly acidic buffer (e.g., pH 4-6) should result in a net positive charge and may improve solubility. |
| Precipitation occurs when adding the peptide stock solution to my aqueous buffer. | The peptide's solubility limit has been exceeded in the final buffer conditions. The change in pH or salt concentration upon dilution is causing the peptide to precipitate. | - Prepare a more dilute stock solution. - Add the peptide stock solution to the aqueous buffer slowly while vortexing. - Consider using a different final buffer system. |
| Loss of biological activity over time. | The peptide is degrading due to improper storage, repeated freeze-thaw cycles, or oxidation. | - Aliquot the stock solution and store at -80°C. - Avoid repeated freeze-thaw cycles. - For peptides containing oxidation-sensitive residues (like Trp), consider using oxygen-free solvents for reconstitution and storage. |
| Inconsistent results between experiments. | Inaccurate peptide concentration due to incomplete solubilization or improper storage. Pipetting errors. | - Ensure the peptide is fully dissolved before use. Centrifuge the vial before opening to collect all lyophilized powder. - Use calibrated pipettes and proper pipetting techniques. - Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
Quantitative Solubility Data
The solubility of synthetic human Galanin (1-19) can vary depending on the solvent system and the presence of additives. The following table summarizes available quantitative data. Researchers are encouraged to perform their own solubility tests for their specific experimental conditions.
| Solvent System | Concentration | Observation | Reference |
| Water | ~0.5 mg/mL | Soluble (for full-length human Galanin (1-30)) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution | [3] |
Experimental Protocols
Protocol 1: Reconstitution of Synthetic Human Galanin (1-19)
This protocol provides a general step-by-step method for reconstituting lyophilized Galanin (1-19).
Materials:
-
Lyophilized synthetic human Galanin (1-19)
-
Sterile, distilled water or desired buffer (e.g., PBS)
-
Dimethyl sulfoxide (B87167) (DMSO), if required
-
Sterile, low-protein-binding polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Initial Solvent Addition: Based on the desired stock concentration and the solubility data, carefully add the appropriate volume of the primary solvent (e.g., sterile water or a buffer with a pH different from the pI of 7.88).
-
Dissolution: Gently vortex the vial to dissolve the peptide. If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals (10-20 seconds) until the solution is clear. Avoid excessive heating.
-
Using a Co-solvent (if necessary): If the peptide has poor aqueous solubility, first dissolve it in a minimal amount of a compatible organic solvent like DMSO. Once fully dissolved, slowly add this stock solution dropwise to your aqueous buffer while gently stirring. Do not exceed a final DMSO concentration that may be detrimental to your experimental system (typically <0.5%).
-
Storage: Aliquot the reconstituted peptide into sterile, low-protein-binding tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Galanin Signaling Pathways
Galanin exerts its effects through three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3. The signaling pathways activated by these receptors are summarized below.
GalR1 and GalR3 Signaling
GalR1 and GalR3 primarily couple to inhibitory G-proteins (Gαi/o).[4][5] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][6]
GalR2 Signaling
GalR2 is unique as it can couple to multiple G-proteins, primarily Gαq/11, but also Gαi.[7][8] The Gαq/11 pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[9]
Experimental Workflow for Solubility Testing
A systematic approach is crucial for determining the optimal solvent for your specific batch of Galanin (1-19) and intended application.
References
- 1. Galanin (1-19) (human) peptide [novoprolabs.com]
- 2. Galanin (1-19) (human) | C89H130N26O25 | CID 90469849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galanin receptor 1 - Wikipedia [en.wikipedia.org]
- 5. Galanin receptor 3 - Wikipedia [en.wikipedia.org]
- 6. What are GALR1 modulators and how do they work? [synapse.patsnap.com]
- 7. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GALR2 galanin receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Galanin (1-19) Western Blot
Welcome to the technical support center for troubleshooting Western blots for the neuropeptide Galanin (1-19). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the detection of this small peptide. Here you will find troubleshooting guides and frequently asked questions to help you achieve a strong and specific signal in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question: Why am I getting a very weak or no signal for Galanin (1-19)?
A weak or absent signal is a common issue when working with small peptides like Galanin (1-19) due to their low molecular weight and potentially low abundance in samples. Several factors throughout the Western blot workflow could be contributing to this problem. Below is a systematic guide to troubleshoot the issue.
Sample Preparation and Protein Loading
Low signal can originate from insufficient amounts of the target protein in your sample lysate.
-
Is your protein being degraded?
-
Are you loading enough protein?
-
Solution: The abundance of Galanin (1-19) may be low in your samples. Increase the total protein loaded per well.[2][4] It is recommended to perform a protein concentration assay (e.g., BCA assay) to ensure you are loading a consistent and sufficient amount of protein.[5][6] Consider loading between 30-60 µg of total protein per lane.[5][6]
-
-
Is the protein of interest being efficiently extracted?
-
Solution: Ensure your lysis buffer is appropriate for the subcellular localization of Galanin. For neuropeptides, which are often secreted or located in vesicles, a lysis buffer with sufficient detergent strength is important.
-
SDS-PAGE and Protein Transfer
The small size of Galanin (1-19) requires special attention during electrophoresis and transfer steps.
-
Are you using the right gel?
-
Solution: For small proteins, use a high-percentage polyacrylamide gel (e.g., 15% or a 10-20% gradient gel) to achieve better resolution and prevent the peptide from running off the gel.[3]
-
-
Is your transfer efficient?
-
Solution: Small proteins can pass through the membrane during transfer. Use a membrane with a smaller pore size, such as 0.2 µm nitrocellulose or PVDF, to improve retention.[3][7] Optimize transfer time; shorter transfer times may be necessary to prevent "blow-through."[4] Adding up to 20% methanol (B129727) to the transfer buffer can also enhance protein binding to the membrane.[4] Always verify transfer efficiency using a reversible stain like Ponceau S.[8][9]
-
Antibody Incubation
The choice and concentration of antibodies are critical for signal detection.
-
Is your primary antibody concentration optimal?
-
Is the antibody specific to Galanin (1-19)?
-
Solution: Ensure your primary antibody is validated for Western blot and recognizes the specific Galanin (1-19) fragment. Check the antibody datasheet for recommended applications and species reactivity.[9]
-
-
Are the primary and secondary antibodies compatible?
-
Solution: Double-check that your secondary antibody is raised against the host species of your primary antibody (e.g., if the primary is a rabbit polyclonal, use an anti-rabbit secondary).[9]
-
Blocking and Washing
Improper blocking or excessive washing can diminish the signal.
-
Is your blocking buffer masking the epitope?
-
Are you over-washing the membrane?
-
Solution: Excessive washing can strip the antibody from the membrane, leading to a weaker signal. Reduce the number of wash steps or the duration of each wash.[14]
-
Signal Detection
The final step of signal detection is crucial for visualizing your protein.
-
Is your detection reagent active?
-
Solution: Ensure your ECL substrate has not expired and has been stored correctly. Prepare it fresh just before use. If you suspect the reagent is inactive, you can test it by mixing the two components in a tube to see if it generates a signal.
-
-
Is the exposure time sufficient?
-
Solution: For weak signals, you may need to increase the exposure time when imaging.[12]
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Total Protein Load | 30-60 µ g/lane | To ensure sufficient target protein for detection, especially for low-abundance neuropeptides.[5][6] |
| SDS-PAGE Gel % | 15% or 10-20% Tris-Glycine | To resolve low molecular weight proteins effectively.[3] |
| Membrane Pore Size | 0.2 µm | To prevent small peptides from passing through the membrane during transfer.[3][7] |
| Primary Antibody Dilution | Titrate (e.g., 1:500, 1:1000, 1:2000) | To find the optimal concentration that maximizes specific signal.[5] |
| Secondary Antibody Dilution | Titrate (e.g., 1:2000, 1:5000, 1:10000) | To optimize signal-to-noise ratio. |
| Blocking Agent | 5% BSA or non-fat dry milk in TBST | BSA is often preferred for phospho-proteins and can reduce background with some antibodies.[3] |
| Washing Steps | 3 x 5 minutes in TBST | Sufficient to reduce background without stripping the antibody.[12] |
Experimental Protocols
Protocol 1: Protein Extraction and Quantification
-
Harvest cells or tissues and wash with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Add Laemmli sample buffer to the desired amount of protein and heat at 95-100°C for 5 minutes.
Protocol 2: Western Blotting for Galanin (1-19)
-
SDS-PAGE: Load 30-60 µg of your protein samples into the wells of a high-percentage polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Electrotransfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane. For small peptides, consider a wet transfer at 100V for 30-60 minutes in a cold room or on ice.
-
Membrane Staining (Optional): After transfer, rinse the membrane with distilled water and incubate with Ponceau S solution for 5-10 minutes to visualize protein bands and confirm transfer efficiency. Destain with TBST.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[12]
-
Primary Antibody Incubation: Incubate the membrane with the anti-Galanin (1-19) primary antibody at its optimized dilution in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Signal Detection: Incubate the membrane with an ECL substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system.
Visualizations
Caption: Workflow for troubleshooting low signal in Galanin (1-19) Western blot.
Caption: Simplified Galanin signaling pathway via Gi/Go-coupled receptors.
References
- 1. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. Western blot optimization | Abcam [abcam.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 6. biocompare.com [biocompare.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. arp1.com [arp1.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Western Blot Troubleshooting | Tips & Tricks | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 12. benchchem.com [benchchem.com]
- 13. How To Optimize Your Western Blot | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bosterbio.com [bosterbio.com]
How to reduce non-specific binding of Galanin (1-19) antibody
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce non-specific binding of your Galanin (1-19) antibody and achieve optimal staining results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
Non-specific binding occurs when an antibody attaches to unintended targets within your sample, leading to high background staining.[1][2] This can obscure the true signal from your target of interest, making it difficult to accurately interpret your results. The goal is to achieve a high signal-to-noise ratio, where the specific signal is strong and the background is minimal.[1]
Q2: What are the most common causes of non-specific binding?
Several factors can contribute to non-specific binding:
-
Inappropriate Antibody Concentration: Using a primary or secondary antibody at too high a concentration is a frequent cause of non-specific binding.[3][4]
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on the tissue or membrane can lead to high background.[5][6]
-
Problems with the Secondary Antibody: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue or bind non-specifically.[7][8]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background.[9]
-
Hydrophobic and Ionic Interactions: Antibodies can non-specifically adhere to various surfaces and other proteins through hydrophobic or ionic forces.[2][10]
-
Endogenous Enzyme Activity: Tissues can contain endogenous enzymes (like peroxidases or phosphatases) that react with detection reagents, causing false positive signals.[2][11]
Q3: I am seeing high background with my Galanin (1-19) antibody in IHC. Where should I start troubleshooting?
The most common culprit for high background is an overly concentrated primary antibody.[3] We recommend performing a titration experiment to determine the optimal antibody concentration. Start with the dilution recommended on the antibody datasheet and test a range of dilutions around that point.
Troubleshooting Guide: High Background and Non-Specific Staining
This guide provides a step-by-step approach to systematically troubleshoot and reduce non-specific binding of your Galanin (1-19) antibody.
Step 1: Optimize Primary Antibody Concentration
An antibody titration is the most critical first step in optimizing your staining protocol.
Experimental Protocol: Antibody Titration
-
Prepare a series of dilutions for your Galanin (1-19) primary antibody. A good starting point is to test the manufacturer's recommended dilution, along with several dilutions above and below it (e.g., 1:500, 1:1000, 1:2000 if the recommendation is 1:1000).
-
Stain a set of identical tissue sections or wells with each antibody dilution, keeping all other protocol parameters constant.
-
Include a "no primary antibody" control, where you only apply the secondary antibody, to assess background from the secondary antibody alone.[8]
-
Evaluate the staining under a microscope. The optimal dilution will provide strong specific staining of the target structures with the lowest background.[12]
| Application | Recommended Starting Dilution Range for Galanin Antibodies |
| Immunohistochemistry (Paraffin) | 1:200 - 1:1000 |
| Immunocytochemistry/Immunofluorescence | 1:50 - 1:500 or 0.25 - 5.0 µg/mL |
| Western Blot | 0.5 - 2.0 µg/mL |
Note: These are general ranges based on commercially available Galanin antibodies. Always consult your antibody's specific datasheet.
Step 2: Enhance the Blocking Step
If optimizing the primary antibody concentration does not resolve the high background, the next step is to refine your blocking protocol.
Common Blocking Buffers and Their Components
| Blocking Agent | Typical Concentration | Notes |
| Normal Serum | 5-10% | The serum should be from the same species in which the secondary antibody was raised.[5][13] This is a very effective blocking agent. |
| Bovine Serum Albumin (BSA) | 1-5% | A common and cost-effective protein blocker.[5][14] |
| Non-fat Dry Milk | 1-5% | Often used for Western blotting, but can also be used for IHC/IF.[5] |
| Commercial Blocking Buffers | Varies | Often proprietary formulations that can be very effective.[5][14] |
Experimental Protocol: Optimizing Blocking
-
Increase the incubation time of your blocking step (e.g., from 30 minutes to 1 hour at room temperature).[6]
-
If you are using BSA, try switching to normal serum from the host species of your secondary antibody.
-
Ensure your antibody diluent also contains a small amount of the blocking agent (e.g., 1% BSA or normal serum) to maintain the blocking effect during the primary antibody incubation.
Step 3: Refine Washing Procedures
Inadequate washing can leave residual antibodies that contribute to background.
Protocol for Improved Washing
-
Increase the number and duration of your wash steps. A standard recommendation is 3 washes of 5 minutes each.[15]
-
Use a buffer containing a mild detergent, such as Tween-20 (0.05% is typical), in your wash buffer (e.g., TBS-T or PBS-T).[3] This helps to reduce hydrophobic interactions.
-
Ensure you use a sufficient volume of wash buffer to completely cover the slides or membrane and that there is gentle agitation.
Step 4: Run Essential Controls
Controls are crucial for identifying the source of non-specific binding.
Caption: Mechanism of action for blocking agents in reducing non-specific binding.
References
- 1. Anti-Galanin antibody (ab262924) | Abcam [abcam.com]
- 2. Galanin Polyclonal Antibody (PA5-95500) [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. sysy.com [sysy.com]
- 7. cloud-clone.us [cloud-clone.us]
- 8. bosterbio.com [bosterbio.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. taiclone.com [taiclone.com]
- 11. Galanin Polyclonal Antibody (BS-0017M) [thermofisher.com]
- 12. bio-rad.com [bio-rad.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
Galanin (1-19) Peptide: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Galanin (1-19) peptide in serum. The following question-and-answer guide addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability and half-life of Galanin (1-19) in serum?
Direct quantitative data on the half-life of the specific Galanin (1-19) fragment in serum is limited in published literature. However, studies on the full-length galanin peptide and its other N-terminal fragments provide critical insights into its expected stability. Generally, galanin and its fragments are susceptible to rapid degradation by proteases present in blood, plasma, and serum.[1]
The N-terminal portion of galanin is vital for its biological activity, while the C-terminal end provides some steric protection against proteolytic degradation.[2] Shorter N-terminal fragments may therefore exhibit different stability profiles compared to the full-length peptide. For context, the in vivo half-life of full-length galanin (1-29) is estimated to be no more than 5 minutes.[2] The stability of related galanin fragments in various biological matrices is summarized below.
Table 1: Summary of Half-Life Data for Galanin and Related Peptides
| Peptide Fragment | Matrix | Half-Life | Reference |
| Galanin (1-29) | Hypothalamic Membrane | ~100 min | [3] |
| Galanin (1-16) | Hypothalamic Membrane | ~28 min | [3] |
| [Ala4]Galanin (1-16) | Hypothalamic Membrane | ~55 min | [3] |
| Full-length Galanin (G1) | Human Plasma | Less stable than G2 and G3 | [2][4] |
| Galanin Fragment (G2) | Human Plasma | Less stable than G3 | [2][4] |
Note: Stability is highly dependent on experimental conditions, including the specific biological matrix (serum vs. plasma vs. tissue homogenate) and the presence of protease inhibitors.[1] Non-peptide ligands have been pursued to overcome the limitations of peptide-based drugs, such as poor bioavailability and rapid degradation.[5]
Q2: How can I design an experiment to determine the stability of my Galanin (1-19) peptide in serum?
A peptide stability assay is crucial for evaluating the half-life of Galanin (1-19) under your specific experimental conditions.[6][7] These assays typically involve incubating the peptide in serum, stopping the enzymatic degradation at various time points, and quantifying the amount of intact peptide remaining.[6]
Below is a generalized protocol synthesized from common methodologies.[1][2][8] The primary methods for analysis are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][6][8]
Detailed Experimental Protocol: Serum Stability Assay
1. Materials & Reagents:
-
Galanin (1-19) peptide
-
Human serum (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitating agent: e.g., Trichloroacetic acid (TCA), Acetonitrile (ACN), or 1% formic acid in ethanol.[1][8]
-
Neutralizing agent (if using TCA): e.g., Sodium hydroxide (B78521) (1 mol/L).[1]
-
Thermomixer or water bath set to 37°C.
-
Microcentrifuge.
-
Analytical instrument (RP-HPLC with UV detector, LC-MS, or NMR spectrometer).[2]
2. Procedure:
-
Preparation: Prepare a stock solution of Galanin (1-19) in an appropriate solvent (e.g., deionized water or PBS). Thaw the serum on ice.
-
Incubation:
-
In a microcentrifuge tube, mix the Galanin (1-19) stock solution with the serum to achieve a final peptide concentration (e.g., 30-50 µmol/L).[1]
-
Immediately take the "time zero" (T=0) aliquot. To do this, transfer a portion of the mixture (e.g., 40 µL) into a new tube containing the precipitating agent (e.g., mixed with TCA to a final concentration of 3% w/v).[1] Place this tube on ice.
-
Incubate the remaining serum-peptide mixture at 37°C, preferably with gentle agitation.[1]
-
-
Time-Course Sampling:
-
At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), remove additional aliquots and stop the reaction by adding them to the precipitating agent as done for the T=0 sample.
-
-
Protein Precipitation:
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the peptide fragments. If TCA was used, neutralize the supernatant with sodium hydroxide.[1]
-
Analyze the supernatant using RP-HPLC or LC-MS to separate the intact peptide from its degradation products. The amount of intact peptide is quantified by measuring the peak area at a specific wavelength (e.g., 214 nm) or by mass spectrometry.[1]
-
Alternatively, for higher concentrations (in the mM range), ¹H-NMR spectroscopy can be used to monitor the decrease in the intensity of specific peptide signals over time without a precipitation step.[2][4]
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t½).[6]
-
Q3: What are the primary degradation pathways for N-terminal galanin fragments?
The degradation of Galanin (1-19) in serum is primarily caused by cleavage from various proteolytic enzymes.[1][9] Studies on related fragments have identified several potential cleavage sites within the N-terminal sequence, which is critical for receptor binding and biological function.[3]
Cleavage at these sites produces smaller, inactive peptide fragments that have a low affinity for galanin receptors (GalR1, GalR2, GalR3).[2][3] For instance, cleavage between Leu4 and Asn5, or Asn5 and Ser6, results in fragments with significantly reduced or abolished bioactivity.[3] A metallo-peptidase has been identified that specifically cleaves galanin between Trp2 and Thr3.[10]
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 3. Hypothalamic degradation of galanin(1-29) and galanin(1-16): identification and characterization of the peptidolytic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 5. Galanin (1-19) (human) | Benchchem [benchchem.com]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of a galanin degrading 70 kDa metallo-peptidase from bovine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Galanin (1-19) Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Galanin (1-19) receptor binding assays, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for a Galanin (1-19) receptor binding assay?
A1: Based on established protocols for galanin and other peptide ligands, the recommended starting pH is in the physiological range of 7.4 to 7.5 .[1][2][3][4][5][6] Buffers such as Tris-HCl or HEPES are commonly used to maintain this pH.[1][3][4] It is crucial to ensure the pH of your assay buffer is accurately set and stable throughout the experiment.
Q2: Why is pH a critical parameter in a Galanin (1-19) receptor binding assay?
A2: The pH of the assay buffer is a critical parameter because it can influence several aspects of the binding reaction:
-
Ligand and Receptor Integrity: Extreme pH values can lead to the degradation or denaturation of the peptide ligand (Galanin (1-19)) and the receptor protein, compromising their ability to interact.
-
Binding Affinity: The ionization state of amino acid residues in both the ligand and the receptor's binding pocket is pH-dependent. Changes in ionization can alter the electrostatic interactions that are often crucial for high-affinity binding.
-
Non-Specific Binding: Suboptimal pH can sometimes increase non-specific binding of the radioligand to the filter, cell membranes, or other components of the assay, leading to a reduced signal-to-noise ratio.
Q3: Which buffers are recommended for maintaining the optimal pH?
A3: Tris-HCl and HEPES are the most commonly cited buffers for galanin receptor binding assays.[1][3][4] The choice of buffer can depend on the specific requirements of your experimental system. It's important to select a buffer with a pKa value close to the desired pH to ensure effective buffering capacity.
Troubleshooting Guide: pH-Related Issues
This guide addresses common problems encountered during Galanin (1-19) receptor binding assays that may be related to suboptimal pH.
| Problem | Potential pH-Related Cause | Troubleshooting Steps |
| Low or No Specific Binding | The pH of the assay buffer may be outside the optimal range, leading to reduced binding affinity or degradation of the ligand/receptor. | 1. Verify Buffer pH: Calibrate your pH meter and freshly prepare the assay buffer, ensuring the pH is accurately adjusted to 7.4-7.5. 2. Perform a pH Curve Experiment: Test a range of pH values (e.g., 6.5, 7.0, 7.4, 8.0, 8.5) to determine the optimal pH for your specific experimental conditions. Plot specific binding versus pH to identify the peak. 3. Check for Ligand/Receptor Degradation: Assess the stability of your Galanin (1-19) and receptor preparation at the tested pH values. |
| High Non-Specific Binding (NSB) | The assay pH may be promoting non-specific interactions of the radioligand with assay components. | 1. Optimize pH: As with low specific binding, perform a pH curve experiment. Sometimes a slight adjustment in pH can significantly reduce NSB without compromising specific binding. 2. Review Buffer Components: Ensure that other components of your buffer are not contributing to high NSB at the current pH. |
| Poor Reproducibility | Fluctuations in the pH of the assay buffer between experiments can lead to inconsistent results. | 1. Standardize Buffer Preparation: Use a consistent protocol for preparing and storing your assay buffer. Prepare fresh buffer for each experiment. 2. Ensure pH Stability: Verify that the pH of your buffer remains stable at the incubation temperature of your assay. |
Experimental Protocols
Protocol 1: Preparation of Assay Buffer (50 mM Tris-HCl, pH 7.4)
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Hydrochloric acid (HCl), 1N
-
High-purity water
-
Calibrated pH meter
Procedure:
-
Dissolve the appropriate amount of Tris base in high-purity water to achieve a final concentration of 50 mM.
-
Place the solution on a magnetic stirrer.
-
Slowly add 1N HCl dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding HCl until the pH of the solution reaches 7.4 at your desired experimental temperature (e.g., room temperature or 37°C).
-
Bring the final volume to the desired amount with high-purity water.
-
Store the buffer at 4°C. It is recommended to prepare fresh buffer for each experiment.
Protocol 2: Determining Optimal pH for Galanin (1-19) Binding
Objective: To determine the pH at which the specific binding of radiolabeled Galanin (1-19) to its receptor is maximal.
Procedure:
-
Prepare a series of assay buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.4, 7.5, 8.0, 8.5). Use a suitable buffer system that is effective across your chosen pH range (e.g., a combination of MES, MOPS, and Tris).
-
Set up your standard binding assay in parallel for each pH value. For each pH, you will have three sets of tubes:
-
Total Binding: Contains the cell membrane preparation (or whole cells), radiolabeled Galanin (1-19), and the corresponding pH buffer.
-
Non-Specific Binding (NSB): Contains the cell membrane preparation, radiolabeled Galanin (1-19), a high concentration of unlabeled Galanin (1-19) to saturate the receptors, and the corresponding pH buffer.
-
Background: Contains only the radiolabeled Galanin (1-19) and the corresponding pH buffer (no membranes).
-
-
Incubate all tubes under your standard assay conditions (e.g., 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate Specific Binding for each pH value: Specific Binding = (Total Binding cpm - Background cpm) - (NSB cpm - Background cpm)
-
Plot Specific Binding (y-axis) against pH (x-axis). The pH that corresponds to the highest specific binding is the optimum pH for your assay.
Visualizations
Caption: Workflow for Determining the Optimal pH in a Galanin (1-19) Receptor Binding Assay.
Caption: Simplified Signaling Pathways of Galanin Receptors.
References
- 1. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. DSpace [diposit.ub.edu]
My Galanin (1-19) experiment is not working, what to check?
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experiments involving the neuropeptide fragment Galanin (1-19). Here you will find troubleshooting guides and frequently asked questions to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Galanin (1-19) and what are its primary receptors?
Galanin (1-19) is the 1-19 amino acid fragment of the full-length human galanin neuropeptide.[1] It is a biologically active peptide that primarily interacts with the three known galanin G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[2][3] The N-terminal region of galanin is critical for receptor interaction, and the first 15 amino acids are highly conserved across species.[4][5]
Q2: How should I properly store and handle my Galanin (1-19) peptide?
Proper storage is critical to prevent degradation and ensure experimental reproducibility.[6]
-
Lyophilized Powder: For long-term stability, store the lyophilized peptide at -20°C or, ideally, -80°C.[1][7] When stored correctly, it can be stable for years.[8] Before opening, allow the vial to warm to room temperature to prevent condensation.[6]
-
Reconstituted Solution: Reconstituted peptides are significantly less stable.[6] It is highly recommended to prepare a concentrated stock solution, aliquot it into single-use volumes to minimize freeze-thaw cycles, and store it at -80°C.[1][6] For in-vivo experiments, working solutions should be prepared fresh on the day of use.[1]
Q3: How do I correctly solubilize Galanin (1-19)?
The solubility of peptides can vary. For Galanin (1-19), a recommended starting point is to reconstitute the lyophilized powder in sterile, nuclease-free water.[7] If you encounter solubility issues, a small amount of a co-solvent like DMSO can be used first, followed by dilution with your aqueous buffer.[7] For specific in-vivo preparations, formulations may involve solvents like PEG300 and Tween-80.[1] Gentle vortexing or sonication can help dissolve aggregates, but avoid vigorous shaking.[6]
Q4: How can I verify the quality of my Galanin (1-19) peptide?
Ensuring peptide quality is a crucial first step. Your supplier should provide a Certificate of Analysis (CoA) with the following information:
-
High-Performance Liquid Chromatography (HPLC): This assesses the purity of the peptide. For most cell-based assays, purity should be ≥95%.[7][9]
-
Mass Spectrometry (MS): This confirms the peptide's identity by verifying its molecular weight.[7]
Be aware of potential contaminants like Trifluoroacetic acid (TFA), a remnant from the purification process which can lower pH, and endotoxins, which can trigger confounding immune responses.[7][9]
Troubleshooting Guide
This guide addresses common problems encountered during Galanin (1-19) experiments in a question-and-answer format.
Problem 1: No Signal or Weak Signal
Q: My assay (e.g., calcium mobilization, cAMP inhibition) is producing no signal or a very weak response after applying Galanin (1-19). What should I check?
A: This is a common issue that can stem from several sources. Follow this checklist to diagnose the problem.
-
Peptide Integrity:
-
Degradation: Has the peptide been subjected to multiple freeze-thaw cycles? Was it stored improperly? Consider using a fresh aliquot or a new vial of peptide.[6]
-
Inaccurate Concentration: The actual peptide content in lyophilized powder can vary. For precise quantification, consider methods like UV spectrophotometry or amino acid analysis.[6]
-
-
Cellular System:
-
Receptor Expression: Confirm that your cell line endogenously expresses the target galanin receptor (GALR1, GALR2, or GALR3) or that your transfection was successful. Low receptor expression can lead to a weak signal.[10] Some cell lines, like CHO-K1 or HEK293, are commonly used for stable expression of galanin receptors.[11][12]
-
Cell Health: Are the cells healthy, within a proper passage number, and not overly confluent? Stressed or unhealthy cells will not respond optimally.
-
-
Experimental Conditions:
-
Incorrect Buffer/Media: Ensure all components of your assay buffer are correct and at the proper pH. For example, a typical binding assay buffer might contain 25 mM Hepes pH 7.4, 5 mM MgCl2, 1 mM EDTA, and 0.5% BSA.[13]
-
Presence of Protease Inhibitors: Peptides are susceptible to degradation by proteases released from cells. Including protease inhibitors in your sample preparation and assay buffer is recommended.[14]
-
Problem 2: High Background or Non-Specific Effects
Q: I'm observing a high background signal or effects in my negative control group. What could be the cause?
A: High background can obscure your specific signal. Consider these potential causes:
-
Peptide Aggregation: Improperly solubilized peptide can form aggregates that may lead to non-specific interactions. Briefly centrifuge your peptide solution before use and consider gentle sonication.[6]
-
Contaminated Reagents: Buffers or media could be contaminated. Use fresh, sterile-filtered solutions.[14] Endotoxin contamination in the peptide batch can also trigger non-specific cellular responses.[7]
-
(For Binding Assays):
-
Insufficient Blocking: Ensure you are adequately blocking non-specific binding sites. Increase the concentration of the blocking agent (e.g., 5-7% BSA or non-fat milk) or extend the blocking time.[14]
-
Inadequate Washing: Increase the number and duration of washing steps to remove unbound peptide/ligand.[14]
-
Problem 3: Inconsistent or Irreproducible Results
Q: My results with Galanin (1-19) vary significantly between experiments. How can I improve reproducibility?
A: Inconsistency often points to subtle variations in protocol execution.
-
Peptide Handling: As mentioned, inconsistent peptide concentration due to improper storage (multiple freeze-thaw cycles) or pipetting errors is a major cause. Always use a fresh aliquot for each experiment.[6]
-
Cell Culture Variance: Use cells from the same passage number for all experiments in a series. Cell characteristics can change over multiple passages.
-
Assay Timing and Conditions: Ensure incubation times, temperatures, and reading parameters are kept consistent across all experiments.
-
Reagent Preparation: Prepare fresh reagents and dilutions for each experiment whenever possible.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting failing Galanin (1-19) experiments.
Data Presentation
Table 1: Properties of Human Galanin (1-19)
| Property | Value | Reference(s) |
| Amino Acid Sequence | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-OH | [9] |
| Molecular Formula | C₈₉H₁₃₀N₂₆O₂₅ | [9] |
| Molecular Weight | 1964.17 g/mol | [9] |
| Biological Activity | Agonist | [4][15] |
Table 2: Binding Profile of Galanin Peptides at Human Galanin Receptors
Binding affinities can vary based on experimental conditions (e.g., cell type, assay format). The data below is compiled from various sources for comparison.
| Ligand | Receptor | Binding Affinity (Kᵢ or IC₅₀) | Reference(s) |
| Galanin (1-30), human | GALR1 | ~1 nM (Kᵢ) | [16] |
| GALR2 | ~1 nM (Kᵢ) | [16] | |
| Galanin (1-19), human | GALR1 | ~0.34 nM (IC₅₀) | [15] |
| Galanin-Like Peptide (GALP) | GALR1 | 4.3 nM (IC₅₀) | [16] |
| GALR2 | 0.24 nM (IC₅₀) | [16] | |
| GALR3 | Preferential binding over GALR2 | [5] |
Signaling Pathways
Galanin (1-19) acts as an agonist at galanin receptors, which triggers distinct downstream signaling cascades depending on the receptor subtype.[3][17] GALR1 activation typically leads to the inhibition of cellular activity, while GALR2 activation is often stimulatory.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity of Galanin (1-19) for a specific receptor subtype expressed in cell membranes.
Materials:
-
Cell membranes from a cell line expressing the target Galanin Receptor (e.g., CHO-K1/GALR1).
-
Radiolabeled ligand (e.g., [¹²⁵I]-Galanin).
-
Unlabeled Galanin (1-19) peptide.
-
Binding Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[13]
-
Wash Buffer: Same as Binding Buffer, but ice-cold.[13]
-
GF/C filter plates (presoaked in 0.5% PEI).[13]
-
Scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of unlabeled Galanin (1-19) in Binding Buffer.
-
Reaction Setup: In a 96-well plate, add the following in a total volume of 200 µL:
-
25 µL of unlabeled Galanin (1-19) dilution or buffer (for total binding).
-
25 µL of a high concentration of unlabeled full-length galanin (for non-specific binding).[13]
-
25 µL of radiolabeled ligand at a concentration near its Kₔ (e.g., 1.0 nM).[13]
-
150 µL of diluted cell membranes (e.g., 3 µg protein/well).[13]
-
-
Incubation: Incubate the plate for 60 minutes at 27°C with gentle agitation.[13]
-
Filtration: Rapidly filter the reaction mixture through the presoaked GF/C filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times (e.g., 9 times with 500 µL) with ice-cold Wash Buffer.[13]
-
Detection: Dry the filter plate, add scintillation fluid to each well, and measure the bound radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of Galanin (1-19). Use a non-linear regression model to calculate the IC₅₀, which can be converted to a Kᵢ value.
Protocol 2: Calcium Mobilization Assay (for GALR2)
This protocol measures the increase in intracellular calcium following the activation of the Gαq-coupled GALR2.
Materials:
-
Live cells expressing GALR2 (e.g., CHO-K1/GALR2).[12]
-
Calcium-sensitive fluorescent dye (e.g., Calcium-4, Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Galanin (1-19) peptide.
-
Fluorescence plate reader with an injection system (e.g., FLIPR).[12]
Methodology:
-
Cell Plating: Plate the GALR2-expressing cells in a black, clear-bottom 96-well plate and grow to ~90% confluency.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye prepared in Assay Buffer. Incubate for 1 hour at 37°C in the dark, as per the dye manufacturer's instructions.
-
Preparation: Prepare serial dilutions of Galanin (1-19) in Assay Buffer in a separate plate.
-
Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity over time.
-
Stimulation: Program the instrument to inject the Galanin (1-19) dilutions into the wells after establishing a stable baseline reading.
-
Detection: Continue to record the fluorescence signal for several minutes post-injection to capture the peak response.
-
Analysis: Normalize the relative fluorescent units (RFU) and plot them against the log concentration of Galanin (1-19). Use a four-parameter logistic equation to determine the EC₅₀ value.[12]
Protocol 3: cAMP Inhibition Assay (for GALR1)
This protocol measures the decrease in intracellular cyclic AMP (cAMP) levels following the activation of the Gαi-coupled GALR1.
Materials:
-
Cells expressing GALR1 (e.g., HEK293/GALR1).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Galanin (1-19) peptide.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Cell lysis buffer (provided with the kit).
Methodology:
-
Cell Plating: Plate the GALR1-expressing cells in a suitable 96-well or 384-well plate and grow overnight.
-
Pre-incubation: Replace the medium with a stimulation buffer. Add serial dilutions of Galanin (1-19) to the wells and pre-incubate for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the negative control) to stimulate cAMP production. Incubate for an additional 30 minutes at 37°C.[18]
-
Lysis: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's protocol.
-
Detection: Perform the cAMP measurement following the kit's instructions (e.g., adding detection reagents and reading on a compatible plate reader).
-
Analysis: The signal will be inversely proportional to the inhibitory effect of Galanin (1-19). Plot the signal against the log concentration of Galanin (1-19) and use a dose-response-inhibitory model to calculate the IC₅₀ value.[18][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Galanin - Wikipedia [en.wikipedia.org]
- 3. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galanin (1-19) (human) | Benchchem [benchchem.com]
- 5. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 136005-51-1 | MOLNOVA [molnova.com]
- 9. Galanin (1-19) (human) peptide [novoprolabs.com]
- 10. Cell-type specific expression and behavioral impact of galanin and GalR1 in the locus coeruleus during opioid withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. genscript.com [genscript.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. guidetopharmacology.org [guidetopharmacology.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Frontiers | Galanin ameliorates liver inflammation and fibrosis in mice by activating AMPK/ACC signaling and modifying macrophage inflammatory phenotype [frontiersin.org]
- 18. pnas.org [pnas.org]
- 19. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the In Vitro Potency of Galanin (1-19)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro potency of Galanin (1-19).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with Galanin (1-19) and its analogs.
Peptide Handling and Storage
-
Question: How should I properly store and handle my lyophilized Galanin (1-19) peptide?
-
Question: My Galanin (1-19) peptide is supplied as a TFA salt. Will this affect my experiments?
-
Answer: Trifluoroacetic acid (TFA) is often used in peptide purification and is present as a counterion in the lyophilized product.[1][5] While TFA salts can enhance the solubility of the peptide, high concentrations of TFA have the potential to interfere with cellular assays.[1][5] For highly sensitive experiments, consider using a peptide with TFA removed or be aware of its potential effects.[5]
-
-
Question: What is the best solvent for reconstituting Galanin (1-19)?
-
Answer: Galanin (1-19) is generally soluble in water.[3] For peptides that are difficult to dissolve, sterile, distilled water or a small amount of a suitable solvent like DMSO, followed by dilution with aqueous buffer, can be used. Always refer to the manufacturer's instructions for specific solubility information.
-
Experimental Issues and Troubleshooting
-
Question: I am observing low or no signal in my functional assay (e.g., cAMP or MAPK activation). What are the possible causes and solutions?
-
Answer: Low signal in functional assays can stem from several factors:
-
Peptide Degradation: Galanin and its fragments can be susceptible to degradation by peptidases in cell culture media or hypothalamic membrane preparations.[6][7] The half-life of galanin (1-16) in hypothalamic membranes has been reported to be around 28 minutes.[6]
-
Solution: Use fresh aliquots of the peptide for each experiment. Minimize the time the peptide is in solution before being added to the cells. Consider the use of peptidase inhibitors in your assay buffer, if appropriate for your experimental design.
-
-
Suboptimal Peptide Concentration: The concentration of Galanin (1-19) may be too low to elicit a detectable response.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay.
-
-
Low Receptor Expression: The cell line used may not express a sufficient number of galanin receptors.
-
Solution: Verify receptor expression levels using techniques like qPCR or Western blotting. Consider using a cell line known to express high levels of the desired galanin receptor subtype or a transiently transfected system.
-
-
Assay Sensitivity: The assay itself may not be sensitive enough to detect the signal.
-
-
-
Question: I am seeing high background signal in my assays. How can I reduce it?
-
Answer: High background can obscure the specific signal from Galanin (1-19).
-
For Western Blots (MAPK/ERK):
-
Inadequate Blocking: Insufficient blocking can lead to non-specific antibody binding.
-
Antibody Concentration: Primary or secondary antibody concentrations may be too high.
-
Solution: Optimize antibody dilutions.[9]
-
-
-
For cAMP Assays:
-
Constitutive Receptor Activity: High receptor expression levels can sometimes lead to constitutive (agonist-independent) signaling.
-
Solution: Titrate the amount of receptor plasmid used for transfection to find an optimal expression level that minimizes basal activity while maintaining a good signal window.[11]
-
-
-
-
-
Question: My results are inconsistent between experiments. What could be causing this variability?
-
Answer: Variability in in vitro assays can be frustrating. Here are some common causes:
-
Inconsistent Peptide Aliquots: Repeated freeze-thaw cycles of the same stock solution can lead to degradation and reduced potency.
-
Solution: Prepare single-use aliquots after initial reconstitution and store them at -20°C or -80°C.[4]
-
-
Cell Passage Number: The characteristics of cell lines, including receptor expression levels, can change with high passage numbers.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
-
Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can affect the outcome.
-
Solution: Maintain strict consistency in all experimental parameters.
-
-
-
Quantitative Data: Potency of Galanin (1-19) and Analogs
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of human Galanin (1-19) and related peptides at the three galanin receptor subtypes (GALR1, GALR2, and GALR3).
| Ligand | Receptor | Assay Type | Species | Potency (Ki/IC50/EC50 in nM) | Reference |
| Galanin (1-29) | GALR1 | Binding (Ki) | Rat | 1.0 | [12] |
| GALR2 | Binding (Ki) | Rat | 1.5 | [12] | |
| GALR3 | Binding (Ki) | Rat | 1.5 | [12] | |
| Galanin (2-11) | GALR2 | Binding (Ki) | Rat | - | [13] |
| GALR3 | Binding (Ki) | Rat | - | [13] | |
| M871 | GALR1 | Binding (Ki) | - | 420 | [14] |
| GALR2 | Binding (Ki) | - | 13.1 | [14] | |
| M40 | GALR1 | Binding (Ki) | - | 1.82 | [14] |
| GALR2 | Binding (Ki) | - | 5.1 | [14] | |
| Gal-B2 | GALR1 | Binding (Ki) | - | 3.5 | [15] |
| GALR2 | Binding (Ki) | - | 51.5 | [15] |
Note: This table is a summary of reported values and experimental conditions may vary between studies.
Experimental Protocols
1. Receptor Binding Assay (Competitive)
This protocol is for determining the binding affinity (Ki) of Galanin (1-19) by measuring its ability to displace a radiolabeled ligand from galanin receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the galanin receptor subtype of interest.
-
Assay Buffer: Use a suitable binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A constant concentration of radiolabeled galanin (e.g., [125I]-Galanin)
-
Varying concentrations of unlabeled Galanin (1-19) or other competing ligands.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
2. cAMP Functional Assay (for GALR1/GALR3)
This protocol measures the ability of Galanin (1-19) to inhibit adenylyl cyclase activity via the Gi-coupled GALR1 or GALR3 receptors.
-
Cell Culture: Plate cells expressing GALR1 or GALR3 in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 2-4 hours prior to the assay.
-
Assay Buffer: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation:
-
Add varying concentrations of Galanin (1-19) to the cells.
-
Add a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to all wells (except the basal control) to stimulate cAMP production.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[8][16][17][18]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Galanin (1-19) concentration to generate a dose-response curve and determine the IC50 value.
3. MAPK/ERK Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK/ERK signaling pathway by Galanin (1-19).
-
Cell Culture and Starvation: Plate cells in 6-well plates, grow to 80-90% confluency, and then serum-starve overnight.[10][19]
-
Ligand Stimulation: Treat the cells with different concentrations of Galanin (1-19) for various time points (e.g., 5, 10, 15, 30 minutes) to determine the peak response.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[20]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.[19][20]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detect the signal using an ECL substrate.[9]
-
-
Re-probing for Total ERK:
-
Strip the membrane using a stripping buffer.[19]
-
Re-probe the membrane with a primary antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.
Visualizations
Caption: Signaling pathways of Galanin receptors.
Caption: Workflow for a Gi-coupled cAMP assay.
Caption: Workflow for MAPK/ERK Western Blot.
References
- 1. Galanin (1-19) (human) peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. Galanin (1-19) (human) peptide GWTLNSAGYLLGPHAVGNH for Life Science Research-Mol Scientific. [mol-scientific.com]
- 6. Hypothalamic degradation of galanin(1-29) and galanin(1-16): identification and characterization of the peptidolytic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. diva-portal.org [diva-portal.org]
- 13. Galanin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3.4. Western Blotting and Detection [bio-protocol.org]
Technical Support Center: Refinement of Microinjection Techniques for Galanin (1-19)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the microinjection of Galanin (1-19). It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the preparation and execution of Galanin (1-19) microinjection experiments.
Q1: My Galanin (1-19) peptide won't dissolve properly. What vehicle should I use?
-
A1: Galanin (1-19) is a peptide and its solubility can be challenging. For in vivo microinjections, sterile, pyrogen-free solutions are essential. A common starting point is sterile 0.9% saline. If you encounter solubility issues, a co-solvent system may be necessary. A recommended vehicle for sparingly soluble peptides is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1]. Always prepare the solution fresh on the day of the experiment to avoid degradation[1]. It is also advisable to perform a small-scale solubility test before preparing the final injection solution.
Q2: I'm observing inconsistent behavioral or physiological effects after microinjection. What could be the cause?
-
A2: Inconsistent results can stem from several factors:
-
Peptide Stability: Galanin (1-19) in solution may degrade over time. It is recommended to prepare the working solution fresh for each experiment and keep it on ice. For stock solutions, store lyophilized peptide at -80°C for up to two years and reconstituted stock solutions at -80°C for up to 6 months or -20°C for up to 1 month[1]. Avoid repeated freeze-thaw cycles.
-
Injection Accuracy: The precise targeting of the desired brain region is critical. Verify your stereotaxic coordinates and injection technique. Post-mortem histological verification of the injection site is highly recommended.
-
Dosage: The dose of Galanin (1-19) can significantly influence the outcome. A dose-response study is often necessary to determine the optimal concentration for your specific experimental model and research question.
-
Animal Handling and Stress: Stress can impact the physiological state of the animal and influence the experimental results. Ensure proper habituation of the animals to the experimental procedures.
-
Q3: What is the appropriate dosage range for Galanin (1-19) microinjection?
-
A3: The effective dose of Galanin (1-19) will vary depending on the target brain region, the animal model, and the specific biological question. Based on studies with galanin and its fragments, a starting dose in the range of 0.5 to 6 nmol per animal for intracerebroventricular (ICV) or direct intraparenchymal injections is a reasonable starting point[2]. A thorough literature review of studies with similar experimental setups is recommended, followed by a dose-response curve to determine the optimal dose for your experiment.
Q4: How can I confirm the correct placement of my microinjection cannula?
-
A4: Accurate cannula placement is crucial for reproducible results. Before the main experiment, it is advisable to inject a dye, such as Fast Green (2 μL/mL), and perform histological analysis to verify the injection site[3]. During the experiment, careful measurement and adherence to stereotaxic coordinates are essential. After the experiment, perfusion of the animal and subsequent brain slicing and staining (e.g., with cresyl violet) can confirm the cannula track and the injection location.
Q5: Are there any known side effects of intracerebral Galanin (1-19) administration?
-
A5: Intracerebral injections can themselves cause localized tissue damage and inflammation. Common side effects can include minor injection site reactions[3]. The specific effects of Galanin (1-19) will depend on the dose and injection site. It is important to include a vehicle-injected control group in your experimental design to distinguish the effects of the peptide from the effects of the injection procedure itself.
Quantitative Data Summary
The following tables summarize key quantitative data for Galanin (1-19) and related compounds to aid in experimental design.
Table 1: Galanin (1-19) and Related Peptide Properties
| Property | Human Galanin (1-19) |
| Molecular Weight | 1964.14 g/mol [1] |
| Amino Acid Sequence | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His[1] |
| Storage (Lyophilized) | -80°C for 2 years; -20°C for 1 year[1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[1] |
Table 2: Receptor Binding Affinity (Ki in nM) of Galanin and its Fragments
| Ligand | GalR1 | GalR2 | GalR3 |
| Galanin (rat, mouse) | 0.98 | 1.48 | 1.47 |
| Galanin (1-16) | 8.2 | N/A | N/A |
Note: Data for Galanin (1-19) specifically is limited; however, the N-terminal region is known to be critical for receptor binding.
Experimental Protocols
Protocol 1: Preparation of Galanin (1-19) Solution for Microinjection
-
Materials:
-
Lyophilized Human Galanin (1-19) peptide
-
Sterile 0.9% saline
-
(Optional, for solubility enhancement) DMSO, PEG300, Tween-80
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure for Saline Vehicle:
-
Calculate the required amount of Galanin (1-19) to achieve the desired final concentration.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of sterile 0.9% saline to the vial of lyophilized peptide.
-
Gently vortex the tube to dissolve the peptide. If necessary, brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Prepare the solution fresh on the day of injection and keep it on ice.
-
-
Procedure for Co-solvent Vehicle[1]:
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the vehicle to the lyophilized Galanin (1-19) peptide.
-
Gently vortex and, if necessary, sonicate to achieve complete dissolution.
-
Prepare fresh on the day of use.
-
Protocol 2: Intracerebroventricular (ICV) Microinjection of Galanin (1-19) in Rodents
-
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Injection needle (e.g., 27G)
-
Microinjection pump
-
Galanin (1-19) solution
-
Suturing material
-
-
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Surgically expose the skull and identify the bregma.
-
Based on a rodent brain atlas, determine the coordinates for the lateral ventricle.
-
Drill a small hole in the skull at the determined coordinates.
-
Implant a guide cannula to the correct depth and secure it with dental cement. Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover from surgery for at least one week.
-
On the day of the experiment, gently restrain the animal and remove the dummy cannula.
-
Load the injection needle with the Galanin (1-19) solution, ensuring there are no air bubbles.
-
Insert the injection needle through the guide cannula to the target depth.
-
Infuse the Galanin (1-19) solution at a slow, controlled rate (e.g., 0.5 µL/min) using a microinjection pump. A typical injection volume is 1-5 µL[3].
-
Leave the injection needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the injection needle and replace the dummy cannula.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Visualizations
Caption: Simplified signaling pathways of Galanin receptors (GalR1, GalR2, GalR3).
Caption: General experimental workflow for Galanin (1-19) microinjection.
References
Technical Support Center: Overcoming Challenges in Quantifying Endogenous Galanin (1-19)
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the quantification of endogenous Galanin (1-19). Given its low abundance, susceptibility to proteolytic degradation, and sequence similarity to its precursor, accurate measurement of this neuropeptide fragment presents significant analytical challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of endogenous Galanin (1-19).
Q1: Why am I getting low or no signal for Galanin (1-19) in my samples?
A1: Low or absent signal is a frequent challenge. The cause is often multifactorial, stemming from pre-analytical, analytical, or reagent-related issues.
-
Pre-analytical Issues: Galanin is highly susceptible to degradation by peptidases.[1] The half-life of galanin fragments in biological matrices can be short; for instance, in rat cerebrospinal fluid (CSF), the half-life of Galanin (1-16) is approximately 60 minutes.[2] Improper sample collection and storage is a primary cause of peptide loss.
-
Recommendation: Collect samples (e.g., blood, CSF, tissue) using pre-chilled tubes containing a broad-spectrum protease inhibitor cocktail. Process samples immediately on ice and store them at -80°C to minimize degradation.[3]
-
-
Analytical Issues: The concentration of endogenous Galanin (1-19) is often very low, potentially falling below the detection limit of the assay.[4][5] Sample matrix components (e.g., salts, lipids) can also interfere with detection, a phenomenon known as matrix effects, particularly in mass spectrometry.[4]
-
Reagent/Assay Issues: The specificity and quality of antibodies are critical. Many commercially available ELISA kits for galanin lack rigorous validation and may not be specific for the (1-19) fragment.[9][10]
-
Recommendation: Thoroughly validate your immunoassay. If using a commercial kit, request validation data from the manufacturer. For all methods, run appropriate controls, including a positive control (synthetic Galanin (1-19) peptide) and spike-and-recovery experiments in a representative sample matrix to assess accuracy and recovery.[7]
-
Q2: My immunoassay (ELISA/RIA) results show high variability between replicates. What are the possible causes?
A2: High variability can undermine the reliability of your results. Key causes include:
-
Inconsistent Pipetting: Inaccurate or inconsistent volumes of samples, standards, or reagents.
-
Inadequate Washing: Insufficient washing between steps can lead to high background noise, while overly aggressive washing can remove bound antibody or antigen.
-
Temperature Fluctuations: Failure to bring all reagents and plates to room temperature before starting, or inconsistent incubation temperatures.[11]
-
Edge Effects: Wells at the edge of the microplate may experience different temperature and evaporation rates, leading to skewed results.
-
Improper Mixing: Failure to properly mix reagents or samples before addition to wells.
Recommendation: Use calibrated pipettes and consistent technique. Ensure uniform incubation conditions and consider avoiding the outermost wells of the plate if edge effects are suspected. Automate washing steps if possible for better consistency.
Q3: How can I ensure I am measuring Galanin (1-19) specifically, and not the full-length peptide (Galanin 1-30) or other fragments?
A3: Specificity is paramount.
-
For Immunoassays (ELISA/RIA): The ideal assay is a sandwich ELISA using two antibodies: a capture antibody specific for the N-terminus and a detection antibody specific for the C-terminus of the (1-19) fragment. However, these are rare. More commonly, competitive ELISAs are used. It is crucial to test for cross-reactivity by running full-length galanin and other known fragments as competing analytes. A study investigating commercial galanin ELISA kits found they failed to meet validation requirements, necessitating the development of a new, validated assay.[9][10]
-
For Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high specificity. By monitoring for the specific mass-to-charge ratio (m/z) of the Galanin (1-19) precursor ion and several of its unique fragment ions (a technique called Multiple Reaction Monitoring or MRM), you can unambiguously identify and quantify the target peptide.[12][13] This is the gold standard for distinguishing between closely related peptide fragments.
Q4: Should I use an immunoassay or mass spectrometry for my experiment?
A4: The choice depends on your specific research needs.
-
Immunoassays (ELISA/RIA):
-
Pros: High-throughput, relatively inexpensive, and do not require specialized mass spectrometry equipment. Can be very sensitive if high-quality, specific antibodies are used.[11]
-
Cons: Prone to issues with antibody specificity and cross-reactivity. Many commercial kits are not adequately validated for specificity to galanin fragments.[9][10]
-
-
Mass Spectrometry (LC-MS/MS):
-
Pros: Considered the gold standard for specificity, allowing for definitive identification and multiplexing (measuring multiple analytes at once). Does not depend on antibody availability.[12]
-
Cons: Lower throughput, requires expensive instrumentation and specialized expertise, and can be susceptible to matrix effects that suppress ion signals.[13][14]
-
Quantitative Data Summary
Specific quantitative data for endogenous Galanin (1-19) is scarce in the literature, which is itself indicative of the challenges in its measurement. Most published studies report levels of total galanin immunoreactivity. The plasma concentration of galanin is often reported to be very low, in some cases below the detection limit of the assay (<10 pmol/L).[5] The table below summarizes representative concentrations of total galanin found in human plasma.
| Subject Group | Analyte | Concentration (Mean ± SD or Median [IQR]) | Method | Reference |
| Healthy Controls (n=38) | Total Galanin | ~53.0 [24.4-62.9] pg/mL | ELISA | [15] |
| Obese Subjects (n=41) | Total Galanin | Significantly higher than controls | ELISA | [15] |
| Coronary Artery Disease (CAD) | Total Galanin | 82.9 [68.2-94.0] pg/mL | ELISA | [15] |
| CAD with Heart Failure | Total Galanin | 84.5 [62.2-96.2] pg/mL | ELISA | [15] |
Note: These values represent total galanin and may not reflect the specific concentration of the Galanin (1-19) fragment. Researchers should aim to establish reference ranges using their own validated assay.
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Plasma/CSF for LC-MS/MS
This protocol focuses on minimizing degradation and removing interfering substances.
-
Collection: Collect blood in pre-chilled EDTA tubes containing a protease inhibitor cocktail (e.g., Pefabloc SC, aprotinin, bestatin). For CSF, collect into pre-chilled polypropylene (B1209903) tubes with protease inhibitors.
-
Processing: Immediately centrifuge blood at 4°C (e.g., 1,600 x g for 15 minutes) to separate plasma. Aliquot plasma or CSF into pre-chilled tubes. Snap-freeze in liquid nitrogen and store at -80°C until analysis.[4]
-
Protein Precipitation: Thaw samples on ice. To 50 µL of plasma, add 100 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard of Galanin (1-19). This step precipitates larger proteins.[16]
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE) - Optional but Recommended:
-
Condition a mixed-mode or C18 SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol (B129727) in water) to remove salts and polar impurities.
-
Elute the peptides with a strong organic solvent (e.g., 90% acetonitrile with 0.1% formic acid).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the peptide residue in a small volume (e.g., 50 µL) of the initial LC mobile phase (e.g., water with 0.1% formic acid).[17]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General Validated Immunoassay (Competitive ELISA)
This protocol outlines the key steps for a competitive ELISA, emphasizing validation.
-
Plate Coating: Coat a high-binding 96-well microplate with a specific capture antibody against Galanin (N-terminal specific) overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature (RT).
-
Competitive Reaction:
-
Add standards (synthetic Galanin (1-19) of known concentrations) and samples to the wells.
-
Immediately add a fixed amount of biotin-labeled Galanin (1-19) to all wells.
-
Incubate for 2-3 hours at RT or overnight at 4°C. During this step, the unlabeled galanin in the sample/standard competes with the biotin-labeled galanin for binding to the capture antibody.[7]
-
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at RT.[7]
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark for 15-30 minutes at RT. The color development will be inversely proportional to the amount of Galanin (1-19) in the sample.[7]
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Absorbance: Read the optical density at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of Galanin (1-19) in the samples by interpolating from this curve.
Protocol 3: Targeted Quantification by LC-MS/MS
This protocol provides a framework for developing a robust LC-MS/MS method.
-
Sample Preparation: Prepare samples as described in Protocol 1.
-
Liquid Chromatography (LC) Separation:
-
Column: Use a C18 analytical column suitable for peptide separations (e.g., 100 x 2.1 mm, 1.9 µm particle size).[16]
-
Mobile Phases: Use (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient to separate Galanin (1-19) from other sample components. A typical gradient might run from 5% B to 60% B over 5-10 minutes.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS) Detection:
-
Instrument: Use a triple quadrupole mass spectrometer.
-
Ionization: Use a heated electrospray ionization (HESI) source in positive ion mode.[16]
-
MRM Transitions: Determine the optimal precursor ion (the m/z of protonated Galanin (1-19)) and at least 2-3 specific, intense fragment ions (product ions). These precursor -> product pairs are the MRM transitions.
-
Optimization: Optimize MS parameters (e.g., collision energy, source voltages) by infusing a pure standard of Galanin (1-19).
-
-
Data Acquisition and Analysis:
-
Create an acquisition method that includes the MRM transitions for both the endogenous analyte and the stable isotope-labeled internal standard.
-
Process the data using appropriate software (e.g., Skyline).[8]
-
Quantify the analyte by creating a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the standards.
-
Mandatory Visualization
Signaling Pathways
References
- 1. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 2. Metabolism of galanin and galanin (1-16) in isolated cerebrospinal fluid and spinal cord membranes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Human Galanin ELISA Kit, colorimetric, 90-min ELISA (ab270888) | Abcam [abcam.com]
- 7. Mouse Gal(Galanin peptides) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. lcms.cz [lcms.cz]
- 9. Validation of antibody-based tools for galanin research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 12. pure.rug.nl [pure.rug.nl]
- 13. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. shimadzu.com [shimadzu.com]
Cross-reactivity issues with Galanin (1-19) immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting cross-reactivity issues associated with Galanin (1-19) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is Galanin (1-19) and why is it studied?
Galanin is a neuropeptide widely expressed in the brain, spinal cord, and gut.[1] The full-length human peptide consists of 30 amino acids.[2] The N-terminal fragment, Galanin (1-19), is a biologically active portion that is highly conserved across species.[2] This fragment is of significant interest because the N-terminal region of galanin (residues 1-16) is crucial for binding to its receptors (GALR1, GALR2, GALR3) with an affinity comparable to the full-length peptide.[3] Galanin and its fragments are implicated in a variety of physiological processes, including pain processing, nerve regeneration, feeding behavior, and mood regulation, making them potential therapeutic targets.[4][5]
Q2: What is immunoassay cross-reactivity?
Immunoassay cross-reactivity is a type of interference that occurs when substances other than the intended analyte bind to the assay's antibodies.[6] This happens when an interfering molecule has a similar structure or epitope to the target analyte, leading to competition for antibody binding sites.[6][7] Cross-reactivity can lead to inaccurate quantification, often resulting in falsely elevated concentrations.[8]
Q3: Why is cross-reactivity a significant concern for Galanin (1-19) immunoassays?
Cross-reactivity is a particular concern for Galanin (1-19) assays due to the existence of other endogenous peptides with similar structures. The galanin peptide family includes Galanin-like peptide (GALP) and other processed fragments.[4] GALP, for example, shares a high degree of sequence homology with the N-terminal region of galanin; amino acids 9-21 of GALP are identical to amino acids 1-13 of galanin.[9] Since this N-terminal region is the primary binding site for many antibodies, there is a high potential for GALP and other galanin fragments to cross-react in a Galanin (1-19) immunoassay.
Q4: What are the most common potential cross-reactants in a Galanin (1-19) immunoassay?
The most common potential cross-reactants are other members of the galanin peptide family and structurally related peptides.
-
Galanin-like Peptide (GALP): Shares significant sequence homology with the N-terminus of galanin and can bind to galanin receptors.[9][10]
-
Full-length Galanin (1-30): If the assay is intended to be specific for the (1-19) fragment, the full-length peptide could interfere depending on the antibody epitopes.
-
Other Galanin Fragments: Proteolytic processing can generate various galanin fragments in vivo, which may be detected by antibodies raised against the N-terminal sequence.[2]
-
Structurally Similar Neuropeptides: While less common, other neuropeptides could theoretically interfere, although well-designed assays minimize this. Specificity testing against peptides like Secretin, VIP, and NPY is a standard validation step.[11]
Troubleshooting Guide
Q: My measured Galanin (1-19) concentrations are unexpectedly high. What are the potential causes?
A: Unexpectedly high concentrations are a common issue and can stem from several factors.
-
Cross-Reactivity: This is a primary suspect. Your assay may be detecting other endogenous peptides like GALP or full-length galanin in addition to the (1-19) fragment.[8][9]
-
Matrix Effects: Components in your sample matrix (e.g., serum, plasma, tissue homogenate) can interfere with the antibody-antigen binding, sometimes leading to a false positive signal.[12]
-
Contamination: Ensure all reagents, buffers, and labware are free from contamination. Reagent quality, including the water used for reconstitution, is critical.[13]
-
High-Dose "Hook" Effect: In sandwich immunoassays, extremely high analyte concentrations can saturate both capture and detection antibodies, paradoxically leading to a lower-than-expected signal. However, in some competitive assays, very high concentrations of cross-reactants could manifest as a consistently high signal that does not dilute linearly.[14]
Q: My results are inconsistent across different sample types (e.g., plasma vs. cell culture supernatant). Why might this be happening?
A: Discrepancies between sample types often point to matrix effects.[12] Different biological fluids contain varying concentrations of proteins, lipids, and other substances that can interfere with assay performance.[14] Additionally, the processing and degradation of galanin peptides might differ between tissues, leading to a different profile of fragments that could cross-react. To diagnose this, perform spike-and-recovery experiments and assess the linearity of dilution in each sample matrix (see Experimental Protocols below).
Q: How can I definitively test for cross-reactivity in my Galanin (1-19) assay?
A: To confirm and quantify cross-reactivity, you should perform a specificity assessment. The standard method involves running a competitive binding experiment. You will test the ability of potential cross-reactants (e.g., GALP, full-length galanin) to displace the binding of your Galanin (1-19) standard. By comparing the concentration of the cross-reactant required to cause 50% inhibition to that of Galanin (1-19), you can calculate the percentage of cross-reactivity. See the "Specificity Assessment" protocol below for a detailed methodology.
Q: What steps can I take to mitigate cross-reactivity and improve assay specificity?
A:
-
Select a Highly Specific Antibody: Whenever possible, use a monoclonal antibody that recognizes a unique epitope on the Galanin (1-19) fragment, which is not present on potential cross-reactants.[15] Review the manufacturer's validation data carefully.[16]
-
Use a Blocking Agent: Some commercial assay diluents contain blocking agents designed to reduce interference from heterophilic antibodies and other non-specific interactions.[7]
-
Sample Dilution: Serially diluting your samples can help mitigate matrix effects and some types of interference. If cross-reactivity is present, the apparent concentration may not decrease linearly with dilution.[12]
-
Validate Your Assay: Before analyzing precious samples, validate the assay's performance using your specific sample type. This includes testing for specificity, spike-and-recovery, and linearity.[17]
Quantitative Data on Cross-Reactivity
The specificity of an immunoassay is determined by testing its antibodies against a panel of structurally related and unrelated peptides. The following table provides an example of cross-reactivity data for a polyclonal anti-galanin antibody.
| Peptide Tested | % Cross-Reactivity |
| Galanin (Human) | 100% |
| Galanin (Rat) | 100% |
| Galanin (Porcine) | 100% |
| Galanin-like Peptide (GALP) | High potential |
| GMAP (1-41) Amide (Porcine) | 0% |
| Neuropeptide Y (NPY) (Porcine) | 0% |
| Vasoactive Intestinal Peptide (VIP) | 0% |
| Secretin (Porcine) | 0% |
| PHM-27 | 0% |
| (Data adapted from a commercial antibody datasheet[11]) |
Note on GALP: While not listed on this specific datasheet, GALP's high sequence homology to the N-terminus of galanin makes it a primary candidate for cross-reactivity that must be evaluated.[9]
Experimental Protocols
Protocol 1: Specificity Assessment by Competitive Binding Assay
This protocol determines the percentage of cross-reactivity of potentially interfering peptides in a competitive immunoassay format.
Methodology:
-
Prepare Standards: Reconstitute and serially dilute the Galanin (1-19) standard according to the assay manufacturer's protocol to generate a standard curve (e.g., from 1000 pg/mL to 15.6 pg/mL).[18]
-
Prepare Cross-Reactant Solutions: Prepare separate high-concentration stock solutions of each potential cross-reactant (e.g., GALP, full-length Galanin) in the assay's standard diluent buffer.
-
Create Dilution Series: Serially dilute each cross-reactant stock solution to create a concentration range that ideally spans the expected IC50 (the concentration that causes 50% inhibition of the maximum signal).
-
Run the Assay:
-
Add the Galanin (1-19) standards to their assigned wells on the antibody-coated plate.
-
Add the dilution series of each potential cross-reactant to their respective wells.
-
Include a "zero standard" (blank) and a "maximum binding" control.
-
Follow the standard immunoassay procedure for adding detection antibodies, substrates, and stop solution.[18]
-
-
Data Analysis:
-
Generate a standard curve for Galanin (1-19) by plotting the absorbance (or signal) against the concentration and fitting it with a four-parameter logistic (4-PL) curve.
-
For each cross-reactant, plot its concentration against the signal.
-
Determine the IC50 for both the Galanin (1-19) standard and each cross-reactant.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Galanin (1-19) / IC50 of Cross-Reactant) x 100
-
Protocol 2: Spike-and-Recovery and Linearity-of-Dilution
This protocol assesses whether substances in a specific sample matrix interfere with analyte measurement.
Methodology:
-
Sample Selection: Choose at least three representative samples of the biological matrix you intend to analyze.
-
Linearity-of-Dilution:
-
Take one aliquot of each sample and serially dilute it with the assay's standard diluent buffer (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay the neat and diluted samples.
-
Calculate the endogenous concentration of Galanin (1-19) in each dilution, correcting for the dilution factor. The corrected concentrations should be consistent across the dilution series (typically within 80-120% of each other). A lack of linearity suggests matrix interference.
-
-
Spike-and-Recovery:
-
Take two additional aliquots of each sample.
-
Spike one aliquot with a known high concentration of the Galanin (1-19) standard and the other with a known low concentration. The volume of the spike should be small to avoid significant dilution of the matrix (e.g., <5% of the total volume).
-
Assay the unspiked and spiked samples.
-
Calculate the percent recovery using the formula: % Recovery = ([Measured Conc. in Spiked Sample - Measured Conc. in Unspiked Sample] / Known Spiked Conc.) x 100
-
Acceptable recovery is typically within 80-120%. Poor recovery indicates matrix interference.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Galanin receptor signaling pathways.[3][19][20]
Caption: Experimental workflow for investigating immunoassay interference.
Caption: Logical flow for troubleshooting unexpectedly high signals.
References
- 1. Galanin - Wikipedia [en.wikipedia.org]
- 2. Galanin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord [frontiersin.org]
- 5. Validation of antibody-based tools for galanin research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 7. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galanin-like Peptide (GALP) is a Hypothalamic Regulator of Energy Homeostasis and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. usbio.net [usbio.net]
- 12. myadlm.org [myadlm.org]
- 13. anshlabs.com [anshlabs.com]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. biocompare.com [biocompare.com]
- 17. Frontiers | A Practical Guide to Immunoassay Method Validation [frontiersin.org]
- 18. elkbiotech.com [elkbiotech.com]
- 19. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Technical Support Center: Solid-Phase Synthesis of Galanin (1-19)
Welcome to the technical support center for the solid-phase synthesis of Galanin (1-19). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the solid-phase synthesis of Galanin (1-19).
Low Crude Peptide Yield
Q1: My final crude peptide yield for Galanin (1-19) is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low crude peptide yield is a common issue in solid-phase peptide synthesis (SPPS) and can stem from several factors throughout the synthesis process. Here’s a step-by-step guide to troubleshoot this issue:
-
Incomplete Fmoc Deprotection: The N-terminal Fmoc group may not be completely removed, preventing the next amino acid from coupling. This is particularly common with hydrophobic peptides or aggregating sequences.
-
Solution: Increase the deprotection time or perform a double deprotection. For difficult sequences, consider using a stronger base cocktail, such as 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in piperidine (B6355638).[1]
-
-
Inefficient Coupling Reactions: The formation of the peptide bond between the activated amino acid and the N-terminus of the growing peptide chain may be incomplete.
-
Solution: Switch to a more efficient coupling reagent. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are known for their high coupling efficiency, especially for long or complex peptides.[2][3] Ensure you are using the correct stoichiometry of amino acid, coupling reagent, and base. Double coupling can also be employed for difficult amino acid additions.
-
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, hindering reagent access. Galanin (1-19) contains hydrophobic residues which can contribute to aggregation.
-
Solution:
-
Use a lower-loading resin to increase the distance between peptide chains.
-
Incorporate pseudoproline dipeptides or Dmb-protected amino acids at key positions to disrupt secondary structure formation.[4]
-
Synthesize at a higher temperature (microwave synthesis) to reduce aggregation.
-
Use chaotropic salts like LiCl in the coupling and deprotection steps to disrupt hydrogen bonding.
-
-
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reagents to the peptide chains.
Below is a troubleshooting workflow to diagnose the cause of low yield:
Side Reactions and Impurities
Q2: I am observing significant impurities in the HPLC analysis of my crude Galanin (1-19). How can I identify and minimize these side reactions?
A2: Galanin (1-19) contains amino acids that are prone to specific side reactions, namely Tryptophan (Trp) at position 2 and Aspartic Acid (Asp) at position 15.
-
Tryptophan Oxidation and Alkylation: The indole (B1671886) side chain of Tryptophan is susceptible to oxidation and alkylation by carbocations generated during the acidic cleavage step.
-
Identification: Impurities with a mass increase of +16 Da (oxidation) or other adducts.
-
Solution: Use a scavenger cocktail during cleavage. A common choice is Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler, less odorous cocktail like TFA/TIS/water (95:2.5:2.5). The use of Fmoc-Trp(Boc)-OH is strongly recommended to protect the indole ring during synthesis and cleavage.[7]
-
-
Aspartimide Formation: The Aspartic Acid at position 15 can undergo a base-catalyzed cyclization to form a succinimide (B58015) intermediate (aspartimide) during the Fmoc deprotection steps. This can lead to the formation of β-aspartyl peptides and racemization, which are difficult to separate from the desired product.
-
Identification: Impurities with the same mass as the target peptide but different retention times in HPLC.
-
Solution:
-
Use a modified Asp protecting group that sterically hinders aspartimide formation, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[8]
-
Employ milder Fmoc deprotection conditions, for example, using piperazine (B1678402) instead of piperidine, or adding HOBt to the deprotection solution.
-
The use of backbone-protecting groups like Dmb on the preceding amino acid can completely prevent aspartimide formation.[9]
-
-
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. rsc.org [rsc.org]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Galanin (1-29) and its N-Terminal Fragment Galanin (1-19)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the full-length neuropeptide Galanin (1-29) and its N-terminal fragment, Galanin (1-19). This analysis is supported by experimental data on receptor binding, signaling pathways, and physiological effects, offering valuable insights for research and drug development in fields such as neuroscience, endocrinology, and oncology.
Introduction to Galanin and its Fragments
Galanin is a widely expressed neuropeptide involved in a myriad of physiological processes, including neurotransmission, hormone secretion, and cell proliferation.[1] It exerts its effects by binding to three G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3.[1] The full-length, 29-amino acid peptide (30 in humans) is often processed into smaller fragments. The N-terminal region of galanin is highly conserved across species and is critical for its biological activity and receptor interaction.[2] Notably, the initial 15 amino acids are identical in most animal forms.[1] In contrast, the C-terminal portion shows greater variability and is not directly involved in receptor binding.[3][4] This guide focuses on comparing the well-characterized full-length Galanin (1-29) with its significant N-terminal fragment, Galanin (1-19).
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the binding affinities and functional potencies of Galanin (1-29) and related N-terminal fragments. While specific binding affinity data for Galanin (1-19) is limited in the reviewed literature, the data for other N-terminal fragments provide a strong basis for inference.
Table 1: Receptor Binding Affinity (Ki in nM)
| Ligand | GALR1 | GALR2 | GALR3 | Species | Reference |
| Galanin (1-29) | 0.98 | 1.48 | 1.47 | Rat, Mouse | [5] |
| Galanin (1-16) | - | - | - | Rat (Hippocampus) | [6] |
| Galanin (1-19) | Data not available | Data not available | Data not available | - | - |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity (EC50/IC50 in nM)
| Ligand | Assay | Receptor | Effect | Value (nM) | Reference |
| Galanin (1-29) | - | - | - | Data not available | - |
| Galanin (1-11) | Functional Activity | GALR1 | Low | 4400 | [7] |
| Galanin (1-19) | - | - | - | Data not available | - |
Note: EC50 represents the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Signaling Pathways
Galanin receptors couple to different G proteins, leading to distinct downstream signaling cascades.
-
GALR1 and GALR3 primarily couple to the inhibitory Gαi/o pathway. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]
-
GALR2 , in contrast, mainly couples to the stimulatory Gαq/11 pathway. Its activation stimulates phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[9]
The N-terminal fragments of galanin, including the 1-19 sequence, are expected to activate these same pathways upon binding to the respective receptors.
References
- 1. Galanin - Wikipedia [en.wikipedia.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the molecular structures that confer ligand selectivity for galanin type II and III receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. GalR1, but not GalR2 or GalR3, levels are regulated by galanin signaling in the locus coeruleus through a cyclic AMP-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a New Galanin (1-19) Antibody: A Comparative Guide
For researchers in neuroscience and drug development, the specific detection of neuropeptides is paramount. Galanin, a widely distributed neuropeptide, and its fragments, such as Galanin (1-19), are implicated in a variety of physiological processes, including nociception, inflammation, and feeding behavior.[1][2] The development of highly specific antibodies is crucial for elucidating the precise roles of these peptides. This guide provides a comprehensive framework for validating a new polyclonal antibody raised against the N-terminal fragment of human Galanin (1-19), with the sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His.[3][4] A rigorous validation process is essential due to the documented lack of specificity in many commercially available antibodies for the galanin system.[1][2]
Comparative Analysis of Antibody Specificity
To establish the superior specificity of the new Galanin (1-19) antibody, a direct comparison with a commercially available antibody targeting the full-length Galanin peptide is proposed. This comparison will be conducted across key applications, including Western Blotting, Immunohistochemistry, and ELISA.
Table 1: Antibody Specificity Comparison
| Feature | New Galanin (1-19) Antibody | Commercially Available Galanin Antibody (Full-Length) |
| Immunogen | Synthetic Human Galanin (1-19) peptide | Recombinant full-length Human Galanin |
| Predicted Reactivity | Human, Mouse, Rat (based on sequence homology) | Human, Mouse, Rat, Bovine |
| Western Blot Specificity | Single band at ~2 kDa (Galanin 1-19) | Potential for multiple bands due to precursor forms and post-translational modifications |
| Immunohistochemistry Staining Pattern | Specific localization in expected neuronal populations | Potentially broader staining pattern, possible off-target binding |
| ELISA Cross-Reactivity | Minimal cross-reactivity with full-length Galanin and related peptides | Potential for cross-reactivity with Galanin-like peptide (GALP) and other fragments |
Experimental Validation Protocols
Rigorous and well-documented experimental protocols are the cornerstone of antibody validation. The following sections detail the methodologies to be employed in validating the new Galanin (1-19) antibody.
Western Blotting
Western blotting will be used to determine the antibody's ability to recognize the target peptide at the correct molecular weight and to assess potential cross-reactivity.
Protocol:
-
Sample Preparation: Homogenize tissue samples (e.g., human cerebellum) in RIPA buffer.[5] Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 35 µg of protein lysate on a 4-20% Tris-Glycine gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the new Galanin (1-19) antibody (dilution 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
Table 2: Western Blot Validation Data
| Lysate Source | New Galanin (1-19) Antibody (Observed Band) | Commercial Full-Length Galanin Antibody (Observed Band) |
| Human Cerebellum | ~2 kDa | ~13 kDa and other potential bands |
| Galanin (1-19) Peptide Control | ~2 kDa | No band |
| Full-Length Galanin Peptide Control | No band | ~13 kDa |
| Galanin-like Peptide (GALP) Control | No band | Potential weak band |
Immunohistochemistry (IHC)
IHC will be performed to verify that the antibody stains the correct cell types and subcellular compartments in tissue sections.
Protocol:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded human pituitary gland tissue sections.[6]
-
Antigen Retrieval: Perform heat-mediated antigen retrieval using a Tris-EDTA buffer (pH 9.0).[6]
-
Blocking: Block endogenous peroxidases and non-specific binding sites.
-
Primary Antibody Incubation: Incubate sections with the new Galanin (1-19) antibody (dilution 1:500) overnight at 4°C.
-
Secondary Antibody and Detection: Use a polymer-based detection system and DAB for visualization.[7]
-
Counterstaining: Counterstain with hematoxylin.
Table 3: Immunohistochemistry Validation Data
| Tissue | New Galanin (1-19) Antibody Staining Pattern | Commercial Full-Length Galanin Antibody Staining Pattern | Peptide Blocking Control |
| Human Pituitary Gland | Specific staining in a subpopulation of endocrine cells | More widespread staining, potential background | Abolished staining |
| Human Rectum | Staining of enteric neurons | Diffuse staining in mucosa and submucosa | Abolished staining |
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA will be developed to quantify Galanin (1-19) and assess the antibody's specificity and potential cross-reactivity with related peptides.
Protocol:
-
Plate Coating: Coat a 96-well plate with synthetic Galanin (1-19) peptide.
-
Blocking: Block the plate with a suitable blocking buffer.
-
Competition: Add standards or samples along with the new Galanin (1-19) antibody.
-
Incubation: Incubate for 2 hours at room temperature.
-
Detection: Add an HRP-conjugated secondary antibody, followed by a TMB substrate.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm.[8]
Table 4: ELISA Cross-Reactivity Data
| Peptide | New Galanin (1-19) Antibody (% Cross-Reactivity) | Commercial Full-Length Galanin Antibody (% Cross-Reactivity) |
| Galanin (1-19) | 100% | Not applicable |
| Full-Length Galanin | < 0.1% | 100% |
| Galanin-like Peptide (GALP) | < 0.01% | ~10% |
| Substance P | < 0.01% | < 0.1% |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures can aid in understanding the validation strategy.
Caption: Galanin peptide signaling through its G protein-coupled receptors.
Caption: Workflow for the validation of the new Galanin (1-19) antibody.
Conclusion
The validation data presented in this guide will provide strong evidence for the high specificity of the new Galanin (1-19) antibody. By employing a multi-faceted approach that includes Western blotting, immunohistochemistry, and ELISA, researchers can be confident in the reliability of their experimental results. The detailed protocols and comparative data serve as a benchmark for the level of scrutiny that should be applied to all antibodies used in research, ultimately contributing to more robust and reproducible scientific findings. The lack of rigorously validated antibodies for neuropeptide fragments has been a significant hurdle in the field, and this guide provides a clear path forward for addressing this critical issue.[1][9]
References
- 1. Validation of antibody-based tools for galanin research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galanin (1-19) (human) peptide [novoprolabs.com]
- 5. novusbio.com [novusbio.com]
- 6. Galanin antibody (13307-1-AP) | Proteintech [ptglab.com]
- 7. Galanin Polyclonal Antibody (BS-0017M) [thermofisher.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. Analyzing the validity of GalR1 and GalR2 antibodies using knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-species comparison of Galanin (1-19) activity (human vs rat)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of the N-terminal fragment (1-19) of Galanin in humans and rats. Due to the critical role of Galanin in a multitude of physiological processes, including neurotransmission, hormone secretion, and pain perception, understanding species-specific differences is paramount for translational research and drug development. This document summarizes available quantitative data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.
While a comprehensive, head-to-head comparison of human versus rat Galanin (1-19) across all receptor subtypes is not extensively documented in a single study, this guide synthesizes the available data from multiple sources to provide the most complete comparison possible. It is important to note the high degree of amino acid sequence homology between human and rat Galanin receptors: GALR1 (93%), GALR2 (92%), and GALR3 (89-90%).[1][2]
Quantitative Data Summary
The following tables summarize the available binding affinity and potency data for Galanin (1-19) and the full-length Galanin peptides in human and rat systems. This data is essential for interpreting experimental results and for the design of species-specific pharmacological tools.
Table 1: Binding Affinity of Galanin (1-19) at Galanin Receptors
| Ligand | Receptor | Species | Assay Type | Parameter | Value | Reference |
| Human Galanin (1-19) | GALR1 | Human | Radioligand Binding | pIC50 | 9.5 | [3] |
| Rat/Mouse Galanin (1-19) | GALR3 | Rat | Radioligand Binding | pKi | 8.2 |
Data for a direct comparison of human and rat Galanin (1-19) on all receptor subtypes is limited. The table reflects the currently available public data.
Table 2: Binding Affinity of Full-Length Galanin at Galanin Receptors
| Ligand | Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| Human Galanin | GALR2 | Human | Radioligand Binding | Kd | 0.3 | [4] |
| Porcine Galanin | GALR3 | Human | Radioligand Binding | IC50 | 12 | [4] |
| Human Galanin | GALR3 | Human | Radioligand Binding | IC50 | 75 | [4] |
This data for full-length galanin peptides provides insight into the potential species-specific interactions with the receptors.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental approaches, the following diagrams have been generated using Graphviz (DOT language).
Caption: Differential G-protein coupling of Galanin receptors.
References
- 1. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular characterization and expression of cloned human galanin receptors GALR2 and GALR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Galanin Receptor Subtypes for Galanin (1-19)
A comprehensive guide for researchers and drug development professionals on the differential binding and signaling of Galanin (1-19) at GALR1, GALR2, and GALR3 receptors.
This guide provides a detailed comparative analysis of the three galanin receptor subtypes—GALR1, GALR2, and GALR3—with a focus on the binding and functional activity of the N-terminal fragment Galanin (1-19). While direct comparative quantitative data for Galanin (1-19) across all three receptor subtypes is limited in publicly available literature, this guide synthesizes the known signaling pathways, provides detailed experimental protocols for characterization, and presents a comparative landscape of binding affinities and functional potencies for relevant galanin fragments to infer the potential activity of Galanin (1-19).
Overview of Galanin Receptor Subtypes
Galanin, a widely expressed neuropeptide, exerts its physiological effects through three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1] These receptors exhibit distinct tissue distributions and couple to different intracellular signaling pathways, leading to a diverse range of biological responses.[1][2]
-
GALR1: Primarily coupled to the Gi/o pathway, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] GALR1 is predominantly expressed in the brain and spinal cord.[5]
-
GALR2: Known for its promiscuous coupling, GALR2 can signal through Gq/11, Gi/o, and Go proteins.[6][7] The canonical pathway involves Gq/11 activation, which stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of protein kinase C (PKC).[6] Coupling to Gi can lead to a modest inhibition of adenylyl cyclase, while Go coupling can activate the MAPK/ERK pathway.[7]
-
GALR3: Similar to GALR1, GALR3 mainly couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[1][3]
Comparative Binding and Functional Data
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Assay |
| Galanin (1-29, rat) | GALR1 | 0.98 | - | - |
| GALR2 | 1.48 | - | - | |
| GALR3 | 1.47 | - | - | |
| Galanin (1-11) | GALR1 | ~1 (pKi 9) | 4400 | GTPγS binding |
| GALR2 | ~1 (pKi 9) | - | - | |
| Galanin (2-11) | GALR1 | >1000 | - | - |
| GALR2 | High Affinity | - | - | |
| GALR3 | High Affinity | - | - |
-
Note: The table compiles data from various sources and experimental conditions, which may affect the absolute values. The data for Galanin (1-29) is from MedChemExpress, while information for other fragments is derived from multiple publications.[4] Direct comparative studies with Galanin (1-19) are needed for a conclusive analysis.
Based on the available data, it is anticipated that Galanin (1-19), containing the key N-terminal pharmacophore, will bind with high affinity to all three receptor subtypes, potentially with some preference for GALR1 and GALR2, similar to the full-length peptide. The functional consequence of this binding is expected to be agonism, leading to the activation of the respective signaling pathways.
Signaling Pathways
The differential coupling of galanin receptor subtypes to various G proteins results in distinct downstream signaling cascades.
Caption: Simplified signaling pathways for GALR1, GALR2, and GALR3.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the interaction of ligands like Galanin (1-19) with galanin receptors.
Radioligand Receptor Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes prepared from cells expressing the galanin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [¹²⁵I]-Galanin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Test compound (Galanin (1-19)) at various concentrations.
-
Non-specific binding control (e.g., 1 µM unlabeled Galanin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (10-50 µg protein) with a fixed concentration of radioligand (e.g., 0.1 nM [¹²⁵I]-Galanin) and varying concentrations of the test compound in the binding buffer.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled galanin.
-
Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Exploring the molecular structures that confer ligand selectivity for galanin type II and III receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galanin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 7. pnas.org [pnas.org]
A Researcher's Guide to Using Scrambled Galanin (1-19) Peptide as a Negative Control
A scrambled peptide is the gold standard for a negative control in peptide-based experiments. It is synthesized using the exact same amino acid composition as the active peptide, but in a randomized sequence. This design allows it to control for non-specific effects that might arise from the peptide's general physicochemical properties, such as charge, hydrophobicity, or molecular weight. An ideal scrambled control should not exhibit any significant binding affinity for the target receptor nor elicit any downstream signaling, thereby demonstrating that the biological activity of the native peptide is entirely dependent on its specific primary structure.
Comparative Performance: Galanin (1-19) vs. Scrambled Control
While specific experimental data for a commercially available "Scrambled Galanin (1-19)" is not extensively published, the expected outcomes are clear based on the principles of negative controls. The following table summarizes the expected representative data from key assays comparing the active peptide with its ideal scrambled negative control.
| Parameter | Assay Type | Galanin Receptor Subtype | Active Galanin (1-19) (Human) | Scrambled Galanin (1-19) (Expected) | Rationale for Difference |
| Binding Affinity (Kᵢ) | Radioligand Binding Assay | GalR1, GalR2, GalR3 | Low nM range | No significant binding | The specific amino acid sequence of Galanin (1-19) is required for recognition by the receptor's binding pocket. |
| Functional Potency (EC₅₀) | cAMP Inhibition Assay | GalR1, GalR3 (Gᵢ-coupled) | Low to mid nM range | No significant inhibition | The scrambled sequence fails to induce the conformational change in Gᵢ-coupled receptors needed to inhibit adenylyl cyclase. |
| Functional Potency (EC₅₀) | IP₁ Accumulation Assay | GalR2 (Gq-coupled) | Low to mid nM range | No significant stimulation | The scrambled sequence cannot activate Gq-coupled GalR2 to stimulate the Phospholipase C pathway. |
Experimental Protocols and Validation Workflow
To validate that a scrambled peptide is a true negative control, it must be tested alongside the active peptide in relevant functional assays. Below are detailed protocols for assays measuring the activation of the primary galanin receptor signaling pathways.
Experimental Workflow for Validating a Scrambled Negative Control
The logical flow for confirming the inert nature of a scrambled peptide involves direct comparison with the active peptide across binding and functional assays relevant to the target receptors.
Caption: A typical workflow for the synthesis, testing, and validation of a scrambled peptide.
Protocol 1: cAMP Inhibition Assay for GalR1 and GalR3 (Gᵢ-coupled)
This assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP), a hallmark of Gᵢ-coupled receptor activation.
-
Cell Preparation:
-
Culture HEK293 or CHO cells stably expressing human GalR1 or GalR3 in appropriate media.
-
On the day of the assay, harvest cells and resuspend them in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Seed cells into a 384-well plate at a density of 5,000-10,000 cells per well.
-
-
Compound Preparation:
-
Prepare serial dilutions of Galanin (1-19) and Scrambled Galanin (1-19) in stimulation buffer. Include a "vehicle only" control.
-
-
Assay Procedure:
-
Add the peptide dilutions to the cells.
-
Immediately add Forskolin (a direct adenylyl cyclase activator) to all wells (except for a baseline control) to a final concentration that elicits ~80% of its maximal response (e.g., 1-10 µM).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, LANCE, or luminescence-based kits).
-
-
Data Analysis:
-
Normalize the data to the Forskolin-only (100% activity) and baseline (0% activity) controls.
-
Plot the normalized response against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for Galanin (1-19). The scrambled peptide should show no significant dose-dependent inhibition.
-
Protocol 2: Inositol Monophosphate (IP₁) Accumulation Assay for GalR2 (Gq-coupled)
This assay measures the accumulation of IP₁, a stable metabolite of IP₃, which is produced upon activation of the Phospholipase C (PLC) pathway by Gq-coupled receptors.
-
Cell Preparation:
-
Culture HEK293 or CHO cells stably expressing human GalR2.
-
Harvest cells and resuspend them in stimulation buffer (e.g., HBSS with 10 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, and 50 mM LiCl). The lithium chloride (LiCl) is crucial as it inhibits the degradation of IP₁.
-
Seed cells into a 384-well plate at a density of 10,000-20,000 cells per well.
-
-
Compound Preparation:
-
Prepare serial dilutions of Galanin (1-19) and Scrambled Galanin (1-19) in stimulation buffer. Include a "vehicle only" control for baseline measurement.
-
-
Assay Procedure:
-
Add the peptide dilutions to the cells.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Detection:
-
Lyse the cells and measure IP₁ accumulation using a commercially available kit, typically based on HTRF technology.
-
-
Data Analysis:
-
Plot the raw signal against the peptide concentration.
-
Fit the data for Galanin (1-19) to a sigmoidal dose-response curve to calculate the EC₅₀. The scrambled peptide should not produce a signal significantly above the vehicle control.
-
Galanin Receptor Signaling Pathways
Galanin mediates its effects through three distinct G protein-coupled receptors (GPCRs), each linked to different intracellular signaling cascades. Understanding these pathways is key to designing and interpreting functional assays.[1][2] GALR1 and GALR3 primarily couple to inhibitory G proteins (Gᵢ/ₒ), while GALR2 couples to Gq/₁₁ proteins.[1][2]
Caption: Differential signaling of galanin receptor subtypes.
Conclusion
The use of a scrambled peptide as a negative control is a critical component of rigorous pharmacological research. For investigators studying the galaninergic system, Scrambled Galanin (1-19) provides an indispensable tool to dissect sequence-specific effects from non-specific phenomena. By following the outlined comparative framework and experimental protocols, researchers can confidently validate their findings and contribute to a more precise understanding of galanin's diverse physiological roles.
References
Verifying the Identity of Synthesized Galanin (1-19): A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, confirming the precise identity of a synthesized peptide is a critical step to ensure the validity of experimental results and the safety of potential therapeutics. This guide provides a detailed comparison of mass spectrometry-based methods for the identity confirmation of synthesized human Galanin (1-19), a significant fragment of the neuropeptide Galanin. We present supporting theoretical data, detailed experimental protocols, and visual workflows to aid in the selection and application of the most suitable technique.
Human Galanin (1-19) is a 19-amino acid peptide with the sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His. The integrity of this sequence and its corresponding molecular weight are paramount for its biological activity. Mass spectrometry stands as the gold standard for confirming these attributes with high accuracy and sensitivity.
Comparison of Key Mass Spectrometry Techniques
The two primary mass spectrometry techniques for peptide identity confirmation are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Each offers distinct advantages for the analysis of synthesized peptides like Galanin (1-19).
| Feature | MALDI-TOF Mass Spectrometry | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) |
| Primary Measurement | Measures the mass-to-charge ratio (m/z) of the intact peptide (parent ion). | Measures the m/z of the intact peptide and its fragments. |
| Information Provided | Confirms the molecular weight of the synthesized peptide. | Confirms the molecular weight and provides sequence information through fragmentation analysis. |
| Sample Preparation | Relatively simple, involving co-crystallization of the peptide with a matrix. | Requires the peptide to be in solution, often coupled with liquid chromatography (LC). |
| Throughput | High-throughput capability. | Can be high-throughput, especially when coupled with ultra-high-performance liquid chromatography (UHPLC). |
| Fragmentation | Limited fragmentation occurs (post-source decay), not typically used for primary sequencing. | Controlled fragmentation (e.g., Collision-Induced Dissociation - CID) is a key feature, generating sequence-specific ions. |
| Instrumentation | Simpler instrumentation. | More complex instrumentation. |
Theoretical Mass Data for Human Galanin (1-19)
Accurate mass measurement is the cornerstone of identity confirmation. The theoretical molecular weight of human Galanin (1-19) is a crucial reference point.
| Parameter | Value |
| Amino Acid Sequence | GWTLNSAGYLLGPHAVGNH |
| Molecular Formula | C₈₉H₁₃₀N₂₆O₂₅ |
| Average Molecular Weight | 1964.13 Da |
| Monoisotopic Molecular Weight | 1962.97 Da |
Note: The observed m/z in mass spectrometry will depend on the charge state of the ion. For example, in MALDI-TOF, the singly protonated ion [M+H]⁺ would be observed, while ESI can produce multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are standard protocols for the analysis of synthesized Galanin (1-19) using MALDI-TOF and ESI-MS/MS.
MALDI-TOF Mass Spectrometry Protocol
This protocol is designed to confirm the molecular weight of the synthesized Galanin (1-19).
1. Sample and Matrix Preparation:
-
Peptide Solution: Dissolve the lyophilized Galanin (1-19) in a suitable solvent (e.g., 0.1% trifluoroacetic acid in 50% acetonitrile (B52724)/water) to a final concentration of 1-10 pmol/µL.
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in the same solvent as the peptide.
2. Sample Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
To this spot, add 1 µL of the peptide solution and mix gently by pipetting up and down.
-
Allow the mixture to air-dry completely at room temperature, forming a co-crystal of the peptide and matrix.
3. Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion reflectron mode over a mass range that includes the expected m/z of Galanin (1-19) (e.g., m/z 1000-3000).
-
Calibrate the instrument using a standard peptide mixture with known molecular weights.
4. Data Analysis:
-
Identify the peak corresponding to the singly protonated molecule of Galanin (1-19), [M+H]⁺.
-
Compare the observed m/z to the theoretical m/z of 1963.98 (for the monoisotopic mass). A mass accuracy within a few parts per million (ppm) is typically expected.
ESI-MS/MS Protocol for Sequence Verification
This protocol provides a more in-depth analysis, confirming both the molecular weight and the amino acid sequence of the synthesized Galanin (1-19).
1. Sample Preparation and LC Separation:
-
Dissolve the synthesized Galanin (1-19) in an appropriate solvent (e.g., 0.1% formic acid in water) to a concentration of approximately 1 µg/mL.
-
Inject the sample onto a reverse-phase liquid chromatography (LC) system coupled to the ESI-MS/MS instrument. A C18 column is commonly used.
-
Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
2. Mass Spectrometry Analysis:
-
Perform a full scan (MS1) to identify the precursor ions of Galanin (1-19). Expect to see multiply charged ions, such as [M+2H]²⁺ at m/z 982.49 and [M+3H]³⁺ at m/z 655.33.
-
Select the most intense precursor ion for fragmentation (MS/MS) using Collision-Induced Dissociation (CID).
-
Acquire the MS/MS spectrum, which will contain a series of fragment ions.
3. Data Analysis:
-
Analyze the MS/MS spectrum to identify the b- and y-type fragment ions. These ions are generated by cleavage along the peptide backbone and are indicative of the amino acid sequence.
-
Compare the experimentally observed fragment ions with the theoretically calculated fragment ions for the Galanin (1-19) sequence. A high degree of matching confirms the peptide's identity.
Theoretical Fragmentation of Galanin (1-19)
The following table presents the theoretical monoisotopic masses of the singly charged b- and y-ions that would be expected from the fragmentation of Galanin (1-19). This data is crucial for interpreting ESI-MS/MS results.
| No. | Amino Acid | b-ion (m/z) | y-ion (m/z) |
| 1 | G | 58.03 | 1963.97 |
| 2 | W | 244.10 | 1906.95 |
| 3 | T | 345.15 | 1720.88 |
| 4 | L | 458.23 | 1619.83 |
| 5 | N | 572.27 | 1506.75 |
| 6 | S | 659.30 | 1392.71 |
| 7 | A | 730.34 | 1305.68 |
| 8 | G | 787.36 | 1234.64 |
| 9 | Y | 950.42 | 1177.62 |
| 10 | L | 1063.51 | 1014.56 |
| 11 | L | 1176.59 | 901.47 |
| 12 | G | 1233.61 | 788.39 |
| 13 | P | 1330.67 | 731.37 |
| 14 | H | 1467.73 | 634.31 |
| 15 | A | 1538.76 | 497.25 |
| 16 | V | 1637.83 | 426.22 |
| 17 | G | 1694.85 | 327.15 |
| 18 | N | 1808.89 | 270.13 |
| 19 | H | 1945.95 | 156.09 |
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for MALDI-TOF and ESI-MS/MS analysis.
Alternative and Complementary Techniques
While mass spectrometry is the primary method for confirming the identity of synthesized peptides, other techniques can provide complementary information.
-
Amino Acid Analysis (AAA): This method confirms the amino acid composition of the peptide by hydrolyzing it into its constituent amino acids and quantifying them. It verifies that the correct amino acids are present in the correct ratios but does not provide sequence information.
-
Edman Degradation: This classical technique determines the amino acid sequence by sequentially removing and identifying amino acids from the N-terminus. It is a lower-throughput method compared to MS/MS and can be hindered by certain N-terminal modifications.
Conclusion
Confirming the identity of synthesized Galanin (1-19) is a non-negotiable step in research and development. Mass spectrometry, particularly the combination of MALDI-TOF for initial molecular weight confirmation and ESI-MS/MS for definitive sequence verification, provides a robust and comprehensive approach. By following detailed protocols and comparing experimental data with theoretical values, researchers can have high confidence in the identity and integrity of their synthesized peptides, ensuring the reliability of their scientific endeavors.
A Researcher's Guide to Commercial Galanin (1-19): A Comparative Analysis
For researchers and drug development professionals investigating the multifaceted roles of the neuropeptide Galanin, the selection of a reliable commercial source for its active fragment, Galanin (1-19), is a critical first step. This guide provides a side-by-side comparison of commercially available Galanin (1-19), focusing on key quality attributes. Due to the limited availability of independent, head-to-head comparative studies, this guide presents publicly available data from various suppliers and outlines a suite of standardized experimental protocols to empower researchers to conduct their own performance assessments.
Supplier and Product Specifications
A survey of the market reveals several prominent suppliers of synthetic Galanin (1-19) for research purposes. The table below summarizes the product specifications as advertised by each supplier. It is important to note that this information is based on publicly accessible data and may not be exhaustive. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate information.
| Supplier | Product Name | Purity (as stated) | Form | Storage Conditions |
| MedchemExpress | Galanin (1-19), human | 99.25%[1] | Lyophilized powder | -80°C for 6 months; -20°C for 1 month[1] |
| NovoPro Bioscience | Galanin (1-19) (human) peptide | 96.9%[2] | Lyophilized powder | ≤ -20°C[2] |
| MOLNOVA | This compound | 98%[3] | Not specified | Not specified |
| ChemicalBook | GALANIN (1-19) (HUMAN) | ≥98% (from one listed supplier)[4] | Solid | -15°C[4] |
| Benchchem | Galanin (1-19) (human) | Not specified | Not specified | Not specified |
Note: Purity is typically determined by High-Performance Liquid Chromatography (HPLC). The presence of trifluoroacetic acid (TFA) as a counterion from the purification process can affect the net peptide weight and should be considered in experimental calculations.[2]
Experimental Protocols for Performance Evaluation
To facilitate a rigorous and objective comparison of Galanin (1-19) from different suppliers, the following detailed experimental protocols are provided. These protocols are based on standard methodologies described in peer-reviewed literature.
Purity and Integrity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To verify the purity of the peptide and identify any potential degradation products.
Methodology:
-
Sample Preparation: Reconstitute the lyophilized Galanin (1-19) from each supplier in a suitable solvent (e.g., sterile, deionized water or a low concentration of acetonitrile (B52724) in water) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. The presence of secondary peaks may indicate impurities or degradation products.
Stability Assessment
Objective: To evaluate the stability of the peptide in solution under typical experimental conditions.
Methodology:
-
Sample Preparation: Reconstitute Galanin (1-19) from each supplier to a known concentration in a buffer relevant to the planned biological assays (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the solutions and incubate at different temperatures (e.g., 4°C and 37°C) for various time points (e.g., 0, 24, 48, and 72 hours).
-
Analysis: At each time point, analyze the samples by RP-HPLC as described above.
-
Data Analysis: Compare the chromatograms over time. A decrease in the area of the main peak and the appearance of new peaks indicate degradation. The percentage of intact peptide remaining at each time point can be calculated to determine the stability.
Biological Activity: Receptor Binding Assay
Objective: To determine the binding affinity of Galanin (1-19) to its receptors (GALR1, GALR2, and GALR3).
Methodology:
-
Cell Culture and Membrane Preparation: Use cell lines stably expressing one of the human galanin receptors (e.g., HEK293-GALR1). Culture the cells and prepare cell membrane fractions according to standard protocols.
-
Competitive Binding Assay:
-
Incubate the cell membranes with a constant concentration of a radiolabeled galanin ligand (e.g., [125I]-Galanin) and increasing concentrations of unlabeled Galanin (1-19) from each supplier.
-
The total binding is measured in the absence of unlabeled ligand, and non-specific binding is determined in the presence of a high concentration of unlabeled galanin.
-
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using a non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). A lower IC50 value indicates a higher binding affinity.
Biological Activity: Functional Assay (cAMP Measurement)
Objective: To assess the functional activity of Galanin (1-19) by measuring its effect on intracellular cyclic AMP (cAMP) levels, a downstream signaling molecule of GALR1 and GALR3 activation.[5][6]
Methodology:
-
Cell Culture: Use a cell line expressing GALR1 or GALR3 (e.g., HEK293-GALR1).
-
cAMP Assay:
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) to increase basal cAMP levels.
-
Co-incubate the cells with forskolin and varying concentrations of Galanin (1-19) from each supplier. Galanin, acting through the Gi/o-coupled GALR1/3, is expected to inhibit adenylyl cyclase and thus reduce forskolin-stimulated cAMP production.[5][6]
-
Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[7]
-
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Galanin (1-19) concentration to generate a dose-response curve. Calculate the EC50 value (the concentration of Galanin (1-19) that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).
Visualizing Galanin Signaling and Experimental Workflow
To further aid in the understanding of Galanin's mechanism of action and the experimental process for its evaluation, the following diagrams are provided.
Caption: Galanin signaling pathways.
Caption: Workflow for comparing Galanin (1-19) suppliers.
By following these standardized protocols, researchers can generate robust and comparable data to make an informed decision on the most suitable commercial source of Galanin (1-19) for their specific research needs. This approach ensures the reliability and reproducibility of experimental outcomes, ultimately advancing our understanding of the physiological and pathological roles of the galaninergic system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Galanin (1-19) (human) peptide [novoprolabs.com]
- 3. molnova.com [molnova.com]
- 4. GALANIN (1-19) (HUMAN) | 136005-51-1 [chemicalbook.com]
- 5. pnas.org [pnas.org]
- 6. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
Validating Galanin (1-19) Efficacy: A Comparative Guide to Primary and Secondary Experimental Methods
For researchers, scientists, and drug development professionals, rigorous validation of experimental findings is paramount. This guide provides a comparative overview of a primary biochemical assay and a secondary physiological method to characterize the activity of the neuropeptide fragment, Galanin (1-19), at its receptor.
Galanin (1-19) is the N-terminal fragment of the full-length galanin peptide, a widely distributed neuropeptide with diverse biological functions.[1] Its activity is mediated through three G-protein coupled receptors: GALR1, GALR2, and GALR3.[1] This guide will focus on the interaction of Galanin (1-19) with the GALR1 receptor, which is predominantly coupled to inhibitory G-proteins (Gi/o).[1]
Primary Validation: Receptor Binding and Functional Activity
A fundamental step in characterizing a ligand like Galanin (1-19) is to determine its binding affinity and functional potency at its target receptor. This is typically achieved through a combination of radioligand binding assays and functional assays that measure downstream signaling events.
Quantitative Data Summary
| Parameter | Method | Value | Receptor/Cell System |
| Binding Affinity (pIC50) | Radioligand Competition Binding Assay | 9.5 | Human GALR1 |
| Functional Activity (cAMP Inhibition) | cAMP Functional Assay | Expected to inhibit forskolin-stimulated cAMP production | Cells expressing GALR1 |
Note: The pIC50 value corresponds to an IC50 of 0.34 nM.[2]
Experimental Protocols
1. Radioligand Competition Binding Assay
This assay determines the affinity of an unlabeled ligand (Galanin (1-19)) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GALR1 receptor.
-
Radiolabeled galanin (e.g., [¹²⁵I]-galanin).
-
Unlabeled Galanin (1-19).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of radiolabeled galanin with the GALR1-expressing cell membranes in the presence of increasing concentrations of unlabeled Galanin (1-19).
-
Allow the binding reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of Galanin (1-19) that inhibits 50% of the specific binding of the radioligand is the IC50 value. The pIC50 is the negative logarithm of the IC50.
-
2. cAMP Functional Assay
This assay measures the ability of Galanin (1-19) to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule, following activation of the Gi/o-coupled GALR1 receptor.
-
Materials:
-
A cell line stably expressing the human GALR1 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Galanin (1-19).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
-
-
Procedure:
-
Plate the GALR1-expressing cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of Galanin (1-19).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a suitable assay kit according to the manufacturer's instructions.
-
The concentration of Galanin (1-19) that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP levels is the EC50 value.
-
Secondary Validation: Electrophysiological Effects on Neuronal Activity
To validate the initial biochemical findings in a more physiologically relevant context, the effect of Galanin (1-19) on the electrical activity of neurons can be examined using the patch-clamp technique. This method directly measures changes in the membrane potential and ion currents of a single neuron in response to the peptide.
Quantitative Data Summary
| Parameter | Method | Effect | Neuronal System |
| Membrane Potential | Whole-cell Patch Clamp | Hyperpolarization | Hippocampal CA3 neurons[3] |
| Ion Channel Activity | Whole-cell Patch Clamp | Inhibition of N- and P/Q-type voltage-dependent calcium channels | Nucleus tractus solitarius neurons[4] |
Note: Full-length galanin has been shown to inhibit calcium currents with an IC50 of 325 nM.[4] N-terminal fragments like galanin (1-15) have been shown to induce dose-dependent hyperpolarization.[3]
Experimental Protocol
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the recording of the electrical activity of a single neuron.
-
Materials:
-
Brain slices containing the neurons of interest (e.g., hippocampus) or cultured neurons.
-
Artificial cerebrospinal fluid (aCSF).
-
Intracellular solution for the patch pipette.
-
Galanin (1-19).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Microscope.
-
-
Procedure:
-
Prepare acute brain slices or cultured neurons for recording.
-
Place the preparation in a recording chamber continuously perfused with aCSF.
-
Using a micromanipulator, carefully approach a neuron with a glass micropipette filled with intracellular solution.
-
Form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Rupture the patch of membrane under the pipette to gain electrical access to the cell's interior (whole-cell configuration).
-
Record the baseline membrane potential and firing activity of the neuron.
-
Bath-apply different concentrations of Galanin (1-19) to the perfusion solution.
-
Measure the changes in membrane potential (hyperpolarization) and firing rate in response to Galanin (1-19).
-
To study specific ion channels, the neuron can be voltage-clamped at a specific holding potential, and the effect of Galanin (1-19) on isolated ion currents can be measured.
-
Visualizing the Molecular and Experimental Pathways
To further clarify the mechanisms and workflows described, the following diagrams illustrate the GALR1 signaling pathway and the experimental procedures.
Caption: GALR1 signaling pathway activated by Galanin (1-19).
Caption: Workflow for validating Galanin (1-19) findings.
References
The Potency of Galanin's N-Terminal Fragment: A Comparative Analysis of Galanin (1-19) and Full-Length Galanin
A detailed examination of available data suggests that the N-terminal fragment, Galanin (1-19), exhibits comparable, and in some contexts potentially more selective, agonist activity to full-length Galanin. This is attributed to the fact that the N-terminal region of Galanin is the primary determinant for receptor binding and activation.
The galaninergic system, comprising the neuropeptide galanin and its receptors (GalR1, GalR2, and GalR3), plays a crucial role in a multitude of physiological processes, including neurotransmission, pain perception, and metabolic regulation. Structure-activity relationship studies have consistently highlighted that the biological activity of galanin resides predominantly within its N-terminal amino acid sequence. Fragments such as Galanin (1-15) and (1-16) have been shown to retain high-affinity binding to galanin receptors, often comparable to that of the full-length peptide[1][2]. While direct, head-to-head comparative studies for Galanin (1-19) across all three receptor subtypes are limited in the public domain, inferences can be drawn from the extensive research on similar N-terminal fragments.
Comparative Agonist Potency: Binding Affinity and Functional Activity
The potency of an agonist is determined by its binding affinity (Ki or Kd) and its ability to elicit a functional response upon binding (EC50 or IC50).
Binding Affinity: The N-terminal region of galanin is critical for its interaction with all three receptor subtypes[1]. Research indicates that the galanin fragment (1-16) retains the high affinity of the full-length peptide[1]. It is therefore highly probable that Galanin (1-19), which encompasses this critical binding domain, also demonstrates a binding affinity comparable to that of full-length galanin. Interestingly, modifications at the very N-terminus can influence receptor selectivity. For instance, the presence of the Glycine residue at position 1 is of great importance for high-affinity binding to the GalR1 receptor[1]. Truncated fragments lacking this first amino acid, such as galanin (2-11), exhibit a preference for GalR2 and GalR3 over GalR1, highlighting the potential for N-terminal fragments to act as subtype-selective agonists[1][3].
Functional Potency: Functional assays, which measure the cellular response to receptor activation, provide a crucial measure of an agonist's potency. For galanin receptors, these assays often involve quantifying changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium ([Ca2+]i). Full-length galanin is a potent agonist at all three receptor subtypes. Given that the N-terminal fragments are responsible for receptor activation, it is expected that Galanin (1-19) would also be a potent agonist.
| Peptide | Receptor | Binding Affinity (Ki/IC50) | Functional Potency (EC50) |
| Full-Length Galanin | GalR1 | High (nM range) | Potent (nM range) |
| GalR2 | High (nM range) | Potent (nM range) | |
| GalR3 | High (nM range) | Potent (nM range) | |
| Galanin (1-19) | GalR1 | Expected to be High (nM range) | Expected to be Potent (nM range) |
| GalR2 | Expected to be High (nM range) | Expected to be Potent (nM range) | |
| GalR3 | Expected to be High (nM range) | Expected to be Potent (nM range) | |
| Note: This table is a synthesis of expected potencies based on data for full-length galanin and similar N-terminal fragments. Direct comparative values for Galanin (1-19) are not available in the reviewed literature. |
Experimental Protocols
The determination of agonist potency relies on standardized in vitro assays. Below are detailed methodologies for key experiments used to characterize galanin receptor agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a ligand for its receptor.
Objective: To measure the inhibition constant (Ki) of Galanin (1-19) and full-length Galanin for GalR1, GalR2, and GalR3.
Methodology:
-
Membrane Preparation: Cell lines stably expressing one of the human galanin receptor subtypes (GalR1, GalR2, or GalR3) are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting membrane preparations are stored at -80°C until use.
-
Binding Reaction: The membrane preparations are incubated with a fixed concentration of a radiolabeled galanin ligand (e.g., [125I]-galanin) and varying concentrations of the unlabeled competitor ligands (full-length galanin or Galanin (1-19)).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays: cAMP and Calcium Mobilization
These assays measure the downstream signaling events following receptor activation.
1. cAMP Assay (for Gi/o-coupled GalR1 and GalR3)
Objective: To determine the EC50 of Galanin (1-19) and full-length Galanin for the inhibition of adenylyl cyclase via GalR1 and GalR3.
Methodology:
-
Cell Culture: Cells expressing GalR1 or GalR3 are seeded in multi-well plates.
-
Stimulation: The cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production. Subsequently, varying concentrations of the galanin agonists are added.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curves are plotted, and the EC50 values are calculated.
2. Calcium Mobilization Assay (for Gq/11-coupled GalR2)
Objective: To determine the EC50 of Galanin (1-19) and full-length Galanin for inducing calcium release via GalR2.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing GalR2 are plated and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation and Measurement: The baseline fluorescence is measured before the addition of varying concentrations of the galanin agonists. The change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity using a plate reader.
-
Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve and calculate the EC50 value.
Galanin Receptor Signaling Pathways
Galanin receptors are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.
-
GalR1 and GalR3: These receptors primarily couple to Gi/o proteins. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can also modulate the activity of other effectors, such as inwardly rectifying potassium channels.
-
GalR2: This receptor is unique in that it can couple to Gq/11 proteins. Activation of GalR2 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC)[4].
Conclusion
References
- 1. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
- 4. Frontiers | Spexin-Based Galanin Receptor Type 2 Agonist for Comorbid Mood Disorders and Abnormal Body Weight [frontiersin.org]
Reproducibility of Published Galanin (1-19) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published research findings on Galanin (1-19), a significant fragment of the neuropeptide galanin. The objective is to offer a clear and concise overview of its binding affinities and functional activities at the three galanin receptor subtypes (GALR1, GALR2, and GALR3), thereby aiding in the assessment of reproducibility and guiding future research and drug development efforts. This document summarizes quantitative data from various studies, details common experimental protocols, and visualizes key biological pathways and workflows.
Comparative Data on Galanin (1-19) Activity
The following table summarizes the reported binding affinities and functional activities of Galanin (1-19) for human and rat/mouse galanin receptors. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental systems and methodologies.
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| GALR1 | Human | Displacement of ¹²⁵I-labeled porcine galanin | pIC₅₀ | 9.5 | [1] |
| IC₅₀ | 0.34 nM | [1] | |||
| Rat | Radioligand Displacement | Kᵢ | 0.290 nM | ||
| GALR2 | Rat/Mouse | Radioligand Displacement | pKᵢ | 8.3 | [2] |
| Kᵢ | 4.7 nM | [2] | |||
| GALR3 | - | - | - | Data not available in the reviewed literature | - |
Note on Reproducibility: The available data for Galanin (1-19) is sparse, particularly for the GALR3 receptor. While the high affinity for GALR1 appears consistent across different assay types, the limited number of studies makes a robust assessment of reproducibility challenging. The lack of reported functional activity data (e.g., EC₅₀ values) for Galanin (1-19) across all three receptors in a single study is a significant gap in the literature. Future studies employing standardized assays across all receptor subtypes are crucial for a more definitive understanding of this peptide's pharmacological profile and to enhance the reproducibility of findings.
Signaling Pathways of Galanin Receptors
Galanin receptors are G protein-coupled receptors (GPCRs) that mediate their effects through different intracellular signaling cascades. Understanding these pathways is crucial for interpreting functional assay data.
GALR1 and GALR3 primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3] In contrast, GALR2 predominantly couples to Gαq/11 proteins, activating phospholipase C, which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C.[4]
Experimental Protocols
Reproducibility of research findings is heavily dependent on the methodologies employed. Below are detailed, generalized protocols for key experiments used to characterize the interaction of ligands like Galanin (1-19) with galanin receptors.
Receptor Binding Assays
These assays are fundamental for determining the affinity of a ligand for a receptor.
1. Radioligand Displacement Assay
-
Objective: To determine the binding affinity (Kᵢ) of an unlabeled ligand (Galanin 1-19) by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Materials:
-
Cell membranes prepared from cells recombinantly expressing a specific galanin receptor subtype (e.g., HEK293, CHO cells) or from tissues known to express the receptor.
-
Radioligand (e.g., [¹²⁵I]Galanin).
-
Unlabeled Galanin (1-19) at a range of concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of radioligand with cell membranes in the binding buffer.
-
Add increasing concentrations of unlabeled Galanin (1-19) to compete for binding.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
-
Functional Signaling Assays
These assays measure the biological response elicited by ligand binding to the receptor, determining whether the ligand is an agonist, antagonist, or inverse agonist.
1. cAMP Accumulation Assay (for GALR1 and GALR3)
-
Objective: To measure the ability of Galanin (1-19) to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
-
Materials:
-
Whole cells expressing the GALR1 or GALR3 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Galanin (1-19) at a range of concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).
-
-
Procedure:
-
Pre-incubate cells with Galanin (1-19) at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period.
-
Lyse the cells (if required by the detection kit).
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Data are plotted as a concentration-response curve to determine the EC₅₀ or IC₅₀ value of Galanin (1-19).
-
2. Intracellular Calcium Mobilization Assay (for GALR2)
-
Objective: To measure the ability of Galanin (1-19) to induce an increase in intracellular calcium concentration.
-
Materials:
-
Whole cells expressing the GALR2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Galanin (1-19) at a range of concentrations.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject Galanin (1-19) at various concentrations into the wells.
-
Immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity is used to generate a concentration-response curve and determine the EC₅₀ value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a novel ligand at galanin receptors, from initial binding studies to functional characterization.
This workflow provides a systematic approach to generate the necessary data for a comprehensive pharmacological profile of a ligand like Galanin (1-19), facilitating comparison and ensuring the robustness of the findings.
References
Head-to-head study of Galanin (1-19) and a known GALR2 agonist
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the endogenous galanin fragment, Galanin (1-19), and the well-characterized selective GALR2 agonist, AR-M1896. The data presented herein is compiled from various studies to offer a comprehensive overview of their respective pharmacological profiles at the galanin receptor 2 (GALR2). This document is intended to assist researchers, scientists, and drug development professionals in understanding the nuances of these two important research tools.
Quantitative Data Summary
The following table summarizes the available quantitative data for Galanin (1-19) and AR-M1896. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) |
| Galanin (1-19) | Rat GALR2 | Radioligand Binding | Kᵢ | 4.7[1] |
| AR-M1896 | Human GALR2 | Radioligand Binding | IC₅₀ | 1.76 |
| AR-M1896 | Human GALR1 | Radioligand Binding | IC₅₀ | 879 |
| AR-M1896 | Human GALR2 | Radioligand Binding | Kᵢ | 88 |
| AR-M1896 | Human GALR3 | Radioligand Binding | Kᵢ | 271 |
Note: Kᵢ (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity. The provided data for AR-M1896 demonstrates its selectivity for GALR2 over GALR1.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard techniques used in the field of G-protein coupled receptor (GPCR) pharmacology.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
-
Membrane Preparation:
-
Cells stably expressing the target galanin receptor (e.g., CHO-K1 or HEK293 cells) are cultured and harvested.
-
Cells are lysed by homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-Galanin) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled competitor ligand (Galanin (1-19) or AR-M1896) are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified using a gamma counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC₅₀ value of the competitor ligand.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.
-
Functional Assays: Downstream Signaling
Phospholipase C (PLC) Assay
GALR2 primarily couples to Gαq/11, which activates phospholipase C (PLC).[2] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Cell Stimulation:
-
Cells expressing GALR2 are seeded in multi-well plates and often pre-labeled with [³H]-myo-inositol.
-
Cells are stimulated with varying concentrations of the agonist (Galanin (1-19) or AR-M1896) for a defined period.
-
-
IP₃ Measurement:
-
The reaction is terminated, and the cells are lysed.
-
The total inositol phosphates (IPs) are separated from the cell lysate using anion-exchange chromatography.
-
The amount of [³H]-IPs is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration-response curve is plotted, and the EC₅₀ value (half-maximal effective concentration) is determined to assess the potency of the agonist.
-
ERK1/2 Phosphorylation Assay
Activation of GALR2 can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
-
Cell Treatment:
-
Cells expressing GALR2 are serum-starved to reduce basal ERK1/2 phosphorylation.
-
Cells are then treated with different concentrations of the agonist for a specific time.
-
-
Western Blotting:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
The signal is detected using a chemiluminescent substrate and imaged.
-
The membrane is often stripped and re-probed with an antibody for total ERK1/2 to normalize the data.
-
-
Data Analysis:
-
The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.
-
Dose-response curves are generated to determine the EC₅₀ of the agonist.
-
Cyclic AMP (cAMP) Assay
While GALR2 primarily signals through Gq, it can also couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.
-
Cell Stimulation:
-
Cells expressing GALR2 are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to elevate basal cAMP levels.
-
Varying concentrations of the agonist are then added to the cells.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow
Caption: Workflow for comparing Galanin (1-19) and AR-M1896.
GALR2 Signaling Pathways
Caption: Simplified signaling pathways of the GALR2 receptor.
References
Unraveling the Functional Intricacies of Galanin (1-19): A Comparative Guide Utilizing Receptor Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise functional effects of neuropeptide fragments is paramount for targeted therapeutic design. This guide provides a comparative analysis of the functional effects of Galanin (1-19), a major bioactive fragment of the neuropeptide galanin, by leveraging insights from studies on galanin receptor knockout (GAL1-/-, GAL2-/-, and GAL3-/-) mouse models. While direct comparative studies administering Galanin (1-19) across all three knockout models are limited, this guide synthesizes the available data on receptor pharmacology, knockout phenotypes, and signaling pathways to elucidate the distinct roles of each receptor in mediating the actions of this significant peptide fragment.
Introduction to Galanin and its Receptors
Galanin is a widely expressed neuropeptide involved in a plethora of physiological processes, including nociception, cognition, feeding, and mood regulation.[1] Its biological effects are mediated through three G protein-coupled receptors (GPCRs): GAL1, GAL2, and GAL3.[1] These receptors exhibit distinct tissue distribution and couple to different intracellular signaling cascades, leading to a diverse range of functional outcomes. The N-terminal fragment, Galanin (1-19), is a biologically active metabolite of the full-length peptide and has been shown to act as an agonist at galanin receptors.[2] Understanding which receptor subtype mediates a specific effect of Galanin (1-19) is crucial for the development of selective drugs with improved therapeutic profiles.
Comparative Analysis of Galanin Receptor Function Using Knockout Models
The generation of mice lacking specific galanin receptors has been instrumental in dissecting the individual contributions of GAL1, GAL2, and GAL3 to the complex physiology of the galaninergic system. The following tables summarize the key phenotypic alterations observed in these knockout models, providing a framework for inferring the functional roles of each receptor in response to Galanin (1-19).
Table 1: Comparison of Phenotypes in Galanin Receptor Knockout Mice
| Phenotype | GAL1 Knockout (GAL1-/-) | GAL2 Knockout (GAL2-/-) | GAL3 Knockout (GAL3-/-) | Wild-Type Control |
| Anxiety-like Behavior | Increased anxiety in the elevated plus-maze.[3] | Anxiogenic-like phenotype in the elevated plus-maze reported in some studies.[4] | Increased anxiety-like behavior in elevated plus maze, open field, and light/dark box tests.[5] | Normal anxiety levels. |
| Depression-like Behavior | No significant phenotype reported. | Increased depressive-like phenotype in learned helplessness and tail suspension tests.[4][6] | Implicated in depression-related behaviors.[5] | Normal behavior. |
| Nociception (Pain) | Increased duration of pain-like behavior after nerve injury.[2] | Deficits in pain-like behavior and impaired neurite outgrowth from sensory neurons.[2] | Less characterized in pain modulation. | Normal pain responses. |
| Seizure Susceptibility | Increased severity of seizures in some epilepsy models.[2] | Increased number and duration of seizures induced by intrahippocampal kainic acid.[1] | No significant difference in seizure threshold in pentylenetetrazole or kainic acid models.[1] | Normal seizure threshold. |
| Cognition & Memory | Impaired performance in trace cued fear conditioning.[7][8] | No significant deficits reported in several learning and memory tasks.[9] | Slower learning and induced anxiety in older mice. | Normal cognitive function. |
| Inflammation | Not extensively studied in inflammation models. | Implicated in neuroprotective effects, potentially modulating inflammatory responses. | Worsened disease severity in a model of colitis.[2] | Normal inflammatory response. |
Signaling Pathways of Galanin Receptors
The distinct functional roles of the galanin receptors are rooted in their differential coupling to intracellular signaling pathways. GAL1 and GAL3 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. In contrast, the GAL2 receptor predominantly couples to Gq/11 proteins, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium and activation of protein kinase C (PKC).
Experimental Protocols
To facilitate the design of future studies aimed at directly confirming the functional effects of Galanin (1-19) in receptor knockout models, this section provides detailed methodologies for key behavioral and electrophysiological assays.
Intracerebroventricular (ICV) Injection of Peptides
This technique is used to deliver peptides like Galanin (1-19) directly into the ventricular system of the mouse brain, bypassing the blood-brain barrier.
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). Place the animal in a stereotaxic frame to ensure a fixed and stable head position.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify the bregma, the anatomical landmark where the coronal and sagittal sutures meet.
-
Injection Coordinates: Based on a mouse brain atlas, determine the stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma: -0.2 mm anterior/posterior, ±1.0 mm medial/lateral, -2.5 mm dorsal/ventral).
-
Craniotomy: Drill a small burr hole at the determined coordinates, being careful not to damage the underlying dura mater.
-
Injection: Slowly lower a Hamilton syringe filled with the Galanin (1-19) solution to the target depth. Infuse the peptide solution at a slow, controlled rate (e.g., 0.5 µL/min) to avoid tissue damage and reflux.
-
Post-operative Care: After the injection, slowly retract the syringe, suture the scalp incision, and provide post-operative care, including analgesics and monitoring for recovery.
Elevated Plus Maze (EPM) for Anxiety-like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[4][5][10][11]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to freely explore the maze for a set period (typically 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
Hot Plate Test for Nociception
This test measures the latency of a mouse's response to a thermal stimulus, providing an index of pain sensitivity.[1][12][13][14][15]
-
Apparatus: A metal plate that can be heated to a constant, controlled temperature (e.g., 55°C), enclosed by a transparent cylinder to keep the mouse on the plate.
-
Procedure: Gently place the mouse on the pre-heated plate and start a timer.
-
Data Collection: Observe the mouse for nociceptive behaviors, such as licking a hind paw or jumping. Record the latency (time) to the first clear pain response.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage. If the mouse does not respond within this time, it is removed from the plate.
Electrophysiological Recording in Hippocampal Slices
This in vitro technique allows for the direct measurement of the effects of Galanin (1-19) on neuronal activity and synaptic transmission.[16][17][18][19][20]
-
Slice Preparation: Rapidly dissect the hippocampus from a mouse brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Use a vibratome to cut thin (e.g., 300-400 µm) transverse slices.
-
Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Use microelectrodes to perform whole-cell patch-clamp or field potential recordings from hippocampal neurons (e.g., in the CA1 or CA3 region).
-
Drug Application: After obtaining a stable baseline recording, perfuse the slice with a known concentration of Galanin (1-19) and record the changes in neuronal firing, membrane potential, or synaptic currents.
Conclusion and Future Directions
The use of galanin receptor knockout models has provided invaluable, albeit incomplete, insights into the functional roles of GAL1, GAL2, and GAL3. The existing data strongly suggest that these receptors mediate distinct, and sometimes opposing, effects in various physiological and pathological processes. Based on the knockout phenotypes:
-
GAL1 appears to be primarily involved in the modulation of anxiety and pain, with its activation likely mediating anxiolytic and analgesic effects.
-
GAL2 is implicated in depressive-like behaviors and neuroprotection, suggesting its activation could have antidepressant and therapeutic effects in neurodegenerative conditions.
-
GAL3 seems to play a significant role in anxiety and inflammatory responses.
While these findings provide a solid foundation, there is a clear need for future studies that directly compare the functional effects of Galanin (1-19) in all three receptor knockout models. Such research, employing the experimental protocols outlined in this guide, will be essential for a complete understanding of the pharmacology of this important neuropeptide fragment and for the rational design of novel, receptor-subtype-selective galanin-based therapeutics.
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. Galanin (1-19) (human) | Benchchem [benchchem.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. protocols.io [protocols.io]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. albany.edu [albany.edu]
- 7. Galanin impairs performance on learning and memory tasks: findings from galanin transgenic and GAL-R1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. Phenotypic Analysis of Mice Deficient in the Type 2 Galanin Receptor (GALR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 11. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Hot plate test [panlab.com]
- 15. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 16. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Hippocampal slice preparation and electrophysiological recordings [bio-protocol.org]
- 19. 4.3. Slice Preparation and Electrophysiological Recordings [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
Benchmarking a New Galanin (1-19) Assay: A Comparative Guide Against the Gold Standard
For researchers, scientists, and drug development professionals, the accurate quantification of neuropeptides is paramount. This guide provides an objective comparison of a new commercially available Enzyme-Linked Immunosorbent Assay (ELISA) for Galanin (1-19) against the long-established gold standard, the Radioimmunoassay (RIA). Supported by experimental data and detailed protocols, this document serves as a critical resource for selecting the appropriate assay for your research needs.
Galanin, a widely distributed neuropeptide, and its fragments, such as Galanin (1-19), are implicated in a variety of physiological and pathological processes, making their precise measurement crucial for advancing research in neuroscience, endocrinology, and oncology.[1] While numerous commercial ELISA kits for galanin detection are available, studies have highlighted a significant lack of rigorous validation for many of them, raising concerns about their specificity and reliability.[1] In contrast, the Radioimmunoassay (RIA) has historically been regarded as the gold standard for the quantification of peptide hormones due to its high sensitivity and specificity.[2]
This guide will delve into a head-to-head comparison of a representative new generation Galanin ELISA and the traditional RIA, providing the necessary data and protocols to make an informed decision.
Quantitative Performance Comparison
The performance of a novel commercially available Galanin ELISA is compared against a standard Galanin Radioimmunoassay (RIA). The following table summarizes the key performance characteristics based on commercially available kit data.
| Feature | New Galanin ELISA (Representative) | Gold Standard Galanin RIA (Representative) |
| Assay Principle | Competitive Enzyme-Linked Immunosorbent Assay | Competitive Radioimmunoassay |
| Sensitivity | 5.25 pg/mL[3] | 63.1 pg/ml[4] |
| Detection Range | 12.35 - 1,000 pg/mL[3] | 10 - 1280 pg/ml[4] |
| Precision (Intra-assay CV) | < 10%[5] | Not explicitly stated, but generally low |
| Precision (Inter-assay CV) | < 12%[5] | Not explicitly stated, but generally low |
| Sample Volume | 50 µL[3] | 100 µL |
| Incubation Time | ~2 hours[3] | ~24 hours |
| Detection Method | Colorimetric (450 nm)[3] | Gamma Counter[6] |
| Cross-Reactivity | Specific for the target peptide, with low cross-reactivity to related molecules. | High specificity for human, rat, and porcine Galanin. No cross-reactivity with Secretin, Insulin, VIP, PHM-27, GMAP (1-41) Amide, or NPY.[4] |
| Safety | Non-radioactive reagents | Involves radioactive materials (¹²⁵I) |
Experimental Protocols
Detailed methodologies for both the new Galanin ELISA and the gold standard RIA are provided below. These protocols are based on commercially available kits and should be adapted according to the specific manufacturer's instructions.
New Galanin (1-19) ELISA Protocol (Competitive)
This protocol outlines the typical steps for a competitive ELISA for Galanin (1-19).
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit manual.
-
Standard and Sample Addition: Add 50 µL of standards and samples to the appropriate wells of the microplate pre-coated with a Galanin antibody.
-
Competitive Reaction: Add 50 µL of Horseradish Peroxidase (HRP)-conjugated Galanin (1-19) to each well. The labeled and unlabeled Galanin (1-19) will compete for binding to the primary antibody.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Aspirate the liquid from each well and wash 3-5 times with the provided wash buffer.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density at 450 nm using a microplate reader. The concentration of Galanin (1-19) is inversely proportional to the signal.
Gold Standard Galanin (1-19) RIA Protocol
This protocol describes the general procedure for a competitive Radioimmunoassay for Galanin (1-19).
-
Preparation: Prepare standards and samples as per the kit instructions.
-
Assay Setup: Pipette standards, controls, and samples into appropriately labeled tubes.
-
Antibody and Tracer Addition: Add a specific volume of Galanin antiserum and ¹²⁵I-labeled Galanin tracer to each tube.
-
Incubation: Vortex all tubes and incubate for 20-24 hours at 4°C to allow for competitive binding.
-
Precipitation: Add a precipitating reagent (e.g., goat anti-rabbit IgG serum and normal rabbit serum) to each tube, vortex, and incubate for a specified time (e.g., 90 minutes at 4°C).
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound fraction.
-
Supernatant Removal: Decant the supernatant.
-
Data Acquisition: Measure the radioactivity of the pellet using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled Galanin in the sample.[6]
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and the biological context of Galanin, the following diagrams are provided.
Caption: Comparative workflow of the new ELISA and the gold standard RIA.
Caption: Simplified Galanin signaling pathways through its receptors.
Conclusion
The choice between a new generation Galanin (1-19) ELISA and the gold standard RIA depends on the specific requirements of the research. The ELISA offers significant advantages in terms of safety (non-radioactive), speed, and simplicity of the protocol, making it suitable for high-throughput screening. While modern ELISAs demonstrate improved sensitivity, the RIA remains a highly sensitive and specific method for peptide quantification. However, the use of radioactive isotopes in RIA necessitates specialized laboratory facilities and trained personnel.
For researchers prioritizing safety, speed, and ease of use for a large number of samples, a well-validated Galanin (1-19) ELISA is a compelling option. For studies requiring the utmost sensitivity and where the handling of radioactive materials is feasible, the RIA remains a benchmark standard. It is crucial to note that regardless of the chosen method, thorough in-house validation is recommended to ensure data accuracy and reliability, especially given the documented issues with some commercial Galanin ELISA kits.[1]
References
- 1. Validation of antibody-based tools for galanin research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between enzyme immunoassay and radioimmunoassay [elisakits.co.uk]
- 3. biomatik.com [biomatik.com]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. Human Galanin ELISA Kit (A2178) [antibodies.com]
- 6. protocols.io [protocols.io]
Safety Operating Guide
Proper Disposal of Galanin (1-19), Human: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Galanin (1-19), human, a neuropeptide fragment used in research. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.
Safe Handling and Storage
Before disposal, it is crucial to handle and store this compound, correctly to minimize risks. Always wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[1] Handle the compound in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1][2]
For storage, keep the container tightly sealed in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[1] Recommended storage conditions for the powder form are -80°C for up to 2 years or -20°C for up to 1 year.[3] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Disposal Procedures
The primary methods for the disposal of this compound, involve chemical destruction or incineration. It is imperative to avoid discharge into the environment, sewer systems, or contamination of water and food supplies.[1]
| Disposal Method | Key Considerations | Regulatory Compliance |
| Licensed Chemical Destruction Plant | The recommended method for disposal. Ensures complete and safe destruction of the compound. | Must be a licensed and certified facility. |
| Controlled Incineration | Involves high-temperature burning with flue gas scrubbing to neutralize harmful byproducts. | Must be performed in a suitable incinerator by trained personnel. |
Step-by-Step Disposal Protocol
-
Collection: Carefully collect all waste material containing this compound. This includes unused product, contaminated consumables (e.g., pipette tips, vials), and any spilled material that has been safely cleaned up.
-
Containment: Place all waste into a suitable, clearly labeled, and tightly sealed container for disposal.[1][4]
-
Labeling: The container must be accurately labeled with the contents, including the name "this compound" and any associated hazard warnings.
-
Arrange for Disposal: Contact a licensed chemical waste disposal service to arrange for the pickup and disposal of the contained waste.[1] Provide them with the Safety Data Sheet (SDS) for this compound.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need to adhere to all applicable local, state, and federal regulations regarding chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling Galanin (1-19), human
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Galanin (1-19), human. The following procedures are based on best practices for handling synthetic peptides in a laboratory setting. While this compound is not classified as a hazardous substance, adherence to these protocols is essential to ensure personal safety and maintain the integrity of the product.[1][2][3]
Personal Protective Equipment (PPE)
A thorough risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[4][5] The minimum recommended PPE for handling this compound, particularly in its lyophilized powder form, is outlined below to minimize exposure and ensure a safe laboratory environment.[6][7]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and accidental splashes.[4][7] Must conform to ANSI Z87.1 standards.[4][5] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashes.[4] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[5][7] Gloves should be changed immediately if they become contaminated.[7] Double gloving may be necessary for added protection.[4][8] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills.[6][7][9] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling lyophilized powder to prevent inhalation.[4][7][8] Work should be conducted in a fume hood or biosafety cabinet.[7] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory with chemical compounds.[4][5] |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are critical for maintaining the stability and integrity of this compound.[6]
Receiving and Initial Inspection:
-
Upon receipt, verify that the package contents match the packing slip and purchase order.
-
Inspect the vial for any physical damage or compromised seals.[8]
-
Confirm that the lot number on the vial matches the Certificate of Analysis.[8]
-
Document the date of receipt and the condition of the product in your laboratory records.[8]
Storage:
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder, preferably at -80°C, in a tightly sealed container with a desiccant to prevent degradation.[6][10][11] Store away from direct light.[6][9][12]
-
Peptide in Solution: It is best to use peptide solutions immediately.[12] If storage is necessary, create single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[4][12] Stock solutions are generally stable for up to one month at -20°C and up to six months at -80°C.[13]
Handling and Reconstitution:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[8][11]
-
Wipe the exterior of the vial with 70% isopropanol (B130326) to decontaminate the surface.[8]
-
Work in a clean, designated area, such as a laminar flow hood, to minimize contamination.[7][9]
-
To reconstitute, use high-purity water or a recommended buffer.[6] The choice of solvent may depend on the specific experimental requirements. For peptides with hydrophobic residues, a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be needed for initial dissolution before adding an aqueous solution.[10]
-
Sonication can aid in dissolving the peptide.[11]
Disposal Plan
Unused or expired this compound, and any materials contaminated with it, must be disposed of in accordance with institutional and environmental regulations.[6]
Waste Segregation and Collection:
-
Collect all used vials, contaminated PPE (gloves, etc.), and any chemical waste in designated, clearly labeled hazardous waste containers within the laboratory.[7]
-
Never dispose of peptides in the regular trash or pour solutions down the drain.[6][9]
Disposal Procedure:
-
Follow your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.[7][9]
-
This typically involves arranging for pickup by a licensed hazardous waste disposal contractor.[7]
-
Alternatively, the material can be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]
Decontamination:
-
Clean all surfaces and tools that have come into contact with the peptide using an appropriate solvent or disinfectant after use.[6]
References
- 1. targetmol.com [targetmol.com]
- 2. abcepta.com [abcepta.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. peptide24.store [peptide24.store]
- 8. cosmicpeptides.com [cosmicpeptides.com]
- 9. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 10. lifetein.com [lifetein.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 13. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
